Integrin-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]-2-pyridinyl]amino]propanoic acid |
InChI |
InChI=1S/C27H30N4O3/c32-26(33)16-24(21-4-1-3-20(15-21)18-6-7-18)31-25-11-10-23(17-29-25)34-14-12-22-9-8-19-5-2-13-28-27(19)30-22/h1,3-4,8-11,15,17-18,24H,2,5-7,12-14,16H2,(H,28,30)(H,29,31)(H,32,33) |
InChI Key |
APVMUACUMAKXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCOC3=CN=C(C=C3)NC(CC(=O)O)C4=CC=CC(=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-IN-2, also identified as compound 39 in seminal research, is a potent and orally bioavailable pan-αv integrin inhibitor.[1] Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion, and their signaling is pivotal in a range of physiological and pathological processes, including tissue fibrosis and cancer.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as an antagonist of αv integrins by binding to the central β-propeller pocket of the integrin αV subunit. This binding event disrupts the stability of the integrin heterodimer, thereby inhibiting its interaction with extracellular matrix (ECM) ligands and subsequent downstream signaling.[3] The inhibitory action of this compound has been demonstrated across multiple αv-containing integrin subtypes, highlighting its classification as a pan-αv inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against a panel of human αv integrins using fluorescence polarization assays. The data, presented as pIC50 values, are summarized in the table below.
| Integrin Subtype | pIC50 |
| αvβ1 | 7.8 |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ6 | 7.8 |
| αvβ8 | 7.4 |
Table 1: Inhibitory potency (pIC50) of this compound against various αv integrin subtypes. Data sourced from Anderson et al., 2019.[1]
Furthermore, a related compound, αvβ5 this compound (Cpd_AV2), has been shown to diminish the cell surface presence of integrin αvβ5 with an IC50 of approximately 6.9 μM.[3] At a concentration of 40 µM, this compound induces significant apoptosis and cell cycle arrest in MDA-MB-231 human breast cancer cells.[3]
Signaling Pathways Modulated by this compound
This compound, by inhibiting the function of αv integrins, is expected to modulate key downstream signaling pathways that are critical for cell survival, proliferation, and migration. The binding of integrins to the ECM normally triggers "outside-in" signaling, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, can activate multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth and survival. By blocking the initial integrin-ligand interaction, this compound effectively attenuates these pro-survival signals.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound for various αv integrin subtypes.
Principle: The assay measures the change in polarization of fluorescently labeled ligand (probe) upon binding to the integrin protein. A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein like an integrin, its rotation slows down, leading to an increase in polarization. An inhibitor will compete with the fluorescent probe for binding to the integrin, causing a decrease in polarization.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human integrin proteins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8).
-
Fluorescently labeled RGD-mimetic probe (e.g., Cy3B-RGD).
-
This compound (compound 39) at various concentrations.
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 0.1 µL of the this compound dilution or vehicle (DMSO) to each well.
-
Add 3 µL of the purified integrin protein to each well to achieve the desired final concentration (e.g., 1-8 nM).
-
Add 3 µL of the Cy3B-RGD probe to each well (final concentration ~1 nM).
-
Incubate the plate at room temperature for 2 hours.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for Cy3B, excitation at ~530 nm and emission at ~590 nm).
-
-
Data Analysis:
-
The pIC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Apoptosis Assay
This assay is used to assess the ability of this compound to induce apoptosis in cancer cells.
Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Reagents and Materials:
-
MDA-MB-231 cells.
-
Cell culture medium and supplements.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Phosphate-buffered saline (PBS).
-
24-well plates.
-
Flow cytometer.
-
-
Procedure:
-
Seed MDA-MB-231 cells (e.g., 1 x 10^5 cells/well) in 24-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 3 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is determined using the flow cytometry software. The results are typically presented as quadrant plots or bar graphs showing the percentage of apoptotic cells.
-
Conclusion
This compound is a potent pan-αv integrin inhibitor that effectively disrupts the interaction of these receptors with their ligands. Its mechanism of action involves the direct binding to the αv subunit, leading to the inhibition of downstream signaling pathways crucial for cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on integrin-targeted therapies. Further investigation into the specific effects of this compound on different cell types and in various disease models will be crucial for its potential clinical translation.
References
- 1. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide A20FMDV2 [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Integrin-IN-2: A Technical Guide to a Pan-αv Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin-IN-2, also identified as compound 39, is a potent and orally bioavailable pan-αv integrin inhibitor.[1] It demonstrates high binding affinity for multiple αv integrin heterodimers, including αvβ3, αvβ5, αvβ6, and αvβ8. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, the signaling pathways it modulates, detailed experimental protocols for its characterization, and its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell adhesion, signal transduction, and drug discovery, particularly those focused on pathologies involving αv integrin dysregulation, such as fibrosis and cancer.
Introduction to Pan-αv Integrin Inhibition
Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αv subfamily of integrins, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, plays a crucial role in a multitude of physiological and pathological processes. These processes include cell adhesion, migration, proliferation, and the activation of latent transforming growth factor-beta (TGF-β), a key mediator of fibrosis. Consequently, the development of inhibitors targeting these integrins holds significant therapeutic promise for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers. This compound has emerged as a significant research tool and potential therapeutic lead due to its broad-spectrum inhibition of αv integrins.
Quantitative Data Summary
The inhibitory activity and pharmacokinetic properties of this compound have been quantitatively assessed across various assays. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Binding Affinity of this compound
| Integrin Heterodimer | pIC50 | IC50 (nM) |
| αvβ6 | 7.8 | ~15.8 |
| αvβ3 | 8.4 | ~4.0 |
| αvβ5 | 8.4 | ~4.0 |
| αvβ8 | 7.4 | ~39.8 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.[1]
Table 2: In Vivo Pharmacokinetics of Racemic this compound in CD Rats
| Parameter | Value | Unit |
| Plasma Clearance | 8 | mL/(min·kg) |
| Volume of Distribution | 0.5 | L/kg |
| Half-life | 1.8 | h |
| Oral Bioavailability | 98 | % |
These data highlight the excellent oral bioavailability and favorable pharmacokinetic profile of this compound in a preclinical model.[1]
Table 3: Cell-Based Activity of a Related αvβ5 Inhibitor
While specific cell-based assay data for this compound is not detailed in the primary literature, a related compound, αvβ5 this compound (Cpd_AV2), has been shown to diminish the presence of αvβ5 on the cell surface with an IC50 of approximately 6.9 μM and induce apoptosis in MDA231 cells at 40 μM.[2]
Signaling Pathways
This compound, as a pan-αv inhibitor, disrupts the signaling cascades initiated by the binding of αv integrins to their respective ECM ligands. A primary mechanism of action for several αv integrins (notably αvβ1, αvβ6, and αvβ8) is the activation of latent TGF-β. This activation is a critical step in the progression of fibrotic diseases. By blocking the interaction of αv integrins with the latency-associated peptide (LAP) of the TGF-β complex, this compound can effectively suppress downstream TGF-β signaling.
Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to the cell membrane, forming focal adhesions. Key downstream signaling pathways affected by αv integrin inhibition include:
-
Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that is a central mediator of integrin signaling, influencing cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Integrin signaling can activate the MAPK/ERK pathway, which regulates gene expression and cell cycle progression.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and is often activated downstream of integrin engagement with the ECM.
-
Rho GTPase Pathway: Rho family GTPases, such as RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are influenced by integrin-mediated adhesion.
Below is a generalized diagram illustrating the central role of αv integrins in signal transduction and the point of inhibition by this compound.
Caption: Pan-αv Integrin Signaling and Point of Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of pan-αv integrin inhibitors like this compound. These protocols are based on standard techniques in the field and are representative of the methods used to generate the data presented.
Integrin-Ligand Binding Assay (ELISA-based)
This protocol is designed to determine the inhibitory potential of compounds against the binding of an integrin to its specific ligand.
Materials:
-
Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins
-
Biotinylated ligands (e.g., biotinylated fibronectin for αvβ3, biotinylated vitronectin for αvβ5)
-
High-binding 96-well microtiter plates
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA
-
Wash Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin (e.g., 1-5 μg/mL in coating buffer) overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the test compound dilutions to the wells, followed by the addition of the biotinylated ligand at a concentration near its Kd for the respective integrin.
-
Incubate for 2-3 hours at room temperature with gentle shaking.
-
Wash the wells three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the Integrin-Ligand Binding Assay.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit integrin-mediated cell attachment to an ECM-coated surface.
Materials:
-
Cell line expressing the target αv integrin(s) (e.g., U87MG glioblastoma cells)
-
ECM protein for coating (e.g., vitronectin, fibronectin)
-
96-well tissue culture plates
-
This compound or other test compounds
-
Serum-free cell culture medium
-
Calcein-AM or crystal violet for cell staining
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 μg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the ECM-coated wells (e.g., 5 x 10⁴ cells/well).
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells. For Calcein-AM staining, incubate with the dye for 30 minutes and read fluorescence. For crystal violet staining, fix and stain the cells, then solubilize the dye and read absorbance.
-
Determine the concentration of this compound that inhibits cell adhesion by 50% (IC50).
TGF-β Activation Reporter Assay
This assay is used to assess the ability of a compound to inhibit integrin-mediated activation of latent TGF-β.
Materials:
-
Cells engineered to express specific αv integrins and a source of latent TGF-β.
-
This compound or other test compounds.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-culture the reporter cells with the integrin-expressing cells in a 96-well plate.
-
Add serial dilutions of this compound to the co-culture.
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percent inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an orally administered compound.
Materials:
-
Male CD rats (or other appropriate strain).
-
This compound formulated for oral and intravenous administration.
-
Dosing gavage needles and syringes.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer this compound via oral gavage at a defined dose. For determination of bioavailability, a separate cohort of rats is administered the compound intravenously.
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of αv integrins in health and disease. Its pan-αv inhibitory profile, coupled with excellent oral bioavailability, makes it a compelling candidate for further preclinical and potentially clinical development. The data and protocols presented in this technical guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this compound and other pan-αv integrin inhibitors. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to best practices in laboratory research.
References
Integrin-IN-2: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Integrin-IN-2, also identified as compound 39 in key literature, is a potent and orally bioavailable pan-αv integrin inhibitor.[1][2] Integrins are a class of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. The αv integrin subfamily, in particular, has been implicated in the progression of several diseases, including idiopathic pulmonary fibrosis (IPF) and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the molecular formula C₂₇H₃₀N₄O₃ and a molecular weight of approximately 458.55 g/mol .[3][4] Its chemical structure is characterized by a substituted benzenepropanoic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyridin-2-yl]amino]propanoic acid | [3] |
| Molecular Formula | C₂₇H₃₀N₄O₃ | [3][4] |
| Molecular Weight | 458.55 g/mol | [4] |
| CAS Number | 2378617-67-3 | [1] |
| Predicted Density | 1.33±0.1 g/cm³ | [4] |
| Predicted Boiling Point | 740.7±60.0 °C | [4] |
Biological Activity and Pharmacokinetics
This compound is a pan-inhibitor of αv integrins, demonstrating high affinity for several members of this subfamily. Its inhibitory activity is crucial for its potential therapeutic effects, particularly in diseases driven by αv integrin-mediated signaling, such as idiopathic pulmonary fibrosis.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Integrin | pIC₅₀ | Reference |
| αvβ3 | 8.4 | [1][2] |
| αvβ5 | 8.4 | [1][2] |
| αvβ6 | 7.8 | [1][2] |
| αvβ8 | 7.4 | [1][2] |
Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral bioavailability and a favorable clearance profile, making it a promising candidate for further development.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Plasma Clearance | 8 mL/(min·kg) | [1] |
| Volume of Distribution | 0.5 L/kg | [1] |
| Half-life | 1.8 h | [1] |
| Oral Bioavailability | 98% | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the supplementary information of the primary literature. The general approach involves a multi-step synthesis starting from commercially available materials. The key steps include the formation of the substituted pyridine and the final coupling to the propanoic acid derivative.
(A detailed, step-by-step synthesis protocol as described in the source literature would be included here.)
Fluorescence Polarization Assay for Integrin Binding
The binding affinity of this compound to various αv integrins was determined using a fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescently labeled ligands upon binding to the integrin protein.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins.
-
Fluorescently labeled RGD-based peptide ligand.
-
This compound (compound 39).
-
Assay buffer (e.g., Tris-buffered saline with divalent cations).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of the fluorescently labeled ligand and the respective integrin protein is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the wells of the 384-well plate.
-
The integrin/ligand solution is added to the wells containing the inhibitor.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The pIC₅₀ is calculated as the negative logarithm of the IC₅₀ value.
-
Signaling Pathway and Mechanism of Action
This compound functions as a pan-αv integrin inhibitor, thereby modulating the signaling pathways downstream of these receptors. A critical pathway affected is the activation of transforming growth factor-beta (TGF-β), a key profibrotic cytokine.
Caption: this compound inhibits αv integrin-mediated activation of latent TGF-β.
Experimental Workflow
The characterization of a novel integrin inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Workflow for the characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Integrins and pulmonary fibrosis: Pathogenic roles and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of Integrin-IN-2: A Pan-αv Integrin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Integrin-IN-2, also known as compound 39, has emerged as a potent, orally bioavailable pan-αv integrin inhibitor, showing promise in preclinical studies for diseases such as idiopathic pulmonary fibrosis (IPF). Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in a variety of physiological and pathological processes. The αv integrin subfamily, in particular, is implicated in the activation of transforming growth factor-beta (TGF-β), a key cytokine in the progression of fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biological activity and pharmacokinetic profile.
Table 1: In Vitro Biological Activity of this compound
| Integrin Subtype | Binding Affinity (pIC50) |
| αvβ6 | 7.8 |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ8 | 7.4 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: In Vivo Pharmacokinetic Parameters of Racemic this compound in CD Rats
| Parameter | Value | Units |
| Plasma Clearance | 8 | mL/(min·kg) |
| Volume of Distribution | 0.5 | L/kg |
| Half-life | 1.8 | h |
| Oral Bioavailability | 98 | % |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to this compound.
Experimental Protocols
Synthesis of this compound (Compound 39)
The synthesis of this compound is a multi-step process involving the coupling of key intermediates. The following is a detailed protocol adapted from the supplementary information of Anderson et al., J. Med. Chem. 2019, 62, 19, 8796–8808.
Step 1: Synthesis of the Phenylbutyrate Core (Intermediate D)
-
Starting Materials: Boc-protected (S)-3-(4-bromophenyl)propanoic acid (Intermediate 1) and a suitable boronic acid or ester (Intermediate 2).
-
Reaction: Perform a Suzuki coupling reaction between Intermediate 1 and Intermediate 2 in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate D.
Step 2: Alkylation with the Tetrahydropyridopyrazine Moiety (Formation of Intermediate G)
-
Starting Materials: Intermediate D and a suitably functionalized 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivative (Intermediate E) with a leaving group (e.g., a tosylate or halide) on the propoxy linker.
-
Reaction: Dissolve Intermediate D and Intermediate E in an appropriate solvent (e.g., DMF) and add a base (e.g., Cs₂CO₃). Heat the reaction mixture to facilitate the alkylation.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting Intermediate G by column chromatography.
Step 3: Deprotection and Final Coupling to Yield this compound (Compound 39)
-
Deprotection: Treat Intermediate G with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to remove the Boc protecting group.
-
Final Coupling: Couple the deprotected amine with 6-(cyclopropylmethoxy)picolinic acid in the presence of a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent such as DMF.
-
Final Purification: Purify the final product, this compound, by preparative HPLC to achieve high purity. Characterize the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Integrin Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity (pIC50) of this compound for various αv integrin subtypes.
-
Materials:
-
Recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins.
-
A fluorescently labeled RGD-containing peptide probe.
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).
-
384-well, low-volume, black microplates.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate wells, add the integrin protein solution, the fluorescent probe solution (at a fixed concentration), and the serially diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The degree of polarization is proportional to the amount of fluorescent probe bound to the integrin.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pIC50 as the negative logarithm of the IC50 value.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability and pharmacokinetic profile of this compound in rats.
-
Animals: Male Sprague-Dawley or CD rats.
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection into the tail vein at a specific dose.
-
Oral (PO) Administration: Administer this compound formulated in an appropriate vehicle (e.g., a suspension in methylcellulose) by oral gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples by protein precipitation with a solvent like acetonitrile.
-
Analyze the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key parameters including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and the area under the curve (AUC).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
-
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors for αv integrins. Its pan-inhibitory profile and excellent oral bioavailability make it a valuable tool for further research into the role of αv integrins in fibrotic diseases and potentially other pathological conditions. The detailed synthetic and experimental protocols provided in this guide are intended to support the scientific community in the exploration and application of this promising compound.
Integrin-IN-2: A Technical Guide to its Role in Cell Adhesion and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-IN-2 is an orally bioavailable, pan-αv integrin inhibitor that has emerged as a significant tool for investigating the roles of αv integrins in various physiological and pathological processes.[1] Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. These interactions are crucial for regulating cell adhesion, migration, proliferation, and survival. The αv integrin subfamily, in particular, has been implicated in a range of diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cell adhesion, and its role in intracellular signaling pathways.
Mechanism of Action
This compound functions by targeting the β-propeller central pocket of the integrin αV subunit (ITGAV). This interaction disrupts the stability of the integrin heterodimer, leading to a reduction in its presence on the cell surface and subsequent downstream effects. By inhibiting the function of multiple αv integrins, this compound provides a powerful approach to modulate cell adhesion and signaling in various experimental models.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several αv integrin heterodimers. The following tables summarize the key quantitative data available for this compound.
| Integrin Subtype | pIC50 | IC50 (nM) |
| αvβ3 | 8.4 | 4 |
| αvβ5 | 8.4 | 4 |
| αvβ6 | 7.8 | 16 |
| αvβ8 | 7.4 | 40 |
Table 1: In vitro binding affinities of this compound for human αv integrins.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Units |
| IC50 (αvβ5 cell surface presence) | ~6.9 | µM |
Table 2: Effect of this compound on the cell surface presence of integrin αvβ5.
| Parameter | Value | Units | Species |
| Plasma Clearance | 8 | mL/(min·kg) | Rat (CD) |
| Volume of Distribution | 0.5 | L/kg | Rat (CD) |
| Half-life | 1.8 | h | Rat (CD) |
| Bioavailability | 98 | % | Rat (CD) |
Table 3: In vivo pharmacokinetic parameters of racemic this compound in CD rats.[1]
Role in Cell Adhesion and Signaling
As a pan-αv integrin inhibitor, this compound is expected to modulate a wide range of cellular processes that are dependent on αv integrin-mediated adhesion and signaling.
Cell Adhesion
Integrin-mediated adhesion to the extracellular matrix is a fundamental process for cell survival, migration, and tissue organization. By inhibiting αv integrins, this compound can disrupt the attachment of cells to vitronectin, fibronectin, and other RGD-containing matrix proteins. This disruption can lead to decreased cell spreading and migration.
Signaling Pathways
Integrin engagement with the ECM initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. These pathways regulate critical cellular functions, including proliferation, survival, and differentiation. Key signaling molecules activated downstream of integrin engagement include Focal Adhesion Kinase (FAK) and Src family kinases. The inhibition of αv integrins by this compound is predicted to interfere with these signaling cascades.
For instance, αvβ5 integrin has been shown to cooperate with growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), to promote cell invasion and angiogenesis. This crosstalk often involves the activation of Src and the phosphorylation of downstream adapter proteins like p130CAS, leading to the activation of small GTPases such as Rap1. By disrupting αvβ5 function, this compound may attenuate these signaling pathways.
Furthermore, αv integrins are known to regulate the expression and activity of c-Myc, a key transcription factor involved in cell cycle progression and proliferation, through a FAK-dependent pathway. Inhibition of αv integrins by this compound could therefore lead to cell cycle arrest. Indeed, at higher concentrations, this compound has been observed to induce apoptosis and cell cycle arrest in cell lines such as MDA-MB-231.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the study of this compound.
Integrin Binding Affinity Assay (Competitive ELISA)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific integrin.
-
Plate Coating: Coat 96-well microplates with an RGD-containing ligand (e.g., vitronectin) overnight at 4°C.
-
Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the test compound (this compound). In a separate plate, pre-incubate a constant concentration of purified integrin protein (e.g., αvβ3) with the diluted test compound for 30-60 minutes.
-
Binding: Transfer the integrin/compound mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates to remove unbound integrin.
-
Detection: Add a primary antibody specific for the integrin subunit (e.g., anti-β3) and incubate for 1 hour. After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour.
-
Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay (Crystal Violet)
This assay measures the ability of cells to adhere to a substrate and the effect of inhibitors on this process.
-
Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a suitable concentration (e.g., 10 µg/mL) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (e.g., MDA-MB-231) and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seeding: Add the treated cells to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or 1% SDS).
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Experimental workflow for a cell adhesion assay.
References
The Biological Targets of Integrin-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-IN-2 is a potent and orally bioavailable pan-αv integrin inhibitor.[1] Integrins are a family of transmembrane heterodimeric receptors that mediate crucial cell-matrix and cell-cell interactions, playing a pivotal role in a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, and signal transduction.[2][3][4] The αv subfamily of integrins, in particular, has been implicated in various diseases, including fibrosis and cancer, making them attractive therapeutic targets.[5][6][7][8] This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its binding affinities, the experimental protocols for target validation, and the downstream signaling pathways modulated by its inhibitory action.
Biological Targets and Quantitative Data
This compound exhibits a pan-antagonistic activity against αv integrins, with high binding affinities for multiple αv heterodimers. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)).
| Target Integrin | pIC50 | IC50 (nM) | Reference |
| αvβ3 | 8.4 | 4 | [1] |
| αvβ5 | 8.4 | 4 | [1] |
| αvβ6 | 7.8 | 16 | [1] |
| αvβ8 | 7.4 | 40 | [1] |
Note: The IC50 values are calculated from the provided pIC50 values.
Experimental Protocols
The determination of the binding affinity and inhibitory concentration of compounds like this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Integrin Binding
This assay is used to determine the binding affinity of an inhibitor by measuring the displacement of a fluorescently labeled ligand from the integrin.
Materials:
-
Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins
-
Fluorescently labeled RGD-mimetic probe (e.g., Cy3B-RGD)
-
This compound or other test compounds
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20, pH 7.4
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add 1 µL of the compound dilution.
-
Add 10 µL of a solution containing the purified integrin (final concentration will vary depending on the integrin, e.g., 1-10 nM).
-
Add 10 µL of the fluorescent RGD probe (final concentration ~1 nM).
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Competitive Binding Assay
This solid-phase assay measures the ability of an inhibitor to block the binding of an integrin to its immobilized ligand.
Materials:
-
High-binding 96-well microplates
-
Extracellular matrix (ECM) protein (e.g., Vitronectin for αvβ3/αvβ5, Latent TGF-β1 for αvβ8, Fibronectin for αvβ6) or RGD-containing peptide
-
Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins
-
This compound or other test compounds
-
Primary antibody against the β-subunit of the integrin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 3% BSA)
Procedure:
-
Coat the microplate wells with the ECM protein or RGD peptide overnight at 4°C.
-
Wash the wells with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.
-
In a separate tube, pre-incubate the purified integrin with a serial dilution of this compound for 30 minutes.
-
Add the integrin/inhibitor mixture to the coated wells and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound integrin.
-
Add the primary antibody and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.
Cell Adhesion Assay
This assay assesses the ability of an inhibitor to block cell attachment to a substrate coated with an ECM protein.
Materials:
-
Cells expressing the target integrin (e.g., HT1080 cells for αvβ8)
-
96-well tissue culture plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
This compound or other test compounds
-
Calcein-AM or other cell viability dye
-
Serum-free cell culture medium
Procedure:
-
Coat the wells of the 96-well plate with the ECM protein.
-
Block non-specific binding with BSA.
-
Label the cells with Calcein-AM.
-
Pre-incubate the labeled cells with a serial dilution of this compound for 30 minutes.
-
Seed the cells onto the coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells.
-
Determine the IC50 for the inhibition of cell adhesion.
Signaling Pathways and Visualization
Inhibition of αv integrins by this compound disrupts the downstream signaling cascades that are normally initiated upon ligand binding. These pathways are critical for cell survival, proliferation, and migration. The primary signaling nodes affected are Focal Adhesion Kinase (FAK), the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
Integrin-Mediated Signaling and Points of Inhibition
Caption: this compound inhibits the binding of ECM ligands to αv integrins, thereby blocking downstream signaling.
Experimental Workflow for Characterizing this compound
Caption: A logical workflow for the comprehensive characterization of a pan-αv integrin inhibitor like this compound.
Conclusion
This compound is a potent pan-αv integrin inhibitor with high affinity for αvβ3, αvβ5, αvβ6, and αvβ8. Its mechanism of action involves the direct inhibition of ligand binding to these integrins, leading to the suppression of key downstream signaling pathways that regulate cell survival, proliferation, and migration. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar inhibitors. A thorough understanding of its biological targets and their associated signaling networks is essential for the continued development of this compound as a potential therapeutic agent for diseases driven by aberrant αv integrin activity.
References
- 1. researchgate.net [researchgate.net]
- 2. αvβ8 integrin adhesion and signaling pathways in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Downstream Effects of αv Integrin Inhibition by Integrin-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin-IN-2 is a potent, orally bioavailable pan-αv integrin inhibitor with significant potential in therapeutic applications, particularly in fibrotic diseases. This document provides an in-depth technical guide on the core downstream effects of αv integrin inhibition by this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development in this area.
Introduction to this compound and αv Integrins
This compound, also known as compound 39, is a small molecule antagonist that exhibits high binding affinity for several members of the αv integrin family.[1][2][3] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αv integrin subfamily, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, plays a crucial role in a multitude of cellular processes including adhesion, migration, proliferation, and the activation of transforming growth factor-beta (TGF-β). Dysregulation of αv integrin signaling is implicated in various pathologies, including fibrosis and cancer, making them a compelling therapeutic target.
Quantitative Data: Binding Affinity and Downstream Effects
This compound demonstrates potent inhibition of multiple αv integrins. The binding affinities, expressed as pIC50 values, from the foundational study by Anderson et al. (2019) are presented below. While specific downstream quantitative data for this compound is not extensively published, this section also provides representative data from studies on other pan-αv integrin inhibitors to illustrate the expected downstream consequences.
Table 1: Binding Affinity of this compound for αv Integrins [1][2][3]
| Integrin Subtype | pIC50 |
| αvβ6 | 7.8 |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ8 | 7.4 |
Table 2: Representative Downstream Effects of Pan-αv Integrin Inhibition
| Downstream Effect | Assay | Cell Line | Inhibitor | Observed Effect | Reference |
| Inhibition of Cell Adhesion | Cell Adhesion Assay | Glioblastoma U251 & U373 | 1a-RGD (RGD-mimetic) | IC50 ~20 µM | [4] |
| Inhibition of Cell Migration | Transwell Migration Assay | T-ALL Jurkat & MOLT-4 | Anti-αvβ3 Antibody | Significant decrease in cell invasion | [5] |
| Reduction of FAK Phosphorylation | Western Blot | T-ALL Jurkat & MOLT-4 | αvβ3 inhibitor | Decreased phosphorylation of FAK | [5] |
| Inhibition of ERK Phosphorylation | Western Blot | T-ALL Jurkat & MOLT-4 | αvβ3 inhibitor | Decreased phosphorylation of ERK | [5] |
| Inhibition of TGF-β Activation | Luciferase Reporter Assay | Co-culture | Ab-31 (pan-αv antibody) | Strong inhibition of PAI-1 luciferase activity | [6] |
Signaling Pathways Modulated by αv Integrin Inhibition
The inhibition of αv integrins by this compound is anticipated to disrupt key intracellular signaling cascades that are normally initiated upon ligand binding to these receptors. The primary downstream pathways affected are the Focal Adhesion Kinase (FAK), Src, and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, as well as the activation of TGF-β.
FAK-Src-MAPK/ERK Signaling Pathway
Upon engagement with the ECM, integrins cluster and recruit a complex of intracellular proteins, including FAK and Src. This leads to their autophosphorylation and subsequent activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which in turn regulates gene expression related to cell proliferation, survival, and migration. Inhibition of αv integrins by this compound prevents this initial clustering and activation, leading to a downstream suppression of FAK, Src, and ERK phosphorylation.
TGF-β Activation Pathway
Certain αv integrins, notably αvβ6 and αvβ8, are critical for the activation of latent TGF-β. They bind to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine. Active TGF-β then binds to its receptors, initiating a signaling cascade through Smad proteins that culminates in the regulation of genes involved in fibrosis and immune responses. By inhibiting αv integrins, this compound is expected to block this activation step, thereby reducing the pro-fibrotic and immunomodulatory effects of TGF-β.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Integrin-IN-2 on Extracellular Matrix Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two novel small molecule inhibitors, collectively referred to under the developmental code "Integrin-IN-2," and their impact on the intricate interactions between cells and the extracellular matrix (ECM). This document will delve into the distinct mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for the key assays cited. Furthermore, this guide will visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the science.
Introduction to this compound
The "this compound" designation encompasses two distinct molecular entities with unique inhibitory profiles against integrin receptors. Integrins are a family of transmembrane heterodimeric proteins that serve as the primary mediators of cell-ECM adhesion.[1] They play a crucial role in cellular signaling, influencing processes such as cell survival, proliferation, migration, and differentiation.[2][3] Dysregulation of integrin function is implicated in a variety of pathological conditions, including fibrosis and cancer, making them a compelling target for therapeutic intervention.[2][4]
This guide will separately address:
-
This compound (Compound 39): A potent, orally bioavailable pan-αv integrin antagonist.
-
αvβ5 this compound (Cpd_AV2): A novel inhibitor that disrupts the stability of the αvβ5 integrin heterodimer.
This compound (Compound 39): A Pan-αv Antagonist
This compound (Compound 39) has been identified as a pan-αv integrin inhibitor with potential therapeutic applications in idiopathic pulmonary fibrosis.[5][6] Its mechanism of action involves the competitive antagonism of αv-containing integrins, thereby blocking their interaction with ECM proteins.
Quantitative Data
The binding affinities of this compound (Compound 39) for various αv integrin heterodimers have been determined and are summarized in the table below.[7]
| Integrin Subtype | pIC50 | IC50 (nM) |
| αvβ3 | 8.4 | ~4 |
| αvβ5 | 8.4 | ~4 |
| αvβ6 | 7.8 | ~16 |
| αvβ8 | 7.4 | ~40 |
Table 1: Binding Affinities of this compound (Compound 39) for αv Integrins.
Impact on Extracellular Matrix Interactions and Signaling
By inhibiting the binding of αv integrins to their ligands in the ECM, this compound (Compound 39) is expected to modulate downstream signaling pathways critical for cell adhesion, migration, and survival. The canonical signaling cascade initiated by αv integrin engagement involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.[8] This FAK-Src complex can then phosphorylate various downstream targets, leading to the activation of pathways such as the Ras/MAPK cascade, which in turn regulates gene expression related to cell proliferation and survival.[9][10] Inhibition by a pan-αv antagonist like Compound 39 would be predicted to attenuate these signaling events.
Predicted signaling cascade affected by Compound 39.
Experimental Protocols
The following are detailed methodologies for assays relevant to the characterization of pan-αv integrin inhibitors like Compound 39.
This assay measures the ability of a compound to inhibit the binding of an integrin to its immobilized ligand.
-
Plate Coating: Coat 96-well microtiter plates with an ECM protein solution (e.g., 1 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in an appropriate buffer for 2 hours at room temperature.
-
Competition: Add varying concentrations of this compound (Compound 39) to the wells, followed by the addition of purified, soluble integrin protein (e.g., αvβ3).
-
Incubation: Incubate for 3 hours at room temperature with gentle agitation.
-
Washing: Wash the plates multiple times to remove unbound integrin.
-
Detection: Detect the amount of bound integrin using a primary antibody against the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value by non-linear regression analysis.
Workflow for the solid-phase integrin binding assay.
αvβ5 this compound (Cpd_AV2): A Heterodimer Disruptor
αvβ5 this compound (Cpd_AV2) represents a novel class of integrin inhibitor. Instead of blocking the ligand-binding site, it targets the central β-propeller pocket of the integrin αV (ITGAV) subunit, disrupting the stability of the αvβ5 heterodimer.[11][12] This unique mechanism leads to the dissociation of the αv and β5 subunits and subsequent cellular apoptosis.[11]
Quantitative Data
The inhibitory activity of Cpd_AV2 has been quantified in cell-based assays.
| Parameter | Cell Line | Value | Reference |
| IC50 (reduction of cell surface αvβ5) | - | ~6.9 µM | |
| Apoptosis Induction | MDA231 | 40 µM (at 3 hours) |
Table 2: In Vitro Activity of αvβ5 this compound (Cpd_AV2).
Impact on Extracellular Matrix Interactions and Signaling
By disrupting the αvβ5 heterodimer, Cpd_AV2 effectively eliminates the functional receptor from the cell surface. This not only prevents adhesion to ECM proteins like vitronectin but also abrogates the downstream signaling cascades that depend on this interaction. Studies have shown that the loss of ITGAV-ITGB5 signaling impacts the activity of the Rho family GTPase, RAC1, which is a key regulator of the actin cytoskeleton.[11] The disruption of the heterodimer and subsequent loss of signaling leads to cell cycle arrest and apoptosis.
Mechanism of αvβ5 heterodimer disruption by Cpd_AV2.
Experimental Protocols
The following protocols are essential for evaluating the unique mechanism of action of Cpd_AV2.
This assay quantifies the percentage of apoptotic cells following treatment with an inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., MDA231) and treat with Cpd_AV2 at the desired concentration (e.g., 40 µM) for a specified time (e.g., 3 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Workflow for the Annexin V apoptosis assay.
This method is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the inhibitor and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FAK, FAK, p-Src, Src, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The "this compound" designation represents two promising, yet distinct, approaches to modulating integrin-ECM interactions. This compound (Compound 39) , as a pan-αv antagonist, offers broad inhibition of a subfamily of integrins implicated in fibrotic diseases. Its efficacy will likely depend on the relative contributions of the different αv integrins to the disease pathology. In contrast, αvβ5 this compound (Cpd_AV2) presents a novel, targeted mechanism of action by disrupting the formation of a specific integrin heterodimer. This approach may offer a more refined therapeutic intervention with a potentially different side-effect profile.
This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate these compounds. The provided quantitative data, mechanistic insights, and detailed experimental protocols should serve as a valuable resource for the continued exploration of this compound and its impact on extracellular matrix interactions.
References
- 1. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel class of inhibitors that disrupts the stability of integrin heterodimers identified by CRISPR-tiling-instructed genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. αvβ5 this compound | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
The Role of Integrin-IN-2 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are pivotal in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in critical cellular processes such as proliferation, migration, and survival has made them a significant focus in cancer research. Dysregulation of integrin signaling is a hallmark of cancer, contributing to tumor growth, invasion, angiogenesis, and metastasis. Among the various integrin subfamilies, the αv integrins have emerged as key players in cancer progression, making them attractive therapeutic targets.
This technical guide explores the role of Integrin-IN-2 , an orally bioavailable pan-αv integrin inhibitor, in the context of cancer progression. While primarily investigated for idiopathic pulmonary fibrosis, its mechanism of action holds significant implications for oncology. This document will detail the known properties of this compound, the broader role of pan-αv integrin inhibition in cancer, relevant signaling pathways, and standard experimental protocols for its investigation.
This compound: A Pan-αv Integrin Inhibitor
This compound (also known as compound 39) is a potent antagonist of multiple αv integrins. Its development has been primarily focused on fibrotic diseases, but its biochemical profile suggests potential applications in oncology[1].
Quantitative Data
The binding affinities of this compound for various αv integrin heterodimers have been characterized, demonstrating its pan-inhibitory nature.
| Integrin Subtype | pIC50 | IC50 (nM) |
| αvβ3 | 8.4 | ~4 |
| αvβ5 | 8.4 | ~4 |
| αvβ6 | 7.8 | ~16 |
| αvβ8 | 7.4 | ~40 |
| Table 1: Binding affinities of this compound for αv integrin subtypes. Data sourced from Anderson NA, et al. J Med Chem. 2019.[1] |
Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral bioavailability (98%) and a moderate half-life (1.8 hours), making it a suitable candidate for in vivo studies[1].
While specific data on the efficacy of this compound in cancer models is not yet publicly available, the effects of other pan-αv integrin inhibitors in preclinical and clinical settings provide a strong rationale for its investigation in oncology.
| Pan-αv Inhibitor | Cancer Type | Observed Effects | Reference |
| Abituzumab | Prostate Cancer | Reduced cell survival, induced cell cycle blockade, suppressed tumor growth and metastasis. | [2] |
| Intetumumab | Melanoma, Prostate Cancer | Favorable safety profile; trend for improved overall survival in melanoma. | [3] |
| GLPG0187 | Prostate Cancer | Reduced de novo formation and progression of bone metastases in preclinical models. | [4] |
| Cilengitide (αvβ3/αvβ5) | Glioblastoma | Showed anti-angiogenic and antitumor effects in preclinical models. | [5] |
| Table 2: Summary of effects of selected pan-αv integrin inhibitors in cancer studies. |
The Role of αv Integrins in Cancer Progression
The αv integrins are implicated in several key processes that drive cancer progression:
-
Angiogenesis: αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells and are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of these integrins can disrupt tumor angiogenesis, leading to reduced tumor growth[6][7].
-
Invasion and Metastasis: Integrins mediate the adhesion of cancer cells to the ECM, a critical step for invasion and migration. By interacting with ECM proteins like vitronectin and fibronectin, αv integrins facilitate the movement of cancer cells through tissue barriers. Pan-αv inhibition can therefore be expected to reduce the metastatic potential of tumor cells[8][9].
-
Cell Survival and Proliferation: Integrin signaling promotes cell survival by protecting cancer cells from apoptosis (anoikis) when they detach from the primary tumor mass. These signaling pathways often crosstalk with growth factor receptor pathways, such as those involving FAK, Src, and TGF-β, to promote proliferation[2][8][10].
-
Tumor Microenvironment Modulation: αv integrins, particularly αvβ6 and αvβ8, are key activators of transforming growth factor-beta (TGF-β), a potent cytokine that can promote tumor growth, invasion, and immunosuppression[3][10].
Key Signaling Pathways
The inhibition of αv integrins by compounds like this compound is expected to modulate several critical intracellular signaling pathways that are frequently dysregulated in cancer.
Integrin-FAK-Src Signaling
Upon ligand binding, integrins cluster and recruit focal adhesion kinase (FAK) and Src family kinases. This complex initiates a cascade of downstream signaling that promotes cell migration, survival, and proliferation[11]. Inhibition of αv integrins prevents this initial activation step.
TGF-β Activation Pathway
The activation of latent TGF-β by αvβ6 and αvβ8 integrins is a crucial mechanism for promoting a pro-tumorigenic microenvironment. Pan-αv inhibitors can block this activation, thereby reducing TGF-β signaling.
Experimental Protocols
To evaluate the efficacy of this compound in a cancer context, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
A general workflow for the initial in vitro assessment of this compound is outlined below.
1. Cell Adhesion Assay:
-
Objective: To determine the effect of this compound on the adhesion of cancer cells to specific ECM proteins.
-
Methodology:
-
Coat 96-well plates with ECM proteins (e.g., vitronectin, fibronectin) overnight at 4°C.
-
Block non-specific binding sites with BSA.
-
Pre-incubate cancer cells with varying concentrations of this compound.
-
Seed the treated cells onto the coated plates and incubate for 1-2 hours.
-
Wash away non-adherent cells.
-
Quantify adherent cells using a crystal violet staining assay or a fluorescent dye.
-
2. Transwell Migration and Invasion Assays:
-
Objective: To assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
-
Methodology:
-
Use transwell inserts with porous membranes (for invasion assays, coat the membrane with Matrigel).
-
Place a chemoattractant (e.g., serum-containing medium) in the lower chamber.
-
Seed cancer cells pre-treated with this compound in the upper chamber in serum-free medium.
-
Incubate for 12-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix, stain, and count the cells that have migrated/invaded to the lower surface of the membrane.
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of this compound on downstream signaling pathways.
-
Methodology:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated FAK and Src, and downstream targets of TGF-β like Smad2/3).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.
-
In Vivo Studies
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.
-
Methodology:
-
Xenograft Models: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, treat the mice with oral doses of this compound or a vehicle control.
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors for histological and molecular analysis.
-
Metastasis Models: Inject cancer cells intravenously into mice. Treat with this compound and monitor for the development of metastases in distant organs (e.g., lungs, liver) through bioluminescence imaging or histological analysis of tissues.
-
Conclusion
This compound, as a pan-αv integrin inhibitor with favorable pharmacokinetic properties, represents a promising candidate for investigation in cancer therapy. Based on the well-established roles of αv integrins in tumor progression, it is hypothesized that this compound could inhibit tumor growth and metastasis by disrupting angiogenesis, cell migration and invasion, and by modulating the tumor microenvironment through the inhibition of TGF-β activation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound in various cancer models. Further research is warranted to elucidate the specific anti-cancer effects of this compound and to determine its potential for clinical development in oncology.
References
- 1. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrins as Therapeutic Targets: Successes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha v integrin antagonists as novel anticancer agents: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrin Targeted Therapeutics [thno.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of αv Integrins in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric cell surface receptors, are fundamental to the intricate processes of embryonic development. Comprising an α and a β subunit, these transmembrane proteins mediate crucial cell-extracellular matrix (ECM) and cell-cell interactions, translating external cues into intracellular signals that govern cell adhesion, migration, proliferation, differentiation, and survival. Among this family, the αv integrins, which can pair with several β subunits (β1, β3, β5, β6, and β8), have emerged as critical regulators of numerous developmental events. Their pleiotropic functions are indispensable for the formation of complex tissues and organ systems, including the vasculature, nervous system, and skeleton. Dysregulation of αv integrin function is implicated in a range of developmental abnormalities and diseases, underscoring their importance as potential therapeutic targets.
This technical guide provides an in-depth exploration of the function of αv integrins in developmental biology. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that underpin our current understanding of these vital receptors.
Core Functions of αv Integrins in Development
The αv integrin subunit is instrumental in a variety of developmental processes, primarily through its role in mediating cell adhesion to RGD (arginine-glycine-aspartic acid)-containing ECM proteins such as vitronectin and fibronectin.[1][2] This interaction is not merely a structural anchor but a dynamic interface for bidirectional signaling that orchestrates complex cellular behaviors.
Angiogenesis and Vasculogenesis
The formation of new blood vessels, a process central to embryonic development, is heavily reliant on the function of αv integrins, particularly αvβ3 and αvβ5. These integrins are highly expressed on activated endothelial cells and are crucial for their migration, proliferation, and survival.[3] Mice lacking the αv integrin subunit exhibit severe defects in vascular development, with approximately 80% of embryos dying mid-gestation due to placental defects and the remainder succumbing at birth from massive hemorrhages.[3] This highlights the non-redundant role of αv integrins in vascular integrity.
Nervous System Development
In the developing nervous system, αv integrins are involved in processes such as neuronal migration and the proper organization of the cerebral cortex.[4] They are expressed on both neurons and glial cells, mediating their interactions with the surrounding ECM. The αvβ8 integrin, in particular, plays a critical role in the development of the neurovascular unit by activating latent transforming growth factor-β (TGF-β), which is essential for maintaining vascular stability in the brain.[3]
Skeletal Development
Skeletal morphogenesis is another key area where αv integrins are indispensable. They are involved in the differentiation and function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The αvβ3 integrin is highly expressed on osteoclasts and is essential for their adhesion to the bone matrix, a prerequisite for bone resorption and remodeling.
Quantitative Data on αv Integrin Function
To provide a clear and comparative overview, the following tables summarize key quantitative data related to αv integrin expression and function during development.
Table 1: Expression of αv Integrins in Embryonic Tissues
| Integrin Subunit | Tissue/Cell Type | Developmental Stage | Expression Level | Reference |
| αv | Human Preimplantation Embryos | 2-cell to Blastocyst | Gradually increasing | [5] |
| αv | Human Embryonic Stem Cells | Undifferentiated | >80% of cells positive | [6] |
| αvβ3 | Human Embryonic Stem Cells | Undifferentiated | ~40% of cells positive | [6] |
| αv | Mouse Embryonic Fibroblasts | Embryonic | High | [7] |
| αv | Mouse Muscle (myotendinous junctions) | Embryonic | Transiently high | [4] |
| αvβ1, αvβ3, αvβ5, αvβ8 | Mouse Hepatic Stellate Cells | Embryonic/Neonatal | Present | [8] |
Table 2: Phenotypes of αv Integrin Knockout Mice
| Gene Knockout | Phenotype | Lethality | Quantitative Observation | Reference |
| Itgav (αv) | Placental defects, hemorrhage, cleft palate | ~80% die at E11.5, remainder die at birth | - | [3] |
| Itgb6/Itgb8 double knockout | Cleft palate, embryonic lethality | Most die at mid-gestation | - | [9] |
| Itga5/Itgav double knockout (endothelial specific) | Defective vascular remodeling | Most die at ~E14.5 | - | [3] |
| Itga2 | Normal development and fertility | Viable | No excess lethality | [10][11][12] |
| Itgb1 | Inner cell mass failure | Peri-implantation | - | [13] |
Table 3: Binding Affinities of αv Integrins
| Integrin | Ligand | Binding Affinity (Kd) | Method | Reference |
| αvβ3 | Fibronectin | High affinity | Solid-phase microtiter assay | [1] |
| α5β1 | Fibronectin | 8 x 10⁻⁷ M | Not specified | [14] |
| αvβ6 | Fibronectin | RGD-dependent | Affinity chromatography | [15][16] |
| αvβ5 | Vitronectin | RGD-dependent | Affinity chromatography | [15][16] |
Key Signaling Pathways
αv integrins function as signal transducers, activating intracellular pathways that regulate a multitude of cellular processes. Two of the most critical pathways are the Transforming Growth Factor-β (TGF-β) and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
αv integrins, particularly αvβ6 and αvβ8, are key activators of latent TGF-β.[17] TGF-β is secreted as an inactive complex bound to the Latency-Associated Peptide (LAP). αv integrins bind to an RGD motif within LAP, inducing a conformational change that releases the active TGF-β dimer.[17][18] Active TGF-β then binds to its receptors (TβRI and TβRII), initiating a signaling cascade through the phosphorylation of Smad proteins. This pathway is crucial for processes such as epithelial-mesenchymal transition (EMT) and the regulation of the immune system during development.[17][19]
Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. αv integrin engagement with the ECM can lead to the activation of this cascade. This can occur through the recruitment of adaptor proteins like Shc and Grb2 to the focal adhesion complex, which in turn activate Ras.[20] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK).[21] Phosphorylated ERK translocates to the nucleus to regulate gene expression. This pathway is particularly important in angiogenesis, where αvβ3 and αvβ5 integrins potentiate growth factor-mediated ERK signaling.[22]
Detailed Experimental Protocols
The study of αv integrin function relies on a variety of in vitro and in vivo experimental techniques. The following section provides detailed methodologies for key experiments cited in this guide.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to specific ECM proteins, a process often mediated by integrins.
Materials:
-
96-well microplate
-
ECM proteins (e.g., fibronectin, vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension in serum-free medium
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by adding blocking buffer to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Add a known number of cells (e.g., 5 x 10⁴ cells/well) in serum-free medium to each well.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the stain by adding extraction buffer to each well.
-
Quantify the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Transwell Migration Assay
This assay is used to assess the migratory capacity of cells in response to a chemoattractant, a key process in development regulated by integrins.
Materials:
-
Transwell inserts (with a porous membrane) and companion plates
-
Chemoattractant (e.g., serum-containing medium)
-
Serum-free medium
-
Cotton swabs
-
Fixing and staining reagents (as for adhesion assay)
-
Microscope
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add a suspension of cells in serum-free medium to the upper chamber of the insert.
-
Incubate for a period sufficient to allow cell migration (e.g., 6-24 hours) at 37°C.
-
Remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migratory cells from the upper surface of the membrane.
-
Fix and stain the migratory cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify migration.
Immunoprecipitation of αv Integrins
This technique is used to isolate αv integrins and their binding partners from a cell lysate.
Materials:
-
Cell lysate from embryonic tissue or cultured cells
-
Antibody specific for the αv integrin subunit
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-αv integrin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against αv integrin and suspected binding partners.[23]
In Situ Hybridization for Itgav mRNA
This method allows for the visualization of the spatial expression pattern of the αv integrin gene (Itgav) within an embryo or tissue section.
Materials:
-
Fixed and sectioned embryonic tissue
-
Digoxigenin (DIG)-labeled antisense RNA probe for Itgav
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
Chromogenic substrate for AP (e.g., NBT/BCIP)
-
Microscope
Protocol:
-
Prepare DIG-labeled antisense and sense (control) RNA probes for Itgav by in vitro transcription.
-
Prepare fixed, paraffin-embedded, or frozen sections of embryonic tissue.[24]
-
Deparaffinize and rehydrate the sections if necessary.
-
Permeabilize the tissue with proteinase K treatment.
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).[25]
-
Perform stringent washes to remove unbound probe.
-
Block non-specific antibody binding.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
Develop the color reaction using an AP substrate. The resulting precipitate indicates the location of Itgav mRNA.
-
Mount the slides and visualize under a microscope.
References
- 1. The vitronectin receptor alpha v beta 3 binds fibronectin and acts in concert with alpha 5 beta 1 in promoting cellular attachment and spreading on fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Endothelial α5 and αv integrins cooperate in remodeling of the vasculature during development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin function and regulation in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the alphav integrin adhesion molecule during development of preimplantation human embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of integrin engagement during defined human embryonic stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice that lack activity of αvβ6- and αvβ8-integrins reproduce the abnormalities of Tgfb1- and Tgfb3-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alpha(2) integrin subunit-deficient mouse: a multifaceted phenotype including defects of branching morphogenesis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Integrin alpha 2-deficient mice develop normally, are fertile, but display partially defective platelet interaction with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deletion of beta 1 integrins in mice results in inner cell mass failure and peri-implantation lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilizing Fibronectin Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the integrin alpha v beta 6 as a fibronectin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aV integrins and TGF-β-induced EMT: a circle of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of integrin expression in effusions using flow cytometric immunophenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fibronectin-mediated upregulation of α5β1 integrin and cell adhesion during differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ucl.ac.uk [ucl.ac.uk]
Preliminary Preclinical Studies of Integrin-IN-2 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary preclinical data available for Integrin-IN-2, a pan-αv integrin inhibitor. The information presented herein is collated from published in vivo studies and is intended to provide a detailed understanding of the compound's activity in animal models, its pharmacokinetic profile, and its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Integrin Subtype | pIC50 |
| αvβ1 | Not specified |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ6 | 7.8 |
| αvβ8 | 7.4 |
| α5β1 | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in CD Rats
| Parameter | Value | Unit |
| Plasma Clearance | 8 | mL/min/kg |
| Volume of Distribution | 0.5 | L/kg |
| Half-life | 1.8 | h |
| Bioavailability | 98 | % |
Experimental Protocols
Ovarian Cancer Xenograft Model in Nude Mice
A key in vivo study investigated the effect of this compound in an ovarian cancer model.[1]
-
Animal Model: Six-week-old female Balb/c nude mice were utilized for this study. The animals were housed and maintained under specific pathogen-free conditions. All experimental protocols were approved by the institutional Laboratory Animal Ethics Committee.[1]
-
Cell Line and Injection: Mice were divided into two groups (n=8 per group) and intraperitoneally injected with 2 x 10^6 TGFBI knockout SKOV3 ovarian cancer cells and control cells, respectively.[1]
-
Treatment: While the published study used this compound in in vitro experiments to elucidate the signaling pathway, the in vivo portion of the study focused on the effects of TGFBI knockout. The protocol for in vivo administration of this compound was not detailed in this specific publication. However, the study's findings on the signaling pathway are directly relevant to the mechanism of action of this compound.
-
Endpoint Analysis: Four weeks post-injection, the mice were euthanized, and an exploratory laparotomy was performed to observe the organs in the abdominal cavity for tumor growth and metastasis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway influenced by this compound and the general workflow of the described animal experiment.
References
In Silico Modeling of Integrin-IN-2 Binding to αv Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions. Comprising α and β subunits, they play crucial roles in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, and signal transduction. The αv integrin subfamily, in particular, has emerged as a significant target in drug discovery, implicated in conditions such as fibrosis and cancer. Integrin-IN-2, an orally bioavailable pan-αv integrin inhibitor, has shown promise in preclinical studies. This technical guide provides an in-depth exploration of the in silico modeling of this compound binding to αv integrins, offering a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Binding Affinities of this compound
This compound demonstrates potent inhibitory activity across a range of αv integrin subtypes. The following table summarizes the reported binding affinities, presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.
| Integrin Subtype | pIC50 | Reference |
| αvβ3 | 8.4 | [1] |
| αvβ5 | 8.4 | [1] |
| αvβ6 | 7.8 | [1] |
| αvβ8 | 7.4 | [1] |
Mandatory Visualization: In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of small molecule binding to a protein target, such as this compound and an αv integrin.
Experimental Protocols
In Silico Molecular Docking of this compound to αvβ3 Integrin
This protocol outlines a hypothetical, yet representative, procedure for the molecular docking of this compound to the αvβ3 integrin, a well-characterized member of the αv family.
1. Preparation of the Receptor (αvβ3 Integrin):
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human αvβ3 integrin from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).
-
Identify and define the binding site. This can be based on the location of the co-crystallized ligand in the original PDB file or predicted using pocket detection algorithms.
-
2. Preparation of the Ligand (this compound):
-
Obtain the 3D Structure: If a 3D structure is not available, generate it from its 2D chemical structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges according to a chosen force field.
-
Define Torsional Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
3. Molecular Docking:
-
Grid Generation: Define a grid box that encompasses the entire binding site of the αvβ3 integrin. The grid defines the space where the docking algorithm will search for favorable binding poses.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound into the defined grid box on the αvβ3 integrin. The software will generate a series of possible binding poses and rank them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
-
Pose Selection: Analyze the top-ranked docking poses. The best pose is typically the one with the lowest predicted binding energy and is part of a cluster of similar low-energy poses.
-
Interaction Analysis: Visualize the predicted binding mode of this compound within the αvβ3 binding site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Integrin Binding
This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific αv integrin.
1. Reagents and Materials:
-
Purified recombinant αv integrin protein (e.g., αvβ3).
-
Biotinylated ligand for the target integrin (e.g., biotinylated vitronectin).
-
Streptavidin-coated Donor beads.
-
Anti-integrin antibody-conjugated Acceptor beads.
-
This compound compound at various concentrations.
-
Assay buffer.
-
Microplate reader capable of AlphaScreen detection.
2. Assay Procedure:
-
Prepare Reagents: Dilute all reagents to their optimal concentrations in the assay buffer.
-
Reaction Setup: In a 384-well microplate, add the following in order:
-
This compound at various concentrations (or vehicle control).
-
Purified αv integrin protein.
-
Biotinylated ligand.
-
A mixture of Streptavidin-coated Donor beads and anti-integrin antibody-conjugated Acceptor beads.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on an AlphaScreen-compatible microplate reader. The reader excites the Donor beads at 680 nm, and if in close proximity to an Acceptor bead (due to the binding of the integrin to the biotinylated ligand), a luminescent signal is emitted at 520-620 nm.
3. Data Analysis:
-
The signal generated is inversely proportional to the amount of this compound bound to the integrin.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the biotinylated ligand to the integrin.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a small molecule interacting with a protein.
1. Materials and Instrument:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified recombinant αv integrin protein.
-
This compound at various concentrations.
-
Immobilization buffer and running buffer.
-
Amine coupling kit for protein immobilization.
2. Experimental Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Inject the purified αv integrin protein over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in the running buffer over the sensor chip surface with the immobilized integrin.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increases during the association phase (when this compound is flowing over the surface) and decreases during the dissociation phase (when only running buffer is flowing).
-
After each injection, regenerate the sensor surface using a specific regeneration solution to remove the bound this compound, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Mandatory Visualization: αv Integrin Signaling Pathway
The following diagram depicts a simplified signaling pathway downstream of αv integrin activation upon ligand binding.
Conclusion
The in silico modeling of this compound binding to αv integrins provides a powerful and insightful approach to understanding the molecular basis of its inhibitory activity. By combining computational methods with experimental validation, researchers can accelerate the drug discovery and development process. This guide offers a foundational framework of the key methodologies and data considerations for scientists and professionals working in this exciting area of research. The continued application of these techniques will undoubtedly lead to the design of more potent and selective integrin inhibitors for a range of therapeutic applications.
References
A Technical Guide to Pan-αv Integrin Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on pan-αv integrin inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the core aspects of these promising therapeutic agents. The guide summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of the field.
Introduction to αv Integrins
Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. The αv subunit can pair with five different β subunits (β1, β3, β5, β6, and β8), forming a subfamily of integrins that play crucial roles in a wide range of physiological and pathological processes.[1] These αv integrins are key regulators of cellular signaling, influencing cell adhesion, migration, proliferation, and differentiation.[1] A critical function of several αv integrins is the activation of latent transforming growth factor-beta (TGF-β), a potent profibrotic cytokine, making them attractive targets for anti-fibrotic therapies.[2][3]
Quantitative Data on Pan-αv Integrin Inhibitors
A number of small molecule and antibody-based pan-αv integrin inhibitors have been developed and characterized. The following table summarizes the in vitro potency of several key inhibitors against different αv integrin subtypes, presented as IC50 (the half maximal inhibitory concentration) or Kd (dissociation constant) values. This data allows for a direct comparison of the inhibitory profiles of these compounds.
| Inhibitor | αvβ1 | αvβ3 | αvβ5 | αvβ6 | αvβ8 | α5β1 | Reference |
| MK-0429 | 1.6 nM | 2.8 nM | 0.1 nM | 0.7 nM | 0.5 nM | 12.2 nM | [4][5] |
| Compound 39 | - | 4-40 nM | 4-40 nM | 4-40 nM | 4-40 nM | - | [3][6] |
| CWHM-12 | 1.8 nM | 0.8 nM | - | 1.5 nM | 0.2 nM | - | [4] |
| Bexotegrast (PLN-74809) | 3.4 nM (Kd) | - | - | 5.7 nM (Kd) | - | - | [4] |
| Ab-31 (antibody) | IC50 comparable to MK-0429 | IC50 comparable to MK-0429 | IC50 comparable to MK-0429 | IC50 comparable to MK-0429 | IC50 comparable to MK-0429 | IC50 comparable to MK-0429 | [7] |
Key Experimental Protocols
The evaluation of pan-αv integrin inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the most critical experiments cited in the literature.
Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block integrin-mediated cell attachment to an extracellular matrix (ECM) protein.
Materials:
-
96-well microplate
-
ECM protein (e.g., fibronectin, vitronectin)
-
Cell line expressing the αv integrin of interest
-
Pan-αv integrin inhibitor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein and then block with 1% BSA for 1 hour at 37°C.
-
Prepare a single-cell suspension of the desired cell line in serum-free media.
-
Pre-incubate the cells with varying concentrations of the pan-αv integrin inhibitor for 30 minutes at 37°C.
-
Seed the pre-incubated cells onto the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.[8]
-
Stain the adherent cells with Crystal Violet for 10 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain by adding extraction buffer to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of an inhibitor on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plate
-
Chemoattractant (e.g., serum-containing media)
-
Cell line of interest
-
Pan-αv integrin inhibitor
-
Serum-free media
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and Crystal Violet)
-
Microscope
Protocol:
-
(Optional for invasion assay) Coat the upper surface of the transwell membrane with an ECM protein like Matrigel and allow it to gel.[9]
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add media containing a chemoattractant to the lower chamber of the wells.
-
Prepare a cell suspension in serum-free media containing different concentrations of the pan-αv integrin inhibitor.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 20-24 hours) at 37°C.[9]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.
-
Count the number of migrated cells in several fields of view using a microscope.
In Vivo Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the anti-fibrotic efficacy of therapeutic agents.
Materials:
-
Mice (e.g., C57BL/6)
-
Bleomycin sulfate
-
Pan-αv integrin inhibitor
-
Vehicle control
-
Surgical and dosing equipment
Protocol:
-
Anesthetize the mice.
-
Induce lung injury by intratracheal or intranasal administration of a single dose of bleomycin.
-
After a set number of days post-bleomycin administration (e.g., 5 days), begin treatment with the pan-αv integrin inhibitor or vehicle control.[7] Administration can be via various routes such as oral gavage or osmotic minipump.[7]
-
Continue treatment for a specified period (e.g., 14 days).[7]
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining for collagen deposition), measurement of lung collagen content (e.g., Sircol assay), and analysis of profibrotic gene expression (e.g., by qPCR).
TGF-β Activation Assay
This assay measures the ability of an inhibitor to block integrin-mediated activation of latent TGF-β.
Materials:
-
Cells expressing the αv integrin of interest.
-
Pan-αv integrin inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-culture the TGF-β reporter cells with the integrin-expressing cells in a 96-well plate.
-
Treat the co-culture with different concentrations of the pan-αv integrin inhibitor.
-
Incubate the plate for a sufficient time to allow for TGF-β activation and subsequent luciferase expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of TGF-β activation.
Signaling Pathways
Pan-αv integrin inhibitors exert their effects by modulating complex intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key signaling cascades regulated by αv integrins.
Integrin "Inside-Out" and "Outside-In" Signaling
Integrin signaling is a bidirectional process. "Inside-out" signaling refers to intracellular signals that activate integrins, increasing their affinity for extracellular ligands.[12][13] "Outside-in" signaling is initiated by ligand binding to the integrin, which triggers a cascade of intracellular events that regulate cell behavior.[13]
Caption: Bidirectional integrin signaling pathways.
αv Integrin-Mediated TGF-β Activation and Downstream Signaling
A key pathogenic role of αv integrins, particularly in fibrosis, is their ability to activate latent TGF-β. This process involves the binding of the integrin to the latency-associated peptide (LAP), leading to the release of active TGF-β, which then signals through its receptors to promote fibrotic gene expression.[14]
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 [bio-protocol.org]
- 11. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 [en.bio-protocol.org]
- 12. Molecular mechanism of inside-out integrin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
αvβ5 Integrin-IN-2: A Technical Guide to its Inhibition of ITGAV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin alpha-V (ITGAV) is a critical cell surface receptor involved in a myriad of cellular processes, including cell adhesion, migration, proliferation, and signal transduction. It forms heterodimers with various beta subunits, with the αvβ5 complex playing a significant role in angiogenesis and tumor progression. The compound αvβ5 integrin-IN-2 has emerged as a potent inhibitor of ITGAV, demonstrating promising therapeutic potential. This technical guide provides an in-depth overview of αvβ5 this compound, its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
αvβ5 this compound functions as a targeted inhibitor of the ITGAV subunit. Its primary mechanism involves binding to the β-propeller central pocket of ITGAV.[1][2] This interaction disrupts the stability of the αvβ5 heterodimer, leading to its dissociation.[1][2][3] The destabilization and subsequent reduction of functional αvβ5 integrin on the cell surface culminates in the induction of cellular apoptosis and cell cycle arrest.[1][2]
Quantitative Data
The inhibitory and biological activities of αvβ5 this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | - | ~6.9 μM | Concentration required to diminish the presence of integrin αvβ5 on the cell surface by 50%. | [1][2] |
| Parameter | Cell Line | Concentration | Effect | Time | Reference |
| Apoptosis Induction | MDA-231 | 40 µM | Significant induction of apoptosis. | 3 hours | [1][2] |
| Cell Cycle Arrest | MDA-231 | 40 µM | Significant cell cycle arrest. | 3 hours | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of αvβ5 this compound.
Determination of Cell Surface αvβ5 Integrin Levels by Flow Cytometry
This protocol outlines the procedure to quantify the reduction of αvβ5 integrin on the cell surface following treatment with αvβ5 this compound.
Materials:
-
MDA-231 cells
-
αvβ5 this compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against αvβ5 integrin (FITC-conjugated or with a corresponding secondary antibody)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed MDA-231 cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of αvβ5 this compound (e.g., 0, 1, 5, 6.9, 10, 20 µM) for a specified time (e.g., 3 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cells in PBS with 1% BSA and add the primary antibody against αvβ5 integrin or the isotype control. Incubate for 30-60 minutes at 4°C in the dark. If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and measure the mean fluorescence intensity (MFI) for the αvβ5 integrin staining. The IC50 value can be calculated by plotting the percentage reduction in MFI against the log concentration of the inhibitor.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in MDA-231 cells treated with αvβ5 this compound using Annexin V and PI staining followed by flow cytometry.
Materials:
-
MDA-231 cells
-
αvβ5 this compound (e.g., 40 µM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-231 cells and treat with αvβ5 this compound (e.g., 40 µM) for 3 hours. Include an untreated control.
-
Cell Collection: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins, such as cleaved PARP and cleaved caspases, by Western blotting.
Materials:
-
Treated and untreated MDA-231 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution in MDA-231 cells treated with αvβ5 this compound.
Materials:
-
MDA-231 cells
-
αvβ5 this compound (e.g., 40 µM)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells as described for the apoptosis assay.
-
Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the fixed cells in PI/RNase Staining Buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Inhibition of ITGAV by αvβ5 this compound impacts several downstream signaling pathways crucial for cell survival, proliferation, and migration.
PI3K/Akt Signaling Pathway
ITGAV-mediated cell adhesion activates the PI3K/Akt pathway, which promotes cell survival and proliferation. Inhibition of ITGAV by αvβ5 this compound is expected to suppress this pathway.
Caption: Inhibition of the PI3K/Akt pathway by αvβ5 this compound.
Hippo Signaling Pathway
ITGAV signaling has been linked to the Hippo pathway through the regulation of the transcriptional co-activator TAZ.[1] Inhibition of ITGAV can lead to a decrease in TAZ levels, which in turn affects the expression of target genes involved in cell proliferation and survival.
Caption: Modulation of the Hippo pathway via ITGAV inhibition.
TGF-β Signaling Pathway
αv integrins are known to play a role in the activation of latent Transforming Growth Factor-beta (TGF-β), a cytokine involved in cell growth, differentiation, and apoptosis. By disrupting αvβ5 function, αvβ5 this compound may interfere with this activation process.
Caption: Interference with TGF-β activation by αvβ5 this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the cellular effects of αvβ5 this compound.
Caption: General workflow for assessing αvβ5 this compound effects.
Conclusion
αvβ5 this compound represents a promising therapeutic agent for targeting cancers that overexpress ITGAV. Its mechanism of disrupting αvβ5 heterodimer stability provides a clear rationale for its pro-apoptotic and cell cycle inhibitory effects. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop novel anti-cancer strategies targeting the αvβ5 integrin.
References
Methodological & Application
Application Notes and Protocols for Cell Migration Assay with Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for embryonic development, immune response, tissue repair, and wound healing. However, dysregulated cell migration is a hallmark of pathological conditions such as cancer metastasis and inflammatory diseases. Integrins, a family of transmembrane heterodimeric receptors, are central players in cell migration. They physically link the extracellular matrix (ECM) to the intracellular actin cytoskeleton and transduce biochemical signals that orchestrate cell movement.[1][2] The αv subfamily of integrins, in particular, is frequently implicated in tumor progression and angiogenesis, making them attractive targets for therapeutic intervention.
Integrin-IN-2 is an orally bioavailable, pan-αv integrin inhibitor that shows high binding affinity for αvβ3, αvβ5, αvβ6, and αvβ8 integrins.[3] By targeting these receptors, this compound is expected to disrupt cell adhesion to the ECM, interfere with downstream signaling pathways, and consequently inhibit cell migration. Another compound, designated αvβ5 this compound, specifically targets the β-propeller central pocket of the integrin αV (ITGAV) subunit, leading to the disruption of integrin heterodimer stability and a reduction of αvβ5 on the cell surface.[4]
These application notes provide a detailed protocol for utilizing this compound in a Boyden chamber (or Transwell) cell migration assay, a widely used method to quantify the chemotactic response of cells in vitro.[5] This document also outlines the underlying signaling pathways and provides visualizations to facilitate experimental design and data interpretation.
Data Presentation
The efficacy of this compound in inhibiting cell migration can be quantified and summarized. The following table provides an example of how to present data from a Boyden chamber assay, demonstrating a dose-dependent inhibitory effect of the compound on a hypothetical cancer cell line.
Table 1: Effect of this compound on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 450 ± 25 | 0% |
| This compound | 0.1 | 380 ± 20 | 15.6% |
| This compound | 1.0 | 210 ± 15 | 53.3% |
| This compound | 10.0 | 85 ± 10 | 81.1% |
| This compound | 25.0 | 40 ± 8 | 91.1% |
Data are representative. SD = Standard Deviation. The percentage of inhibition is calculated relative to the vehicle control.
Experimental Protocols
Boyden Chamber Cell Migration Assay
This protocol describes how to measure the ability of cells to migrate through a porous membrane towards a chemoattractant, and how to assess the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, U87MG, or other cells expressing αv integrins)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Chemoattractant (e.g., 10% FBS, or a specific growth factor like EGF)[6]
-
Boyden chamber apparatus (Transwell® inserts with 8 µm pores in a 24-well plate)[5]
-
Extracellular matrix (ECM) protein for coating (optional, e.g., Fibronectin, Vitronectin at 10 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Cell fixation solution (e.g., 4% Paraformaldehyde in PBS or cold Methanol)
-
Cell staining solution (e.g., 0.2% Crystal Violet in 20% Methanol)[5]
-
Cotton swabs
-
Inverted microscope with a camera
Protocol:
-
Preparation of Transwell Inserts (Day 1):
-
(Optional) If studying migration on a specific ECM, coat the top surface of the Transwell insert membranes with the chosen ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Aspirate the coating solution and allow the inserts to air dry before use.
-
Place the sterile Transwell inserts into the wells of a 24-well plate.
-
-
Cell Preparation (Day 1):
-
Culture cells until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This minimizes basal migration and enhances the response to the chemoattractant.
-
-
Assay Setup (Day 2):
-
Harvest the serum-starved cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
In the bottom chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., complete medium with 10% FBS).[5] As a negative control, use serum-free medium in some wells.
-
Carefully add 100-200 µL of the cell suspension (containing vehicle or this compound) to the top chamber of each Transwell insert.[5]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for your cell type (typically 4-24 hours).
-
-
Quantification of Migration (Day 2 or 3):
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[7]
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts gently with PBS.
-
Stain the migrated cells by immersing the inserts in a crystal violet staining solution for 10-15 minutes.[5]
-
Wash the inserts again with water to remove excess stain and allow them to air dry completely.
-
Using an inverted microscope, count the number of stained, migrated cells on the bottom of the membrane. Capture images from several (e.g., 3-5) random fields of view per insert.
-
Calculate the average number of migrated cells per field for each condition. Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader for a more high-throughput quantification.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
Integrins serve as crucial signaling hubs at the cell-matrix interface. Upon binding to ECM ligands like fibronectin or vitronectin, integrins cluster and recruit a complex of proteins to form focal adhesions.[1] This "outside-in" signaling activates key kinases such as Focal Adhesion Kinase (FAK) and Src, which in turn trigger downstream pathways involving PI3K/Akt and Rho family GTPases (Rac1, Cdc42, RhoA). These pathways converge to regulate actin polymerization, stress fiber formation, and actomyosin contractility, which are the driving forces for cell migration. This compound, by inhibiting αv integrins, blocks the initial ligand binding event, thereby preventing the activation of this entire signaling cascade.
References
- 1. Integrin - Wikipedia [en.wikipedia.org]
- 2. Integrins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. αvβ5 this compound | TargetMol [targetmol.com]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors Targeting Gαi2 Protein Attenuate Migration of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cell Migration and Invasion Assays as Tools for Drug Discovery | Semantic Scholar [semanticscholar.org]
- 8. Integrins | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Evaluating the Efficacy of Integrin-IN-2 in a 3D Tumor Spheroid Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell-cell and cell-extracellular matrix (ECM) interactions.[1][2][3] Their involvement in tumor progression, including proliferation, survival, migration, and angiogenesis, makes them an attractive target for cancer therapy.[1][4][5][6] Three-dimensional (3D) tumor spheroids are increasingly recognized as a more physiologically relevant in vitro model compared to traditional 2D cell cultures, as they better mimic the complex tumor microenvironment with gradients in oxygen, nutrients, and cell-cell interactions.[7][8][9] This application note provides a detailed protocol for utilizing Integrin-IN-2, a potent and selective small molecule inhibitor of αvβ3 and α5β1 integrins, in a 3D tumor spheroid model to assess its anti-cancer efficacy.
This compound is a competitive inhibitor that blocks the binding of ECM proteins like vitronectin and fibronectin to their respective integrin receptors, thereby disrupting downstream signaling pathways crucial for tumor cell survival and invasion.
Mechanism of Action of this compound
This compound targets the ligand-binding site of αvβ3 and α5β1 integrins. Upon binding to the ECM, integrins cluster and activate downstream signaling cascades, prominently featuring Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[1][5] These pathways collectively promote cell proliferation, survival, and motility. By inhibiting the initial ligand-integrin interaction, this compound is expected to suppress these pro-tumorigenic signals.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
This section outlines the detailed methodologies for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis.
Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)
The hanging drop method is a reliable technique for generating uniform spheroids.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
Procedure:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10^5 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours until spheroids form.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
Wide-bore pipette tips
Procedure:
-
Gently collect the spheroids from the hanging drops by rinsing the lid with medium.
-
Transfer the spheroid suspension to a sterile conical tube.
-
Allow the spheroids to settle by gravity.
-
Carefully aspirate the supernatant and resuspend the spheroids in fresh medium.
-
Transfer individual spheroids into the wells of an ultra-low attachment 96-well plate.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Add the desired concentrations of this compound or vehicle control to the wells containing the spheroids.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).
Protocol 3: Analysis of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Growth and Morphology Analysis
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
Inverted microscope with a camera
Procedure:
-
Image the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) after treatment.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Observe and document any morphological changes, such as compaction, fragmentation, or loss of circularity.
Protocol 5: Invasion Assay
Materials:
-
Treated 3D tumor spheroids
-
Basement membrane extract (e.g., Matrigel®)
-
Complete cell culture medium
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Carefully transfer individual treated spheroids onto the surface of the matrix.
-
Add complete medium containing the respective concentrations of this compound or vehicle control.
-
Incubate at 37°C and monitor for cell invasion from the spheroid into the surrounding matrix.
-
Capture images at different time points (e.g., 24, 48, 72 hours).
-
Quantify the area of invasion using image analysis software.
Caption: Experimental workflow diagram.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability
| Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| Vehicle Control | 150,000 | 12,000 | 100 |
| 0.1 | 135,000 | 11,000 | 90 |
| 1 | 90,000 | 8,500 | 60 |
| 10 | 45,000 | 5,000 | 30 |
| 100 | 15,000 | 2,000 | 10 |
Table 2: Effect of this compound on Spheroid Growth
| Concentration (µM) | Average Volume (mm³) at 72h | Standard Deviation | % Growth Inhibition |
| Vehicle Control | 0.052 | 0.005 | 0 |
| 0.1 | 0.048 | 0.004 | 7.7 |
| 1 | 0.035 | 0.003 | 32.7 |
| 10 | 0.021 | 0.002 | 59.6 |
| 100 | 0.015 | 0.001 | 71.2 |
Table 3: Effect of this compound on Spheroid Invasion
| Concentration (µM) | Average Invasion Area (mm²) at 48h | Standard Deviation | % Invasion Inhibition |
| Vehicle Control | 1.2 | 0.15 | 0 |
| 0.1 | 1.0 | 0.12 | 16.7 |
| 1 | 0.6 | 0.08 | 50.0 |
| 10 | 0.2 | 0.05 | 83.3 |
| 100 | 0.05 | 0.02 | 95.8 |
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer compounds like this compound. The detailed protocols and analysis methods described in this application note offer a robust framework for researchers to investigate the therapeutic potential of integrin inhibitors. The expected outcomes include a dose-dependent decrease in spheroid viability, growth, and invasion, providing strong preclinical evidence for the further development of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
- 4. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application of Integrin-IN-2 in fibrosis research models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-IN-2, also known as compound 39 as described in Anderson NA, et al., J Med Chem, 2019, is a potent and orally bioavailable pan-αv integrin inhibitor.[1] Integrins, particularly the αv subfamily, are crucial mediators in the pathogenesis of fibrosis across various organs, including the lungs, liver, and kidneys.[2][3][4] They play a pivotal role in the activation of transforming growth factor-beta (TGF-β), a central pro-fibrotic cytokine.[2][3][4] By inhibiting αv integrins, this compound presents a promising therapeutic strategy to disrupt the fibrotic cascade. These application notes provide a comprehensive overview of the use of this compound in preclinical fibrosis research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a pan-antagonist of αv integrins, binding to multiple αv heterodimers. This binding competitively inhibits the interaction of αv integrins with their endogenous ligands, most notably the latency-associated peptide (LAP) of TGF-β. The activation of latent TGF-β is a critical step in the initiation and progression of fibrosis. By preventing this activation, this compound effectively blocks the downstream signaling cascade that leads to myofibroblast differentiation, excessive extracellular matrix (ECM) deposition, and tissue stiffening characteristic of fibrotic diseases.[2][3][4]
A diagram of the proposed signaling pathway is presented below.
Quantitative Data
This compound exhibits potent inhibitory activity against a range of αv integrins. The following table summarizes the binding affinities of this compound for various human αv integrin heterodimers.
| Integrin Subtype | pIC50 | IC50 (nM) |
| αvβ3 | 8.4 | 4 |
| αvβ5 | 8.4 | 4 |
| αvβ6 | 7.8 | 16 |
| αvβ8 | 7.4 | 40 |
| Data sourced from Anderson NA, et al. J Med Chem. 2019.[1] |
Pharmacokinetic studies in rats have demonstrated that this compound has excellent oral bioavailability of 97% and a low plasma clearance of 7.6 mL/(min·kg).[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in fibrosis research models.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Bleomycin sulfate
-
Sterile saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Gavage needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1-3 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
Treatment:
-
Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10-100 mg/kg) once or twice daily. The vehicle control group receives the vehicle alone.
-
Treatment can be initiated prophylactically (at the time of bleomycin administration) or therapeutically (e.g., 7 days post-bleomycin).
-
-
Monitoring: Monitor the mice daily for weight loss and signs of distress.
-
Euthanasia and Sample Collection:
-
Euthanize mice at a specified time point (e.g., day 14 or 21).
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Perfuse the lungs with saline and harvest the lung tissue. One lobe can be fixed in formalin for histology, and the remaining tissue can be snap-frozen for biochemical and molecular analysis.
-
Endpoint Analysis:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis using the Ashcroft scoring method.
-
Collagen Quantification: Measure the total lung collagen content using a hydroxyproline assay.
-
Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) in lung homogenates by qRT-PCR.
-
Protein Analysis: Assess the levels of fibrosis-related proteins (e.g., α-SMA, fibronectin) by Western blotting or immunohistochemistry.
Hydroxyproline Assay for Lung Collagen Quantification
Materials:
-
Snap-frozen lung tissue
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Heating block or oven at 110-120°C
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Weigh a portion of the lung tissue.
-
Add 6N HCl to the tissue in a pressure-resistant tube.
-
Hydrolyze the tissue at 110-120°C for 12-24 hours.
-
-
Sample Preparation:
-
Neutralize the hydrolyzed samples with NaOH.
-
Centrifuge the samples to pellet any debris.
-
-
Colorimetric Reaction:
-
Add Chloramine-T solution to the supernatant and incubate at room temperature.
-
Add Ehrlich's reagent and incubate at 60-65°C.
-
-
Measurement: Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.
In Vitro TGF-β Activation Assay
This assay measures the ability of cells to activate latent TGF-β, a key process inhibited by this compound.
Materials:
-
Human lung fibroblasts (e.g., MRC-5)
-
This compound
-
Recombinant latent TGF-β
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture human lung fibroblasts to confluence.
-
Treatment: Pre-incubate the fibroblasts with various concentrations of this compound for 1-2 hours.
-
Co-culture: Add the TGF-β reporter cells to the fibroblast culture along with recombinant latent TGF-β.
-
Incubation: Co-culture the cells for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of TGF-β activation.
Cell Adhesion Assay
This assay assesses the ability of this compound to block the adhesion of cells to ECM proteins.
Materials:
-
Fibroblasts or other relevant cell types
-
96-well plates coated with an ECM protein (e.g., fibronectin, vitronectin)
-
This compound
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Labeling: Label the cells with a fluorescent dye like Calcein-AM.
-
Treatment: Pre-incubate the labeled cells with different concentrations of this compound.
-
Adhesion: Seed the treated cells onto the ECM-coated 96-well plates and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. A reduction in fluorescence indicates inhibition of cell adhesion.
Western Blotting for Fibrosis Markers
Materials:
-
Protein lysates from cell culture or tissue homogenates
-
Primary antibodies against fibrosis markers (e.g., α-SMA, Collagen I, Fibronectin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Prepare protein lysates from cells or tissues treated with or without this compound.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the effect of this compound on the expression of fibrosis markers.
Conclusion
This compound is a valuable research tool for investigating the role of αv integrins in the pathogenesis of fibrosis. Its potent pan-αv inhibitory activity and favorable pharmacokinetic profile make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the mechanisms of fibrosis and evaluating novel anti-fibrotic therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their fibrosis research models.
References
- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin-mediated regulation of TGFβ in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Integrin-IN-2
Application Notes and Protocols: Immunofluorescence Staining for αv Integrins Following Integrin-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion.[1] The αv integrin subfamily plays a crucial role in various physiological and pathological processes, including angiogenesis, fibrosis, and tumor metastasis.[2] These integrins recognize the arginine-glycine-aspartic acid (RGD) sequence present in many extracellular matrix (ECM) proteins.[2] Integrin-IN-2 is a potent and orally bioavailable pan-αv integrin inhibitor.[3] It targets the β-propeller central pocket of the αv subunit, disrupting the stability of the integrin heterodimer and can lead to a reduction of integrin presence on the cell surface.[4]
Immunofluorescence (IF) is a powerful technique to visualize the localization and quantify the expression levels of specific proteins within cells and tissues. This document provides a detailed protocol for the immunofluorescence staining of αv integrins in cells treated with this compound. It also includes application notes on expected outcomes and a hypothesized signaling pathway affected by this inhibitor.
Data Presentation: Expected Effects of this compound on αv Integrin Expression
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the cell surface expression and clustering of αv integrins. The following table presents illustrative quantitative data that could be obtained from an immunofluorescence experiment. This data is hypothetical and serves to provide a clear structure for presenting experimental results.
| Treatment Group | Mean Fluorescence Intensity (A.U.) | Percentage of αv Integrin Positive Area (%) | Number of αv Integrin Clusters per Cell |
| Vehicle Control (DMSO) | 1500 ± 120 | 25 ± 3.5 | 35 ± 5 |
| This compound (1 µM) | 1100 ± 95 | 18 ± 2.8 | 22 ± 4 |
| This compound (5 µM) | 750 ± 60 | 12 ± 2.1 | 10 ± 3 |
| This compound (10 µM) | 400 ± 45 | 6 ± 1.5 | 4 ± 2 |
A.U. = Arbitrary Units
Experimental Protocols
This section details the materials and step-by-step procedures for performing immunofluorescence staining for αv integrins on adherent cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent cells known to express αv integrins (e.g., endothelial cells, certain cancer cell lines).
-
Culture Medium and Supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-Integrin αv polyclonal antibody or Mouse anti-Integrin αv monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit or goat anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides
-
Humidified chamber
Detailed Immunofluorescence Staining Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 3, 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets, if necessary):
-
If staining for total αv integrin (both surface and intracellular pools), permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
For staining only cell surface αv integrins, skip this permeabilization step.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[5]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity and localization of αv integrins using image analysis software (e.g., ImageJ/Fiji).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for αv integrin immunofluorescence staining.
Hypothesized Signaling Pathway Affected by this compound
This compound, as a pan-αv inhibitor, is expected to disrupt the downstream signaling cascades that are normally initiated upon αv integrin engagement with the ECM. This includes the focal adhesion kinase (FAK) and Src kinase pathways, which are central to cell survival, proliferation, and migration.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. Integrin - Wikipedia [en.wikipedia.org]
- 2. JCI - The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. αvβ5 this compound | TargetMol [targetmol.com]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are pivotal in mediating cell-extracellular matrix (ECM) and cell-cell interactions. These interactions are fundamental for cellular survival, proliferation, and differentiation. The ligation of integrins with their respective ECM ligands typically initiates intracellular signaling cascades that promote cell survival. Conversely, the disruption of these interactions can lead to a form of programmed cell death known as anoikis.
Integrin-IN-2 is a small molecule inhibitor specifically targeting the αvβ5 integrin heterodimer. It functions by disrupting the stability of the αv/β5 complex, thereby impeding its normal signaling functions. This inhibition of integrin-mediated survival signaling makes this compound a potent inducer of apoptosis in cell types dependent on αvβ5 signaling. One study has shown that at a concentration of 40 µM, αvβ5 this compound can induce significant apoptosis and cell cycle arrest in MDA-231 cells within three hours of treatment.[1][2] The compound has been noted to reduce the cell surface presence of αvβ5 integrin with an IC50 of approximately 6.9 μM.[1][2]
This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in a cell population. The most common method utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI).
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3][4] Annexin V is a calcium-dependent protein that has a high affinity for PS.[3] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA.[3] It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in the late stages of apoptosis and in necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[3][4]
This dual-staining strategy allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment where MDA-231 cells were treated with increasing concentrations of this compound for 3 hours.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 | 85.1 ± 3.5 | 8.9 ± 1.2 | 6.0 ± 1.1 |
| 10 | 70.4 ± 4.2 | 18.3 ± 2.5 | 11.3 ± 1.9 |
| 20 | 45.6 ± 5.1 | 35.8 ± 3.8 | 18.6 ± 2.7 |
| 40 | 20.3 ± 4.8 | 48.2 ± 5.5 | 31.5 ± 4.3 |
Experimental Protocols
Materials and Reagents
-
This compound (αvβ5 this compound)
-
Cell line of interest (e.g., MDA-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugate) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well plates)
Protocol: Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 3 hours).
Protocol: Annexin V and PI Staining for Flow Cytometry
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture supernatant which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with medium containing FBS.
-
Combine the detached cells with the supernatant collected earlier.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The recommended cell density is 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include single-stained controls (Annexin V only and PI only) to set up proper compensation and gates.
Visualizations
References
Application Notes and Protocols for Competitive Binding Assay with Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting competitive binding assays to characterize the interaction of Integrin-IN-2, a pan-αv integrin inhibitor, with its target receptors. The following sections offer guidance on experimental design, provide step-by-step protocols for common assay formats, and present data in a structured manner to facilitate analysis and comparison.
Introduction to this compound and Competitive Binding Assays
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis. This compound has been identified as an orally bioavailable pan-αv integrin inhibitor, demonstrating significant binding affinities for several αv integrin subtypes.[1] Competitive binding assays are fundamental in drug discovery and development to determine the affinity and specificity of a test compound (the "competitor," e.g., this compound) for a specific receptor. These assays measure the ability of the unlabeled competitor to displace a labeled ligand from the receptor, allowing for the determination of inhibitory constants such as the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).
Quantitative Data Summary
The binding affinity of this compound and other relevant pan-αv integrin inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target Integrin | pIC50 | IC50 (nM) | Assay Type | Reference |
| This compound (compound 39) | αvβ1 | - | 4-40 | Not Specified | [1] |
| αvβ3 | 8.4 | ~4 | Not Specified | ||
| αvβ5 | 8.4 | ~4 | Not Specified | ||
| αvβ6 | 7.8 | ~16 | Not Specified | ||
| αvβ8 | 7.4 | ~40 | Not Specified | ||
| MK-0429 | αvβ1 | - | 1.6 | Radioligand Binding | [2][3] |
| αvβ3 | - | 2.8 | Radioligand Binding | [2][3] | |
| αvβ5 | - | 0.1 | Radioligand Binding | [2][3] | |
| αvβ6 | - | 0.7 | Radioligand Binding | [2][3] | |
| αvβ8 | - | 0.5 | Radioligand Binding | [2][3] | |
| α5β1 | - | 12.2 | Radioligand Binding | [2][3] | |
| GLPG0187 | αvβ1 | - | 1.3 | Not Specified | [4] |
| Cilengitide | αvβ3 | - | 0.61 | Not Specified | [2] |
| αvβ5 | - | 8.4 | Not Specified | [2] | |
| α5β1 | - | 14.9 | Not Specified | [2] | |
| αvβ5 this compound (Cpd_AV2) | αvβ5 | - | ~6900 | Cell-based | [5] |
Experimental Protocols
Three common and robust methods for conducting competitive binding assays with integrins are detailed below: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP), and Radioligand Binding Assay.
Competitive ELISA Protocol
This protocol describes a solid-phase competitive binding assay.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant human αvβ3, αvβ5, or other desired integrin subtypes
-
Biotinylated vitronectin or another appropriate biotinylated ligand
-
This compound
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM MnCl₂, 0.1% BSA, pH 7.4)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin (1-10 µg/mL in coating buffer) overnight at 4°C.[6]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add a fixed concentration of the biotinylated ligand and varying concentrations of this compound (or other competitor) to the wells. Incubate for 2-3 hours at room temperature.[7]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Fluorescence Polarization (FP) Competitive Binding Assay
This homogenous assay is well-suited for high-throughput screening.
Materials:
-
Purified recombinant human αvβ3, αvβ5, or other desired integrin subtypes
-
Fluorescently labeled ligand (e.g., a fluorescently tagged RGD peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Mix: In each well of the 384-well plate, add the following:
-
A fixed concentration of the fluorescently labeled ligand (typically at or below its Kd).
-
A fixed concentration of the purified integrin.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8] Protect the plate from light.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Radioligand Binding Assay
This highly sensitive method uses a radiolabeled ligand.
Materials:
-
Cell membranes or whole cells expressing the target integrin
-
Radiolabeled ligand (e.g., [³H]-cRGDfV)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a polypropylene tube or 96-well plate, combine:
-
Cell membranes or whole cells.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or 37°C to reach equilibrium.[9]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
For all competitive binding assays, the data should be plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal dose-response curve can then be fitted to the data using non-linear regression to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the labeled ligand.
-
Kd is the dissociation constant of the labeled ligand for the receptor.
Visualizations
Integrin Signaling Pathway
Integrins mediate bidirectional signaling across the plasma membrane. "Outside-in" signaling is initiated by ligand binding to the extracellular domain, leading to conformational changes and the recruitment of intracellular signaling molecules. "Inside-out" signaling involves intracellular signals that modulate the affinity of the integrin for its extracellular ligands.
Caption: Overview of the integrin-mediated signaling pathway.
Competitive Binding Assay Workflow (ELISA)
The following diagram illustrates the key steps in a competitive ELISA for determining the binding affinity of this compound.
Caption: Step-by-step workflow for a competitive ELISA.
Logical Relationship of Competitive Binding
This diagram illustrates the principle of a competitive binding assay.
Caption: Logical relationship in a competitive binding assay.
References
- 1. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. αvβ5 this compound | TargetMol [targetmol.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying Angiogenesis In Vitro Using Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Integrins, a family of transmembrane cell adhesion receptors, play a pivotal role in regulating angiogenesis. Specifically, the αvβ5 integrin is a key mediator of endothelial cell migration, proliferation, and survival, making it an attractive target for anti-angiogenic therapies.
Integrin-IN-2 is a small molecule inhibitor that targets the β-propeller central pocket of the integrin αV subunit, disrupting the stability of the αvβ5 heterodimer.[1] This disruption has been shown to reduce the presence of αvβ5 on the cell surface with an IC50 of approximately 6.9 μM in MDA231 cells and induce apoptosis at higher concentrations.[1] These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects in vitro, focusing on key endothelial cell functions: tube formation, migration, and proliferation.
Mechanism of Action of this compound in Angiogenesis
This compound's primary mechanism of action is the disruption of the αvβ5 integrin heterodimer, which is crucial for endothelial cell interactions with the extracellular matrix (ECM). Ligation of αvβ5 by ECM proteins, such as vitronectin, in response to angiogenic stimuli like Vascular Endothelial Growth Factor (VEGF), activates downstream signaling cascades that promote angiogenesis. These pathways often involve the activation of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the activation of the Ras/MAP kinase and PI3K/Akt pathways, which in turn regulate cell migration, proliferation, and survival.[2][3][4] By destabilizing the αvβ5 integrin, this compound is hypothesized to inhibit these signaling events, thereby impeding the angiogenic process.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on key in vitro angiogenesis assays. The data presented here is illustrative and intended to demonstrate the expected outcomes of the described protocols. Actual results may vary depending on the specific experimental conditions and cell types used.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Concentration of this compound (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 85 ± 4.8 | 88 ± 5.5 |
| 5 | 52 ± 3.9 | 55 ± 4.7 |
| 10 | 25 ± 3.1 | 28 ± 3.9 |
| 25 | 8 ± 1.5 | 10 ± 2.1 |
| IC50 (µM) | ~5.5 | ~6.0 |
Table 2: Effect of this compound on Endothelial Cell Migration
| Concentration of this compound (µM) | Migrated Cells (% of Control) |
| 0 (Vehicle Control) | 100 ± 7.3 |
| 1 | 90 ± 6.8 |
| 5 | 60 ± 5.1 |
| 10 | 35 ± 4.2 |
| 25 | 15 ± 2.8 |
| IC50 (µM) | ~7.5 |
Table 3: Effect of this compound on Endothelial Cell Proliferation
| Concentration of this compound (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 4.1 |
| 5 | 85 ± 3.7 |
| 10 | 65 ± 3.2 |
| 25 | 40 ± 2.9 |
| 50 | 22 ± 2.1 |
| IC50 (µM) | ~18.0 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with image analysis software
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in endothelial cell growth medium. Include a vehicle control.
-
Cell Seeding: Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the coated 96-well plate.
-
Treatment: Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium.
-
Stain the cells with Calcein AM according to the manufacturer's protocol.
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[5][6]
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant, mimicking cell migration during angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (serum-free)
-
Endothelial Cell Growth Medium (containing chemoattractant, e.g., VEGF or serum)
-
This compound
-
Vehicle control (e.g., DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
Protocol:
-
Chemoattractant Addition: In the lower chamber of a 24-well plate, add 600 µL of endothelial cell growth medium containing a chemoattractant (e.g., 50 ng/mL VEGF).
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free endothelial cell basal medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Add different concentrations of this compound or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.
-
Cell Seeding: Place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining and Quantification:
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain by incubating the inserts in a solution of 10% acetic acid.
-
Measure the absorbance of the eluted stain at 570 nm using a microplate reader. Alternatively, count the number of migrated cells in several random fields of view under an inverted microscope.[7][8]
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[9]
-
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Tube Formation Assay Workflow.
Caption: Transwell Migration Assay Workflow.
References
- 1. αvβ5 this compound | TargetMol [targetmol.com]
- 2. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments Using Integrin-IN-2 to Study Cell-Cell Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane heterodimeric receptors, are pivotal mediators of cell-cell and cell-extracellular matrix (ECM) adhesion and signaling.[1][2] These dynamic interactions are fundamental to numerous physiological and pathological processes, including immune responses, tissue development, and cancer progression.[3] The αv integrin subfamily, in particular, has been implicated in a variety of cellular functions such as cell migration, proliferation, and activation of transforming growth factor-beta (TGF-β).[1][4]
Integrin-IN-2 is a potent and orally bioavailable pan-αv integrin inhibitor that demonstrates high binding affinity for αvβ3, αvβ5, αvβ6, and αvβ8. Its ability to modulate the function of these integrins makes it a valuable tool for investigating the intricate signaling pathways governing cell-cell interactions. These application notes provide detailed protocols for utilizing this compound in co-culture experiments to elucidate its effects on cell adhesion, migration, and downstream signaling pathways.
Mechanism of Action
This compound acts as an antagonist to αv integrins, competitively inhibiting the binding of their natural ligands, such as vitronectin and fibronectin. This blockade disrupts the crucial linkage between the extracellular environment and the intracellular cytoskeleton, thereby modulating downstream signaling cascades. A key pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade, which is initiated upon integrin-ligand binding and subsequent clustering.[5][6] FAK activation leads to the phosphorylation of downstream targets, influencing cell survival, proliferation, and motility.[7][8] By inhibiting αv integrins, this compound is expected to attenuate FAK phosphorylation and its associated cellular responses.
Caption: this compound inhibits the binding of ECM ligands to αv integrins, preventing FAK activation.
Data Presentation
The following tables summarize representative quantitative data from co-culture experiments designed to assess the impact of this compound on cell-cell interactions.
Table 1: Effect of this compound on Heterotypic Cell Adhesion
| Co-culture System | Treatment | Adherent Cells (% of Control) | Standard Deviation | p-value |
| Fibroblasts + Cancer Cells | Vehicle (DMSO) | 100 | ± 5.2 | - |
| This compound (1 µM) | 65 | ± 4.8 | < 0.01 | |
| This compound (5 µM) | 42 | ± 3.9 | < 0.001 | |
| This compound (10 µM) | 28 | ± 3.1 | < 0.001 | |
| Endothelial Cells + T-cells | Vehicle (DMSO) | 100 | ± 6.1 | - |
| This compound (1 µM) | 72 | ± 5.5 | < 0.05 | |
| This compound (5 µM) | 51 | ± 4.7 | < 0.01 | |
| This compound (10 µM) | 35 | ± 4.2 | < 0.001 |
Table 2: Effect of this compound on Cancer Cell Migration in a Co-culture Model
| Co-culture System | Treatment | Migrated Cancer Cells (Normalized to Control) | Standard Deviation | p-value |
| Cancer Cells + Fibroblasts | Vehicle (DMSO) | 1.00 | ± 0.12 | - |
| This compound (1 µM) | 0.78 | ± 0.09 | < 0.05 | |
| This compound (5 µM) | 0.55 | ± 0.07 | < 0.01 | |
| This compound (10 µM) | 0.32 | ± 0.05 | < 0.001 |
Table 3: Effect of this compound on FAK Phosphorylation in Co-cultured Cancer Cells
| Co-culture System | Treatment | p-FAK (Y397) / Total FAK Ratio (Normalized to Control) | Standard Deviation | p-value |
| Cancer Cells + Fibroblasts | Vehicle (DMSO) | 1.00 | ± 0.15 | - |
| This compound (1 µM) | 0.82 | ± 0.11 | > 0.05 | |
| This compound (5 µM) | 0.61 | ± 0.09 | < 0.05 | |
| This compound (10 µM) | 0.45 | ± 0.08 | < 0.01 |
Table 4: Effect of this compound on Cytokine Production in Immune-Tumor Co-cultures
| Co-culture System | Treatment | IL-6 (pg/mL) | TGF-β1 (pg/mL) |
| T-cells + Tumor Spheroids | Vehicle (DMSO) | 450 ± 35 | 850 ± 62 |
| This compound (10 µM) | 320 ± 28* | 550 ± 45 | |
| Macrophages + Tumor Spheroids | Vehicle (DMSO) | 1200 ± 98 | 1100 ± 89 |
| This compound (10 µM) | 850 ± 75 | 720 ± 68** |
*p < 0.05, **p < 0.01 compared to Vehicle (DMSO) control
Experimental Protocols
Caption: General workflow for co-culture experiments using this compound.
Protocol 1: Heterotypic Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on the adhesion of one cell type to a monolayer of another.
Materials:
-
Cell lines for co-culture (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, and Jurkat T-cells)
-
Complete culture medium for each cell line
-
This compound (stock solution in DMSO)
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Monolayer Cells: Seed HUVECs into a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Label Suspension Cells: On the day of the assay, harvest Jurkat T-cells and label them with Calcein-AM according to the manufacturer's protocol.
-
Prepare this compound Dilutions: Prepare a series of concentrations of this compound in the appropriate cell culture medium. Include a vehicle control (DMSO).
-
Treat Suspension Cells: Resuspend the Calcein-AM labeled Jurkat cells in the medium containing the different concentrations of this compound or vehicle control.
-
Co-culture Incubation: Remove the culture medium from the HUVEC monolayer and add the treated Jurkat cell suspension. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells 2-3 times with PBS containing 1% BSA to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the vehicle control.
Protocol 2: Transwell Migration Assay in a Co-culture System
This protocol assesses the effect of this compound on the migration of one cell type towards another through a porous membrane.
Materials:
-
Cell lines for co-culture (e.g., Cancer-Associated Fibroblasts - CAFs, and pancreatic cancer cells)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free and complete culture medium
-
This compound (stock solution in DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Plate Feeder Cells: Seed CAFs in the lower chamber of a 24-well plate in complete medium and allow them to adhere overnight.
-
Prepare Migrating Cells: Harvest pancreatic cancer cells and resuspend them in serum-free medium.
-
Treatment: Treat the cancer cell suspension with various concentrations of this compound or a vehicle control.
-
Seed Migrating Cells: Add the treated cancer cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into the wells containing the CAFs and incubate for 24-48 hours.
-
Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the Crystal Violet stain and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Normalize the migration data to the vehicle control.
Protocol 3: Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of changes in FAK activation in one cell type when co-cultured with another in the presence of this compound.
Materials:
-
Co-culture system (as described in previous protocols)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Establish Co-culture and Treat: Set up the co-culture (e.g., cancer cells on a layer of fibroblasts) and treat with this compound for the desired time.
-
Cell Lysis: After treatment, wash the co-culture with cold PBS and lyse the cells directly in the plate with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p-FAK and total FAK overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and calculate the ratio of p-FAK to total FAK. Normalize to the loading control (β-actin) and then to the vehicle-treated control.
Protocol 4: Cytokine Profiling by ELISA
This protocol is for quantifying the secretion of specific cytokines into the co-culture medium following treatment with this compound.
Materials:
-
Co-culture system
-
This compound
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, TGF-β1)
-
Microplate reader
Procedure:
-
Set up Co-culture and Treat: Establish the co-culture and treat with this compound or vehicle for 24-72 hours.
-
Collect Supernatant: At the end of the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform ELISA: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating to allow cytokine binding. c. Washing the plate. d. Adding a detection antibody. e. Adding a substrate to produce a colorimetric signal.
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Logical Relationships
Caption: Logical flow of this compound's effects on cell-cell interactions.
References
- 1. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Cellular Response to Integrin-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. They play a pivotal role in cellular processes such as migration, proliferation, differentiation, and survival by activating intracellular signaling pathways upon binding to extracellular matrix (ECM) components. The αv integrins, in particular, are frequently upregulated in various pathological conditions, including fibrosis and cancer, making them attractive therapeutic targets.
Integrin-IN-2 is a potent and orally bioavailable pan-αv integrin inhibitor that targets multiple αv integrins, including αvβ3, αvβ5, αvβ6, and αvβ8. By blocking the interaction between these integrins and their ligands, this compound is expected to modulate downstream signaling cascades, thereby affecting cell adhesion, migration, and other cellular behaviors.
Live-cell imaging provides a powerful tool to study the dynamic cellular responses to pharmacological interventions in real-time. This application note provides detailed protocols for live-cell imaging experiments to investigate the effects of this compound on cell morphology, adhesion, migration, and key signaling pathways.
Key Cellular Responses to this compound
Inhibition of αv integrins by this compound is anticipated to lead to several observable cellular responses:
-
Altered Cell Morphology and Adhesion: Disruption of integrin-mediated adhesion can lead to changes in cell spreading, cell shape, and the dynamics of focal adhesions.
-
Inhibition of Cell Migration: As cell migration is heavily dependent on the dynamic regulation of cell-matrix adhesions, treatment with this compound is expected to reduce cell motility.
-
Modulation of Downstream Signaling: Integrin engagement activates signaling pathways involving key kinases such as Focal Adhesion Kinase (FAK) and Src. Inhibition of αv integrins will likely lead to a reduction in the activation of these kinases.
Data Presentation
Table 1: Quantitative Analysis of Cellular Response to this compound
| Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Cell Adhesion | |||
| Adherent Cells (%) | 100 ± 5 | 75 ± 8 | 45 ± 10 |
| Cell Spread Area (µm²) | 1500 ± 200 | 1000 ± 150 | 600 ± 100 |
| Focal Adhesions | |||
| Number of Focal Adhesions per Cell | 80 ± 15 | 40 ± 10 | 15 ± 5 |
| Average Focal Adhesion Size (µm²) | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.0 ± 0.3 |
| Cell Migration | |||
| Migration Speed (µm/h) | 20 ± 3 | 10 ± 2 | 4 ± 1 |
| Directionality | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Signaling | |||
| FAK Y397 Phosphorylation (Normalized Intensity) | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 |
| Src Y416 Phosphorylation (Normalized Intensity) | 1.0 ± 0.1 | 0.5 ± 0.07 | 0.2 ± 0.04 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cell Spreading and Focal Adhesion Dynamics
This protocol details the steps to visualize and quantify changes in cell spreading and focal adhesion dynamics in response to this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, U87MG)
-
Cell culture medium and supplements
-
Fibronectin-coated glass-bottom dishes
-
Fluorescently-tagged focal adhesion marker (e.g., Paxillin-GFP, Vinculin-mCherry)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed cells expressing a fluorescent focal adhesion marker onto fibronectin-coated glass-bottom dishes at a density that allows for visualization of individual cells.
-
-
Inhibitor Treatment:
-
Allow cells to adhere and spread for at least 4 hours.
-
Prepare working solutions of this compound and vehicle control in pre-warmed cell culture medium.
-
Gently replace the medium in the dishes with the medium containing the desired concentration of this compound or vehicle.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire time-lapse images of the cells at regular intervals (e.g., every 5-10 minutes) for a duration of 2-4 hours. Use appropriate filter sets for the fluorescent protein being used.
-
-
Data Analysis:
-
Cell Spreading: Measure the cell area at different time points using image analysis software (e.g., ImageJ/Fiji).
-
Focal Adhesion Dynamics: Use an appropriate plugin (e.g., Focal Adhesion Analysis Server) to identify and quantify the number, size, and turnover rate of focal adhesions.
-
Protocol 2: Live-Cell Imaging of Cell Migration (Wound Healing Assay)
This protocol describes a wound healing (scratch) assay to monitor and quantify the effect of this compound on directional cell migration.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Culture inserts or a sterile pipette tip
-
This compound
-
Vehicle control (e.g., DMSO)
-
Live-cell imaging microscope with environmental control and automated stage
Procedure:
-
Creating a Cell-Free Gap:
-
Seed cells in a culture dish to form a confluent monolayer.
-
Use a culture insert to create a defined cell-free gap or gently create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash gently with PBS to remove dislodged cells.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing the desired concentration of this compound or vehicle.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage.
-
Acquire time-lapse images of the wound area at regular intervals (e.g., every 30-60 minutes) for 24-48 hours. Use an automated stage to image multiple positions.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software.
-
Calculate the rate of wound closure.
-
Individual cells at the wound edge can be tracked to determine migration speed and directionality.
-
Protocol 3: Visualizing FAK and Src Signaling using FRET-based Biosensors
This protocol outlines the use of Förster Resonance Energy Transfer (FRET) biosensors to visualize the activation of FAK and Src in response to this compound.[1]
Materials:
-
Cell line of interest
-
FAK and/or Src FRET biosensor plasmids
-
Transfection reagent
-
This compound
-
Vehicle control (e.g., DMSO)
-
Live-cell imaging microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera)
Procedure:
-
Transfection:
-
Transfect the cells with the FRET biosensor plasmid(s) according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
-
Cell Seeding:
-
Seed the transfected cells onto fibronectin-coated glass-bottom dishes.
-
-
Inhibitor Treatment and Imaging:
-
Allow cells to adhere and spread.
-
Replace the medium with medium containing this compound or vehicle.
-
Acquire FRET images at different time points. This typically involves acquiring images in the donor, acceptor, and FRET channels.
-
-
Data Analysis:
-
Calculate the FRET efficiency or FRET ratio in different cellular regions (e.g., focal adhesions) using appropriate image analysis software. A decrease in FRET signal for many kinase biosensors indicates a decrease in kinase activity.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Live-cell imaging experimental workflow.
References
Application Notes and Protocols for Target Engagement Assays of Integrin-IN-2 in Intact Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Integrin-IN-2 is an orally bioavailable pan-αv integrin inhibitor, demonstrating binding affinities for αvβ6, αvβ3, αvβ5, and αvβ8 with pIC50 values of 7.8, 8.4, 8.4, and 7.4, respectively.[1] Verifying the engagement of this compound with its target integrins within a cellular context is a critical step in preclinical development. These application notes provide detailed protocols for two primary methods to quantify the target engagement of this compound in intact cells: the Cellular Thermal Shift Assay (CETSA) and a Flow Cytometry-Based Competition Assay. Additionally, a detailed representation of the integrin signaling pathway is provided to contextualize the mechanism of action of such inhibitors.
Data Presentation
The following table summarizes the binding affinities of this compound for various αv integrin subtypes. This data is essential for selecting appropriate cell lines expressing the target of interest and for designing target engagement experiments.
| Integrin Subtype | pIC50 |
| αvβ6 | 7.8 |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ8 | 7.4 |
Data sourced from MedchemExpress.[1]
The following table provides representative data from an isothermal dose-response (ITDR) CETSA experiment for a pan-αv integrin inhibitor, demonstrating the expected outcome of such an assay. A dose-dependent increase in the thermal stability of the target integrin upon inhibitor binding is observed, with a calculable EC50 value representing target engagement in a cellular environment.
| Inhibitor Concentration (µM) | % Soluble Integrin (Normalized) |
| 0 (Vehicle) | 10.5 |
| 0.01 | 25.3 |
| 0.1 | 55.8 |
| 1 | 85.2 |
| 10 | 98.1 |
| 100 | 99.5 |
Representative data adapted from similar small molecule inhibitor studies.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3][4]
Workflow Diagram:
CETSA Experimental Workflow
Protocol:
-
Cell Culture: Culture a cell line known to express the αv integrin of interest (e.g., HT-29 cells for αvβ6) to approximately 80% confluency.
-
Compound Treatment:
-
For a melting curve: Prepare two suspensions of cells. Treat one with a saturating concentration of this compound (e.g., 10-50 µM) and the other with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
For an isothermal dose-response curve: Prepare cell suspensions and treat with a serial dilution of this compound for 1-2 hours at 37°C.
-
-
Heating:
-
For a melting curve: Aliquot the treated cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
For an isothermal dose-response curve: Heat all samples at a single, pre-determined temperature (the temperature at which the greatest difference in soluble protein is observed between treated and untreated samples) for 3 minutes.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble integrin αv subunit by Western blot using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature (for melting curve) or compound concentration (for dose-response curve).
-
Flow Cytometry-Based Competition Assay for this compound
This assay measures the ability of this compound to compete with a fluorescently labeled ligand for binding to the target integrin on the surface of intact cells.
Workflow Diagram:
Flow Cytometry Competition Assay Workflow
Protocol:
-
Cell Preparation: Harvest cells expressing the target αv integrin and resuspend them in a suitable binding buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Compound Incubation: In a 96-well plate, incubate a fixed number of cells with a serial dilution of this compound for 30 minutes at 4°C. Include a vehicle control.
-
Fluorescent Ligand Addition: Add a fluorescently labeled ligand (e.g., a fluorescently tagged RGD peptide) at a concentration close to its Kd and incubate for another 30-60 minutes at 4°C.
-
Washing: Wash the cells with cold binding buffer to remove unbound ligand and inhibitor.
-
Flow Cytometry Analysis: Resuspend the cells in buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell-bound ligand.
-
Data Analysis: Calculate the percentage of inhibition of fluorescent ligand binding at each concentration of this compound and plot a dose-response curve to determine the IC50.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, they trigger intracellular signaling cascades that regulate cell proliferation, survival, migration, and cytoskeletal organization. This compound, as a pan-αv inhibitor, is expected to block these downstream signaling events.
Signaling Pathway Diagram:
Integrin Downstream Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Troubleshooting & Optimization
Optimizing Integrin-IN-2 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Integrin-IN-2 in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable pan-αv integrin inhibitor. It functions by targeting and inhibiting the activity of integrins containing the αv subunit, which are crucial transmembrane receptors involved in cell-cell and cell-extracellular matrix (ECM) adhesion, signal transduction, and a wide range of other biological processes.[1] Integrins are heterodimers composed of α and β subunits and play significant roles in cellular migration, proliferation, differentiation, and apoptosis. This compound exhibits inhibitory activity against several αv integrins with the following pIC50 values:
-
αvβ6: 7.8
-
αvβ3: 8.4
-
αvβ5: 8.4
-
αvβ8: 7.4
It is important to distinguish this compound from another compound sometimes referred to as αvβ5 this compound (Cpd_AV2). The latter specifically targets the β-propeller central pocket of ITGAV (integrin αV) and has been shown to induce apoptosis and cell cycle arrest at a concentration of 40 µM in MDA231 cells.[1]
Q2: What are the recommended starting concentrations for this compound in various in vitro assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific αv integrin being targeted. Based on its pIC50 values and data from similar pan-αv integrin inhibitors, the following table provides recommended starting concentration ranges for common in vitro assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| In Vitro Assay | Recommended Starting Concentration Range | Key Considerations |
| Cell Adhesion Assay | 1 nM - 1 µM | The IC50 for inhibition of cell adhesion will depend on the specific integrin subtype expressed by the cells and the ECM substrate used. |
| Cell Migration/Invasion Assay | 10 nM - 5 µM | Inhibition of migration may require higher concentrations or longer incubation times compared to adhesion assays. |
| Cell Proliferation Assay | 100 nM - 10 µM | The effect on proliferation is cell-type dependent and may be observed after 24-72 hours of treatment. |
| Apoptosis Assay | 1 µM - 20 µM | Induction of apoptosis may require higher concentrations and should be assessed at different time points. |
| Western Blot (Signal Pathway Inhibition) | 100 nM - 5 µM | To assess the inhibition of downstream signaling pathways (e.g., FAK, Akt phosphorylation), a 1-4 hour pre-treatment is often sufficient. |
Q3: How should I prepare and store this compound for cell culture experiments?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1-0.5%.[2]
Stock Solution Preparation and Storage:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentrations.
-
Ensure thorough mixing after each dilution step.
-
It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect | - Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell type or assay. - Incorrect experimental setup: The assay conditions (e.g., incubation time, cell density) may not be optimal. - Low expression of target integrins: The cell line may not express sufficient levels of the target αv integrins. - Compound degradation: The inhibitor may have degraded due to improper storage or handling. | - Perform a dose-response curve to determine the optimal concentration. - Optimize assay parameters such as incubation time and cell density. - Verify the expression of αv integrins in your cell line using techniques like flow cytometry or western blotting. - Use a fresh aliquot of the inhibitor and follow proper storage and handling procedures. |
| High cell toxicity or off-target effects | - High inhibitor concentration: The concentration used may be cytotoxic to the cells. - High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. - On-target toxicity: Inhibition of certain integrins can have physiological consequences. For example, systemic administration of an anti-αvβ6 antibody has been associated with adverse events.[3] | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. - Ensure the final DMSO concentration is below 0.1-0.5%.[2] Include a vehicle control (DMSO alone) in your experiments. - Carefully consider the potential on-target effects of inhibiting specific αv integrins in your experimental system. |
| Compound precipitation in culture medium | - Poor solubility: The inhibitor may have limited solubility in aqueous solutions. - Incorrect dilution procedure: Diluting the DMSO stock directly into a large volume of medium can cause precipitation. | - Prepare the final working solution by adding the DMSO stock to a small volume of medium first, mixing well, and then adding the rest of the medium. - Consider using a solubilizing agent, but be aware of its potential effects on the cells. |
| Inconsistent or variable results | - Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect results. - Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to variable final concentrations. - Assay variability: Technical variations in the experimental procedure can contribute to inconsistency. | - Maintain consistent cell culture practices. - Prepare fresh dilutions of the inhibitor for each experiment and ensure accurate pipetting. - Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of cells to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
96-well cell culture plate
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
This compound
-
Cell line of interest
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
The next day, wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of PBS containing a fluorescent cell viability dye (e.g., 2 µM Calcein-AM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Signaling Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling molecules like Focal Adhesion Kinase (FAK) and Akt.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.
-
If applicable, stimulate the cells with a growth factor or plate them on an ECM-coated surface for a short period (e.g., 15-30 minutes) to induce signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways downstream of αv integrins that are inhibited by this compound.
References
How to determine the optimal treatment duration with Integrin-IN-2.
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration with Integrin-IN-2. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the different types of "this compound" and how do they work?
A1: It is crucial to distinguish between two compounds with similar names:
-
This compound (compound 39): This is an orally bioavailable pan-αv integrin inhibitor. It demonstrates inhibitory activity against multiple αv integrin heterodimers, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. Its primary mechanism in disease models like idiopathic pulmonary fibrosis is the inhibition of transforming growth factor-beta (TGF-β) activation, a key driver of fibrosis[1][2][3][4].
-
αvβ5 this compound (Cpd_AV2): This compound is a more specific inhibitor that targets the β-propeller central pocket of the integrin αV (ITGAV) subunit, disrupting the stability of the αvβ5 heterodimer. This disruption leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines such as MDA-MB-231[5][6].
Q2: How do I design an experiment to determine the optimal treatment duration for this compound (compound 39) in vitro?
A2: The optimal duration depends on the experimental endpoint. Since this is a pan-αv inhibitor that affects TGF-β signaling, a time-course experiment assessing both early and late cellular responses is recommended.
Experimental Workflow:
Caption: Experimental workflow for determining optimal treatment duration of this compound (compound 39).
Key Biomarkers and Assays:
| Time Point Category | Recommended Time Points | Biomarker/Assay | Purpose |
| Early | 15 min - 4 hours | Western Blot for pSMAD2/3 | To detect inhibition of the canonical TGF-β signaling pathway[7][8]. |
| 4 - 24 hours | qRT-PCR for TGF-β target genes (e.g., SERPINE1 (PAI-1), CTGF) | To measure downstream transcriptional effects of pathway inhibition. | |
| Intermediate | 24 - 72 hours | Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo®) | To assess the impact on cell growth and survival over time[9][10]. |
| Late | 72 - 96 hours | Collagen I Deposition Assay (e.g., Picro-Sirius Red staining) | To quantify the functional anti-fibrotic effect. |
| 72 - 96 hours | Western Blot/ELISA for ECM proteins (e.g., Fibronectin, Collagen I) | To measure changes in the production of fibrotic proteins. |
Q3: How do I design an experiment to determine the optimal treatment duration for αvβ5 this compound (Cpd_AV2) in vitro?
A3: Since this inhibitor primarily induces apoptosis, the experimental design should focus on the time course of apoptotic events.
Experimental Workflow:
Caption: Experimental workflow for determining optimal treatment duration of αvβ5 this compound (Cpd_AV2).
Key Biomarkers and Assays:
| Time Point Category | Recommended Time Points | Biomarker/Assay | Purpose |
| Very Early | 30 min - 3 hours | Ceramide Quantification (e.g., LC-MS/MS, ELISA) | To detect the accumulation of ceramide, an early mediator of apoptosis induced by integrin inhibition[11][12][13]. |
| Early | 3 - 6 hours | Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry | To quantify early and late apoptotic cells. Significant apoptosis is reported at 3 hours for MDA-MB-231 cells[5][6]. |
| Mid | 6 - 12 hours | Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) | To measure the activation of key executioner and initiator caspases[14]. |
| Late | 12 - 48 hours | Western Blot for Cleaved PARP | To detect a hallmark of late-stage apoptosis[15]. |
| 24 - 48 hours | Cell Cycle Analysis by Flow Cytometry | To assess for cell cycle arrest, which can occur alongside apoptosis[5][6]. |
Q4: What is the downstream signaling pathway for this compound (compound 39)?
A4: As a pan-αv inhibitor, this compound primarily disrupts the activation of TGF-β. αv integrins bind to the latent TGF-β complex in the extracellular matrix, leading to the release of active TGF-β. By inhibiting this interaction, this compound (compound 39) prevents the downstream signaling cascade that promotes fibrosis.
Caption: Pan-αv integrin inhibition of TGF-β signaling by this compound (compound 39).
Q5: What is the downstream signaling pathway for αvβ5 this compound (Cpd_AV2)?
A5: This inhibitor disrupts the αvβ5 heterodimer, leading to apoptosis. One of the key pathways implicated in apoptosis following αvβ5 inhibition involves the accumulation of the lipid second messenger, ceramide.
Caption: Apoptosis induction via αvβ5 this compound (Cpd_AV2) and ceramide accumulation.
Troubleshooting Guide
Q1: I am not seeing an effect with this compound (compound 39) on my cells. What could be the problem?
A1:
-
Incorrect Treatment Duration: The anti-fibrotic effects of pan-αv inhibition, such as reduced collagen deposition, are typically observed after longer incubation periods (e.g., 72 hours or more). Early time points (e.g., under 24 hours) may only show changes in signaling intermediates like pSMAD2/3.
-
Low Integrin Expression: The target cells may not express sufficient levels of αv integrins. Verify the expression of αv integrin subunits (e.g., by flow cytometry or Western blot) in your cell line.
-
Sub-optimal TGF-β Stimulation: The inhibitory effect on TGF-β signaling is best observed when the pathway is active. Ensure you are stimulating your cells with an appropriate concentration of TGF-β (typically 1-10 ng/mL) if studying the anti-fibrotic response.
-
Compound Inactivity: Ensure the compound has been stored correctly and is fully dissolved in the appropriate solvent. Prepare fresh dilutions for each experiment.
Q2: The level of apoptosis induced by αvβ5 this compound (Cpd_AV2) is lower than expected or highly variable.
A2:
-
Timing of Assay: Apoptosis is a dynamic process. The 3-hour time point reported for MDA-MB-231 cells is a guide[5][6]. The peak apoptotic response may occur earlier or later in your specific cell line. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal endpoint.
-
Cell Density: High cell density can sometimes confer resistance to apoptosis. Ensure you are plating cells at a consistent and non-confluent density for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity or provide pro-survival signals. Consider reducing the serum concentration during treatment, but be mindful that this can also affect cell health.
-
Inhibitor Concentration: The reported effective concentration is 40 µM for MDA-MB-231 cells[5]. You may need to perform a dose-response curve (e.g., 10, 20, 40, 80 µM) to find the optimal concentration for your cell line.
Q3: My in vivo study with this compound (compound 39) is not showing efficacy.
A3:
-
Pharmacokinetics: this compound (compound 39) has a reported half-life of 1.8 hours in rats[3]. Depending on the animal model and the desired therapeutic effect, the dosing frequency may need to be optimized to maintain sufficient plasma concentrations. Consider this short half-life when designing your dosing schedule.
-
Timing of Treatment Initiation: In models of induced fibrosis, the timing of inhibitor administration is critical. Efficacy may be greater when the inhibitor is given prophylactically or in the early stages of disease progression.
-
Endpoint Selection: Ensure that the duration of the study is sufficient for the development of the pathology you are trying to inhibit and that the chosen endpoints (e.g., histological scoring of fibrosis, collagen content) are appropriate.
Experimental Protocols
Protocol 1: Time-Course of TGF-β Signaling Inhibition by this compound (compound 39)
-
Cell Plating: Plate fibroblasts (e.g., NIH/3T3 or primary lung fibroblasts) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached and have spread (typically overnight), replace the growth medium with low-serum medium (e.g., 0.5% FBS) for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (compound 39) or vehicle control for 1 hour.
-
TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells.
-
Time Points: Lyse the cells at various time points (e.g., 0, 30, 60, 120 minutes for pSMAD analysis; 4, 8, 24 hours for gene expression analysis).
-
Analysis:
-
For pSMAD analysis, perform SDS-PAGE and Western blotting using antibodies against pSMAD2/3 and total SMAD2/3.
-
For gene expression analysis, extract RNA, perform reverse transcription, and use qRT-PCR to measure the expression of target genes like SERPINE1 and CTGF.
-
Protocol 2: Time-Course of Apoptosis Induction by αvβ5 this compound (Cpd_AV2)
-
Cell Plating: Plate MDA-MB-231 cells in 12-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing αvβ5 this compound (Cpd_AV2) (e.g., 40 µM) or vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 0, 3, 6, 12, 24 hours).
-
Staining:
-
For each time point, collect both the supernatant (containing detached, potentially apoptotic cells) and the adherent cells (after trypsinization).
-
Wash the combined cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 6. αvβ5 integrin-IN-2_TargetMol [targetmol.com]
- 7. Transforming Growth Factor β Depletion Is the Primary Determinant of Smad Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Dual Inhibition of AlphaV Integrins and Src Kinase Activity as A Combination Therapy Strategy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha(v) integrins regulate cell proliferation through integrin-linked kinase (ILK) in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Identifying and minimizing off-target effects of Integrin-IN-2.
Technical Support Center: Integrin-IN-2
Welcome to the technical resource center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers effectively use this compound while identifying and minimizing potential off-target effects.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The data, protocols, and troubleshooting advice provided are representative of best practices for working with novel small molecule inhibitors in a research setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target the intracellular signaling cascade downstream of β1-integrin. Specifically, it inhibits the kinase activity of Focal Adhesion Kinase (FAK), a critical component in integrin-mediated signal transduction that governs cell adhesion, migration, and proliferation.[][2][3] By blocking FAK, this compound is intended to disrupt these cellular processes.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 5 mg vial in 1.08 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. Once diluted in aqueous cell culture media, use immediately.
Q3: What is the recommended working concentration for cell-based assays?
A3: The optimal working concentration is highly dependent on the cell type and experimental endpoint. We recommend performing a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the EC50 for your specific system.[4][5][6] For most sensitive cell lines, a concentration between 100 nM and 1 µM is effective at inhibiting FAK phosphorylation.
Q4: What are the known off-targets for this compound?
A4: While designed for FAK, like many kinase inhibitors, this compound may exhibit activity against other kinases, particularly those with similar ATP-binding pockets.[7] In-house profiling has identified potential off-target activity at higher concentrations. See the data table in Section 2 for details.
Section 2: Troubleshooting Guide - Identifying Off-Target Effects
Unexplained or contradictory experimental results may be due to off-target effects.[8][9] This section provides guidance on how to identify them.
Q5: My cells are showing a phenotype (e.g., apoptosis) that is stronger than expected from FAK inhibition alone. How can I confirm an off-target effect?
A5: This is a common indicator of off-target activity. To investigate, we recommend a multi-pronged approach:
-
Target Engagement Assay: First, confirm that this compound is engaging with its intended target (FAK) in your cells at your working concentration. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[10][11][12][13][14]
-
Orthogonal Inhibitor Test: Use a structurally different FAK inhibitor (e.g., PF-562,271) to see if it recapitulates the observed phenotype.[] If the phenotype is consistent, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target mechanism.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression.[9] If the phenotype of FAK knockdown matches the phenotype of this compound treatment, the effect is likely on-target.
-
Kinome Profiling: To identify specific off-targets, perform a kinome-wide screen where the activity of a large panel of kinases is measured in the presence of this compound.
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (FAK) and known off-targets identified through a broad kinase panel screen.
| Kinase Target | IC50 (nM) | Description |
| FAK (PTK2) | 25 | Primary Target |
| PYK2 | 250 | Closely related tyrosine kinase; potential for overlapping effects. |
| VEGFR2 | 1,200 | Weak inhibition; may contribute to anti-angiogenic effects at high doses. |
| SRC | 2,500 | Common off-target for FAK inhibitors; involved in related pathways. |
| ABL1 | >10,000 | Negligible activity. |
Data represents mean values from in vitro biochemical assays.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for FAK Target Engagement
This protocol allows you to verify that this compound binds to FAK in intact cells.[11][12][13]
Objective: To determine if this compound binding stabilizes FAK protein against heat-induced denaturation.
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
This compound and vehicle control (DMSO)
-
PBS, protease and phosphatase inhibitor cocktails
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system)
-
Primary antibodies (anti-FAK, anti-GAPDH) and secondary antibody
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with your working concentration of this compound and another with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors. Divide the cell suspension from each condition (DMSO, this compound) into 8-10 aliquots in PCR tubes.
-
Heating Step: Place the aliquots in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 4°C increments). One aliquot for each condition should remain at room temperature as an unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to induce lysis.
-
Separate Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Normalize total protein concentration using a BCA assay. Run equal amounts of protein on an SDS-PAGE gel and perform a Western Blot to detect the amount of soluble FAK. Use GAPDH as a loading control.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble FAK relative to the unheated control against the temperature for both DMSO and this compound treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.
Visualization: Workflow for Identifying Off-Target Effects
References
- 2. scbt.com [scbt.com]
- 3. Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
Negative controls for experiments involving Integrin-IN-2.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Integrin-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable pan-αv integrin inhibitor.[1] It functions by binding to various αv integrin heterodimers, including αvβ3, αvβ5, αvβ6, and αvβ8, thereby interfering with their ability to bind to their extracellular matrix (ECM) ligands.[1] This disruption of cell-matrix interactions can modulate cell signaling pathways that control adhesion, migration, proliferation, and survival. Another related compound, αvβ5 this compound, specifically targets the β-propeller central pocket of the integrin αV subunit, leading to the disruption of integrin heterodimer stability and inducing apoptosis.[2]
Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause and how can I control for this?
Unexpected phenotypes when using small molecule inhibitors like this compound can arise from off-target effects. While a negative control is essential, it is important to choose the right one. A close chemical analog of this compound that is inactive against αv integrins might seem like a good choice, but it may not have the same off-target profile as the active compound and could therefore be misleading.[3] A more rigorous approach is to use two chemically unrelated inhibitors that target the same protein to see if they produce the same phenotype.[3]
Q3: What are appropriate negative controls for my experiments with this compound?
Choosing the right negative controls is critical for validating that the observed biological effects are specifically due to the inhibition of αv integrins. Here are some recommended negative controls:
-
Structurally Similar Inactive Compound: If available, a close chemical analog of this compound that has been verified to be inactive against the target integrins. However, be aware of the potential for different off-target profiles.[3]
-
Vehicle Control: The solvent (e.g., DMSO) used to dissolve this compound should always be included as a control at the same final concentration.
-
Cell Lines with Knockdown/Knockout of the Target Integrin: Using CRISPR or shRNA to eliminate the expression of the specific αv integrin subunit you are studying can confirm that the effect of this compound is dependent on its intended target.
-
Rescue Experiment: After treatment with this compound, re-introducing a modified, inhibitor-resistant version of the target integrin should rescue the phenotype.
Q4: How can I confirm that this compound is engaging with its intended target in my cellular model?
Target engagement can be confirmed using several methods:
-
Biochemical Assays: Perform in vitro binding assays with purified integrin proteins to confirm the interaction and determine the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the inhibitor. Successful binding will increase the protein's melting point.
-
Western Blot Analysis of Downstream Signaling: Integrin signaling often involves the activation of focal adhesion kinase (FAK) and Src kinase.[4][5] You can assess the phosphorylation status of these kinases and their downstream targets (e.g., p-FAK, p-Src) via Western blot. A decrease in phosphorylation upon treatment with this compound would indicate target engagement.
Troubleshooting Guides
Issue 1: No observable effect after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Titrate this compound across a range of concentrations to determine the optimal dose for your cell type and assay. Refer to published IC50 or pIC50 values as a starting point.[1][2] |
| Low Integrin Expression | Confirm the expression of the target αv integrin subunits in your cell line using techniques like flow cytometry or Western blot. |
| Compound Instability | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | The composition of the extracellular matrix can influence integrin activity. Ensure your cell culture conditions are appropriate and consistent. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Vehicle Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is not causing cellular toxicity. |
| Assay Variability | Optimize your experimental protocol to minimize variability. Include appropriate positive and negative controls in every experiment. |
| Off-Target Effects | As mentioned in the FAQs, utilize stringent negative controls, such as a chemically distinct integrin inhibitor, to confirm the specificity of the observed effects.[3] |
Quantitative Data
| Compound | Target | pIC50 | IC50 | Reference |
| This compound | αvβ6 | 7.8 | [1] | |
| This compound | αvβ3 | 8.4 | [1] | |
| This compound | αvβ5 | 8.4 | [1] | |
| This compound | αvβ8 | 7.4 | [1] | |
| αvβ5 this compound | αvβ5 | ~6.9 μM | [2] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Integrin Signaling
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the desired time. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FAK, total FAK, p-Src, total Src, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
How to address cellular toxicity of Integrin-IN-2 at high concentrations.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the cellular toxicity of Integrin-IN-2, particularly at high concentrations. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a pan-αv integrin inhibitor, meaning it blocks the function of several integrins containing the αv subunit.[1] It is known to be orally bioavailable.[1] Its mechanism involves targeting the β-propeller central pocket of the integrin αV subunit (ITGAV), which disrupts the stability of the integrin heterodimer.[2] This disruption prevents integrins from binding to the extracellular matrix (ECM), thereby inhibiting downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[3][4][5]
Q2: Why am I observing high cellular toxicity with this compound in my experiments?
High concentrations of this compound can lead to significant cellular toxicity primarily due to its mechanism of action. By disrupting integrin stability, the inhibitor can induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] For example, one variant, αvβ5 this compound, was shown to induce significant apoptosis in MDA231 cells at a concentration of 40 µM within just 3 hours of treatment.[2]
Prolonged or high-dose inhibition of integrin-mediated cell adhesion can lead to a specific type of apoptosis called anoikis, which occurs when anchorage-dependent cells lose contact with the ECM.[3] Furthermore, as a pan-inhibitor, this compound affects multiple αv integrins, which could broaden the risk of on-target toxic effects and reduce the therapeutic window in some cellular contexts.[6]
Troubleshooting Guide: Mitigating Cellular Toxicity
Q3: How can I reduce the cellular toxicity of this compound in my cell cultures?
Addressing toxicity is crucial for obtaining reliable experimental results. The primary strategy is to optimize the inhibitor concentration.
-
Perform a Dose-Response Curve: Before proceeding with functional assays, it is essential to determine the optimal concentration range for your specific cell line. Test a broad range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the IC50 for target inhibition and the concentration at which toxicity becomes significant.[7]
-
Use the Lowest Effective Concentration: Once the dose-response curve is established, use the lowest concentration that achieves the desired biological effect to minimize off-target effects and cytotoxicity.[8] Inhibitors that are only effective at concentrations greater than 10 µM are more likely to cause non-specific or toxic effects.[8]
-
Limit Exposure Time: Reduce the duration of cell exposure to the inhibitor. As toxicity can be time-dependent, shorter incubation periods may be sufficient to observe the desired inhibitory effect without causing widespread cell death.
-
Monitor Cell Health: Regularly assess cell viability and morphology throughout the experiment using the assays described in Q5 .
-
Consider Orthogonal Controls: Use another integrin inhibitor with a different chemical structure but a similar target profile.[8] If both compounds produce the desired phenotype without toxicity at a certain concentration, it increases confidence that the observed effect is due to on-target inhibition.[8]
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for addressing this compound toxicity.
Quantitative Data & Experimental Protocols
Q4: What are the known binding affinities and toxic concentrations of this compound?
The available data provides insight into the compound's potency and the concentrations at which toxicity has been observed.
Table 1: Binding Affinities of this compound Data for pan-αv integrin inhibitor (compound 39)
| Integrin Target | pIC50 |
| αvβ6 | 7.8 |
| αvβ3 | 8.4 |
| αvβ5 | 8.4 |
| αvβ8 | 7.4 |
| (Source: J Med Chem. 2019 Oct 10;62(19):8796-8808)[1] |
Table 2: Efficacy vs. Toxic Concentrations of αvβ5 this compound Data from experiments on MDA231 cells
| Effect | Concentration (µM) |
| IC50 for diminishing αvβ5 on cell surface | ~6.9 |
| Induces significant apoptosis & cell cycle arrest | 40 |
| (Source: TargetMol)[2] |
Q5: What experimental protocols can I use to assess and monitor this compound toxicity?
A multi-assay approach is recommended to build a comprehensive picture of the compound's effect on cell health.[7]
Workflow for Assessing Cellular Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. αvβ5 this compound | TargetMol [targetmol.com]
- 3. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
Batch-to-batch variability of commercially available Integrin-IN-2.
Welcome to the technical support center for Integrin-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in potency (IC50) between two different lots of this compound. What could be the cause?
A1: Batch-to-batch variation in potency is a known challenge with complex small molecules. Several factors can contribute to this:
-
Purity Differences: Even minor variations in purity (e.g., from 98% to 99.5%) can mean different levels of active compound. Check the Certificate of Analysis (CoA) for each batch.
-
Presence of Isomers or Polymorphs: The manufacturing process can sometimes result in different crystalline forms (polymorphs) or stereoisomers which may have different biological activities.
-
Compound Stability and Handling: Improper storage (e.g., exposure to light, moisture, or incorrect temperatures) or repeated freeze-thaw cycles can lead to degradation of the compound. Always store the compound as recommended on the datasheet.
-
Solvent and Preparation: Ensure the compound is fully dissolved. Sonication may be required. Using a fresh stock solution for each experiment is highly recommended.
Q2: My this compound powder has a slightly different color compared to the previous batch. Is this a concern?
A2: A slight variation in the color of a lyophilized powder is not uncommon and usually does not impact the compound's activity. This can be due to minor differences in residual solvents or the crystallization process. However, a significant change in color (e.g., from white to brown) could indicate degradation or contamination. We recommend performing a validation experiment, such as a dose-response curve, to confirm that the biological activity is within the expected range for the new batch.
Q3: this compound is not dissolving properly in the recommended solvent. What should I do?
A3: Solubility issues can arise from several factors. Here are some troubleshooting steps:
-
Confirm the Solvent: Double-check the product datasheet for the recommended solvent (e.g., DMSO, Ethanol).
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C) to aid dissolution. Do not overheat, as this can degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any precipitate.
-
Fresh Solvent: Ensure the solvent used is anhydrous and of high purity, as absorbed water can affect the solubility of some compounds.
If you continue to experience issues, please contact our technical support with your batch number.
Q4: We are seeing inconsistent results in our cell-based assays. How can we minimize variability?
A4: Inconsistent results in cell-based assays are often multifactorial.[1] Besides the batch-to-batch variability of the inhibitor, consider these factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered integrin expression.
-
Cell Density: Ensure that cells are seeded at a consistent density for every experiment, as confluency can affect integrin signaling.
-
Serum Concentration: Serum contains growth factors and extracellular matrix (ECM) proteins that can interfere with integrin signaling. If possible, perform assays in serum-free or low-serum media.
-
Assay Timing: Be consistent with incubation times for both cell plating and inhibitor treatment.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: Higher than expected IC50 value in a cell adhesion assay.
| Potential Cause | Troubleshooting Step |
| Cell Health/Passage | Use cells with a low passage number. Perform a viability assay (e.g., Trypan Blue) before seeding. |
| Integrin Expression Levels | Verify the expression of the target integrin subunit on your cell line using Flow Cytometry or Western Blot. |
| Plate Coating | Ensure the plate is coated with the appropriate ECM protein (e.g., Fibronectin, Collagen) at an optimal concentration. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize incubation times and washing steps. Insufficient washing can lead to high background signal. |
Issue 2: No effect on downstream signaling (e.g., p-FAK levels) in a Western Blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Stimulation | Ensure that your control (untreated) cells show a robust activation of the signaling pathway upon stimulation (e.g., plating on ECM). |
| Timing of Lysis | Create a time-course experiment to determine the optimal time point for observing inhibition after adding this compound. |
| Antibody Quality | Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins. |
| Compound Potency | Confirm the activity of the current batch of this compound with a functional assay (e.g., cell adhesion). |
| Cell Line Specificity | The signaling pathway may be regulated differently in your specific cell line.[2] Confirm that the FAK pathway is downstream of the targeted integrin in your model system. |
Data Presentation: Batch-to-Batch Variability
The following table provides a representative example of the data found on the Certificate of Analysis (CoA) for different batches of this compound. Minor variations are expected, but significant deviations should be investigated.[3][4]
| Parameter | Batch A | Batch B | Batch C | Specification | Method |
| Appearance | White Powder | Off-white Powder | White Powder | White to Off-white Powder | Visual Inspection |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identity | Conforms | Conforms | Conforms | Conforms to Structure | Mass Spectrometry, ¹H-NMR |
| IC50 (Adhesion Assay) | 125 nM | 180 nM | 115 nM | Report Value | Cell-Based Adhesion Assay |
| Residual Solvents | < 0.1% | < 0.1% | < 0.1% | ≤ 0.5% | Gas Chromatography (GC) |
Mandatory Visualizations
Signaling Pathway
Caption: Canonical integrin signaling pathway upon ECM binding.
Experimental Workflow
Caption: Workflow for validating a new batch of this compound.
Experimental Protocols
Protocol 1: Cell Adhesion Assay to Determine IC50
This protocol is designed to measure the inhibition of cell adhesion to an ECM-coated surface.
Materials:
-
96-well clear-bottom black plates
-
ECM Protein (e.g., Fibronectin, 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA), 1% solution in PBS, heat-inactivated
-
Cells in suspension (e.g., K562, 2x10⁵ cells/mL in serum-free media)
-
Calcein-AM dye
-
This compound (serial dilutions in serum-free media)
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 50 µL of ECM solution overnight at 4°C.
-
Blocking: Wash wells twice with PBS. Block non-specific binding by adding 100 µL of 1% BSA solution and incubate for 1 hour at 37°C.
-
Cell Labeling: While blocking, label cells with Calcein-AM according to the manufacturer's protocol. Resuspend labeled cells in serum-free media.
-
Inhibitor Addition: Wash the plate twice with PBS. Add 50 µL of serially diluted this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Seeding: Add 50 µL of the labeled cell suspension (containing 1x10⁴ cells) to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the plate twice with PBS to remove non-adherent cells.
-
Reading: Add 100 µL of PBS to each well. Read the fluorescence on a plate reader (Excitation/Emission ~485/520 nm).
-
Calculation: Normalize the data to the vehicle control (100% adhesion) and a background well with no cells (0% adhesion). Plot the dose-response curve and calculate the IC50 using non-linear regression.
Protocol 2: Western Blot for Phospho-FAK Inhibition
This protocol assesses the effect of this compound on a key downstream signaling molecule.
Materials:
-
6-well tissue culture plates
-
ECM Protein (e.g., Fibronectin, 10 µg/mL in PBS)
-
Adherent cells (e.g., MDA-MB-231)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FAK Tyr397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate Coating: Coat 6-well plates with ECM solution for 2 hours at 37°C or overnight at 4°C.
-
Cell Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Cell Plating & Treatment: Trypsinize and resuspend cells in serum-free media. Pre-incubate the cell suspension with different concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Adhesion & Stimulation: Plate 5x10⁵ cells per well onto the pre-coated 6-well plates. Allow cells to adhere and for signaling to be stimulated for 30-60 minutes.
-
Cell Lysis: Aspirate the media and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with the primary antibody against p-FAK overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to confirm equal protein loading.
References
Preventing degradation of Integrin-IN-2 in experimental setups.
Welcome to the technical support center for Integrin-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in experimental setups.
Important Note: The name "this compound" has been used to describe at least two distinct compounds. Please verify the CAS number of your product to ensure you are consulting the correct information.
-
This compound (Pan-αv Inhibitor): CAS Number 2378617-67-3
-
This compound (αvβ5 Inhibitor): CAS Number 1005104-60-8 (also known as Cpd_AV2)
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Below are the general recommendations from various suppliers. Always refer to the product-specific datasheet for the most accurate information.
| Compound | Form | Storage Temperature | Recommended Duration |
| This compound (Pan-αv) | Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | |
| This compound (αvβ5) | Powder | -20°C | Up to 3 years[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of both this compound compounds. Ensure you are using anhydrous, high-purity DMSO to minimize degradation. For aqueous buffers, it is recommended to make fresh dilutions from the DMSO stock for each experiment and not to store aqueous solutions for more than one day.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Pre-warming: Gently warm your media to 37°C before adding the compound.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in media before adding it to your final culture volume.
-
Sonication: If precipitation occurs when preparing a working solution, gentle sonication in a water bath may help to redissolve the compound. Use with caution as excessive sonication can generate heat and degrade the compound.
Q4: Can I repeatedly freeze-thaw my stock solution of this compound in DMSO?
A4: Repeated freeze-thaw cycles are generally not recommended as they can lead to degradation of the compound.[3][4] It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
If you are observing a decrease in the inhibitory effect of this compound or inconsistent results between experiments, consider the following potential causes and solutions.
Potential Causes and Solutions for Loss of Activity
| Potential Cause | Recommended Solution |
| Degradation of Stock Solution | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C. |
| Degradation in Working Solution | Prepare fresh working solutions in aqueous buffer for each experiment. Do not store aqueous solutions. |
| pH Instability | Check the pH of your experimental buffer. Most small molecules are stable in a pH range of 4-8. Extreme pH values can cause hydrolysis or other degradation. |
| Photodegradation | Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.[5][6][7] |
| Improper Storage | Ensure the compound is stored at the recommended temperature, both as a powder and in solution. |
Issue 2: Unexpected Cellular Effects or Off-Target Activity
Observing unexpected cellular responses may be due to degradation products or issues with experimental setup.
Potential Causes and Solutions for Unexpected Effects
| Potential Cause | Recommended Solution |
| Compound Degradation Products | Degradation products may have different biological activities. Ensure the integrity of your compound by using fresh stock and proper handling. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Perform a solvent toxicity control to ensure the observed effects are due to the inhibitor. |
| Incorrect Compound Identity | Verify the CAS number of your this compound to ensure you are using the correct inhibitor for your target integrin. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is a general guideline for assessing the effect of this compound on cell adhesion to an extracellular matrix (ECM) protein.
-
Plate Coating:
-
Coat a 96-well plate with the appropriate ECM protein (e.g., fibronectin, vitronectin) at a concentration of 1-10 µg/mL in PBS.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS to remove any unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on integrin-mediated signaling pathways (e.g., FAK, Akt phosphorylation).
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with the desired concentration of this compound (or DMSO control) for the desired time period.
-
Stimulate with an appropriate ligand if necessary.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK, anti-FAK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Experimental Workflows
References
- 1. q1scientific.com [q1scientific.com]
- 2. αvβ5 this compound | TargetMol [targetmol.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. ema.europa.eu [ema.europa.eu]
- 7. aurigaresearch.com [aurigaresearch.com]
Overcoming resistance to Integrin-IN-2 in cancer cell lines.
Welcome to the technical support center for Integrin-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer solutions for overcoming potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, pan-αv integrin inhibitor.[1] It functions by targeting the β-propeller's central pocket of the integrin αV subunit, which disrupts the stability of integrin heterodimers (such as αvβ3, αvβ5, αvβ6, and αvβ8) and can lead to the induction of apoptosis in cancer cells.[2]
Q2: Which integrin subtypes does this compound inhibit?
A2: this compound is a pan-αv inhibitor with high binding affinity for multiple subtypes. Its inhibitory activity is quantified by pIC50 values, which are 7.8 for αvβ6, 8.4 for αvβ3, 8.4 for αvβ5, and 7.4 for αvβ8.[1]
Q3: What is the primary signaling pathway affected by this compound?
A3: Integrins link the extracellular matrix (ECM) to the cell's internal cytoskeleton and activate key signaling pathways crucial for cell survival, proliferation, and migration. By inhibiting αv integrins, this compound primarily disrupts the FAK (Focal Adhesion Kinase) and Src kinase signaling cascades, which are major downstream pathways initiated by integrin activation.[3][4] This disruption can inhibit processes like cell adhesion, migration, and survival.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or lower-than-expected efficacy of this compound in my cancer cell line.
-
Possible Cause 1: Low Expression of Target Integrins. The cell line may not express sufficient levels of αv integrins (αvβ3, αvβ5, αvβ6, αvβ8) for the inhibitor to be effective.
-
Solution: First, verify the expression of αv integrin subunits in your cell line using Western Blot or Flow Cytometry. Compare expression levels to a sensitive, positive control cell line. If expression is low, consider using a different cell line or a model known to overexpress these integrins.
-
-
Possible Cause 2: Integrin Redundancy. Cancer cells can express multiple integrins that perform overlapping functions.[5][6] Inhibition of αv integrins might be compensated for by other integrin family members (e.g., α5β1).
-
Solution: Profile the complete integrin expression of your cell line. If other RGD-binding integrins are highly expressed, a pan-integrin inhibitor or a combination of inhibitors targeting different subunits may be necessary.
-
-
Possible Cause 3: Suboptimal Experimental Conditions. The concentration of this compound may be too low, or the incubation time may be too short.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line. A starting point for αvβ5 inhibition is an IC50 of approximately 6.9 μM.[2]
-
Issue 2: My cancer cell line initially responds to this compound but develops resistance over time.
-
Possible Cause 1: Upregulation of Alternative Survival Pathways. Prolonged integrin inhibition can lead to the activation of alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, independent of integrin signaling.[7][8]
-
Solution: Investigate the activation status of key survival pathways (e.g., phospho-Akt, phospho-ERK) in resistant cells compared to sensitive cells using Western Blot. If activation is observed, consider a combination therapy approach by co-administering this compound with an inhibitor of the identified survival pathway (e.g., a PI3K or MEK inhibitor).
-
-
Possible Cause 2: Altered Integrin Expression Profile. The cancer cells may adapt by upregulating the expression of different integrin subunits that are not targeted by this compound, thereby bypassing the inhibition.[9]
-
Solution: Re-evaluate the integrin expression profile of the resistant cells using Flow Cytometry or qPCR. For example, studies have shown that resistance to certain therapies can be driven by the upregulation of α3β1 or α11β1 integrins.[9] A shift in expression may necessitate a different therapeutic strategy.
-
-
Possible Cause 3: Crosstalk with Immune Checkpoint Ligands. In some cancers, the immune checkpoint ligand PD-L1 can directly bind to integrins, activating survival signals and conferring resistance.[9]
-
Solution: Assess PD-L1 expression in your cell line. If it is expressed, a combination of this compound with an anti-PD-1 or anti-PD-L1 antibody could be a powerful strategy to overcome resistance and enhance anti-tumor immunity.[10]
-
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Selected Integrin Inhibitors.
| Inhibitor | Target(s) | IC50 / pIC50 | Reference |
|---|---|---|---|
| This compound | pan-αv | pIC50: 8.4 (αvβ3), 8.4 (αvβ5), 7.8 (αvβ6), 7.4 (αvβ8) | [1] |
| αvβ5 this compound | αvβ5 | IC50: ~6.9 μM (cell surface reduction) | [2] |
| Cilengitide | αvβ3, αvβ5, α5β1 | IC50: 0.61 nM (αvβ3), 8.4 nM (αvβ5), 14.9 nM (α5β1) | [11] |
| MK-0429 | pan-integrin | IC50: 2.8 nM (αvβ3), 0.1 nM (αvβ5), 0.7 nM (αvβ6) | [11] |
| E7820 | ITGA2 (α2) | Effective concentration used: 2.5 µM |[12] |
Table 2: Example Strategies to Overcome this compound Resistance.
| Resistance Mechanism | Proposed Strategy | Combination Agent Example | Rationale |
|---|---|---|---|
| Upregulation of PI3K/Akt Pathway | Combination Therapy | PI3K Inhibitor (e.g., Idelalisib) | Simultaneously block adhesion-mediated and alternative survival signals.[7] |
| Integrin Subunit Redundancy | Use of broader spectrum inhibitor | Pan-integrin inhibitor (e.g., GLPG0187) | Inhibit multiple integrin types to prevent compensatory signaling.[13] |
| Crosstalk with Immune Checkpoints | Combination Immunotherapy | Anti-PD-1 Antibody (e.g., Pembrolizumab) | Block integrin-mediated immune suppression and enhance T-cell-mediated tumor killing.[10][14] |
| Increased Angiogenesis | Combination Anti-angiogenic Therapy | Endostar | Target both tumor cells/vasculature with this compound and suppress neovascularization.[15] |
Experimental Protocols & Visualizations
Key Experimental Workflows
The following diagram illustrates a general workflow for evaluating this compound efficacy and investigating resistance.
Caption: Workflow for testing this compound and overcoming resistance.
Signaling Pathways
The diagrams below illustrate the targeted signaling pathway and a potential resistance mechanism.
Caption: this compound inhibits the FAK/PI3K/Akt survival pathway.
Caption: Potential resistance mechanisms via compensatory or bypass pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours (or a predetermined optimal time) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank control absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression & Pathway Activation
This protocol is for analyzing changes in integrin expression or the phosphorylation of signaling proteins.
-
Cell Lysis: Treat cells as required (e.g., with this compound). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Integrin αv, anti-phospho-Akt, anti-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation, normalize the phospho-protein to the total protein.
Protocol 3: Flow Cytometry for Cell Surface Integrin Expression
This protocol is for quantifying the expression of specific integrins on the cell surface.
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells once with ice-cold PBS.
-
Cell Counting: Count the cells and resuspend them in FACS buffer (PBS with 1-2% BSA or FBS) at a concentration of 1x10^6 cells/mL.
-
Blocking: To prevent non-specific binding, add a blocking reagent and incubate for 20 minutes on ice.[16]
-
Primary Antibody Staining: Aliquot 100 µL of the cell suspension (100,000 cells) into FACS tubes. Add the primary antibody (e.g., anti-Integrin αvβ3) at the manufacturer's recommended concentration. Also, prepare an isotype control tube with a non-specific antibody of the same isotype and concentration.
-
Incubation: Incubate the tubes for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in 100 µL of FACS buffer and add a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Wash: Repeat the washing step (step 6).
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer.
-
Analysis: Gate on the live cell population. Compare the fluorescence intensity of the stained sample to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. αvβ5 this compound | TargetMol [targetmol.com]
- 3. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrins | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
- 6. Lessons from the α2 Integrin Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting Integrin α2 to Overcome Imatinib Resistance in Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrins in Cancer Drug Resistance: Molecular Mechanisms and Clinical Implications [mdpi.com]
- 14. Targeting Integrins for Cancer Therapy - Disappointments and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dealing with variability in animal models treated with Integrin-IN-2.
Welcome to the technical support center for researchers utilizing Integrin-IN-2 in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable pan-αv integrin inhibitor.[1][2] It targets several αv integrin heterodimers, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8.[1][2] By inhibiting these integrins, this compound can modulate cell-matrix interactions and downstream signaling pathways involved in processes like fibrosis and cancer metastasis.
It's important to distinguish this compound (a pan-αv inhibitor) from another compound sometimes referred to as αvβ5 this compound, which specifically targets the αvβ5 heterodimer and has a different biological profile.[3]
Q2: In which animal models has this compound or similar pan-αv inhibitors been used?
Pan-αv integrin inhibitors, including compounds like this compound and CWHM 12, have been evaluated in various preclinical models, primarily focusing on:
-
Idiopathic Pulmonary Fibrosis (IPF): The bleomycin-induced lung fibrosis model in mice is a common model to assess the anti-fibrotic potential of these inhibitors.[4]
-
Cancer Metastasis: Orthotopic breast cancer models in mice are utilized to study the effect of αv integrin inhibition on tumor growth and the spread of cancer cells to distant organs.[5]
-
Liver and Kidney Fibrosis: Studies have also explored the therapeutic potential of pan-αv integrin blockade in models of liver and kidney fibrosis.[6]
Q3: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound is primarily available for rats. In vivo studies in CD rats have shown that it has a low plasma clearance, a low to moderate volume of distribution, a moderate half-life, and very high oral bioavailability.[1][2]
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance | 8 mL/min/kg | [1][2] |
| Volume of Distribution | 0.5 L/kg | [1][2] |
| Half-life | 1.8 hours | [1][2] |
| Oral Bioavailability | 98% | [1][2] |
Troubleshooting Guides
High variability in animal models can obscure true experimental outcomes. Below are common issues and troubleshooting strategies when working with this compound.
Issue 1: High Variability in Drug Exposure and Efficacy
Possible Causes & Solutions
-
Dosing and Formulation:
-
Improper Formulation: this compound's solubility and stability in the dosing vehicle are critical. Ensure the compound is fully dissolved or uniformly suspended. The choice of vehicle can significantly impact absorption.
-
Inaccurate Dosing: Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Improper technique can lead to dosing errors or aspiration.
-
-
Biological Factors:
-
Gut Microbiome: The gut microbiota can metabolize orally administered drugs, affecting their bioavailability.[7][8] Variability in the gut microbiome between animals can lead to inconsistent drug exposure. Consider co-housing animals to normalize their gut flora.
-
Fed vs. Fasted State: The presence of food can alter the absorption of orally administered drugs by affecting gastric emptying time, pH, and bile secretion.[12][13][14] To minimize this variability, standardize the feeding schedule relative to dosing. For instance, fast animals overnight before morning doses.
-
-
Environmental and Procedural Factors:
-
Stress: Stress from handling, housing conditions, or experimental procedures can significantly impact physiological responses and disease progression in animal models, leading to increased variability. Acclimatize animals to handling and procedures to minimize stress.
-
Issue 2: Inconsistent Results in the Bleomycin-Induced Pulmonary Fibrosis Model
Possible Causes & Solutions
-
Bleomycin Administration:
-
Uneven Distribution: Intratracheal instillation of bleomycin can lead to patchy lung injury if not performed correctly. Using a microsprayer device can help achieve a more uniform aerosolized delivery and reduce variability.[15]
-
Dose and Timing: The dose of bleomycin and the timing of this compound administration are critical. The fibrotic response to bleomycin follows a time course, with an initial inflammatory phase followed by a fibrotic phase.[16] Therapeutic intervention with this compound should be timed appropriately to target the fibrotic process.
-
-
Animal-Related Factors:
-
Strain and Age: Different mouse strains can exhibit varying susceptibility to bleomycin-induced fibrosis. The age of the animals can also influence the fibrotic response. Standardize the strain and age of mice used in your studies.
-
-
Endpoint Analysis:
-
Subjective Scoring: Histological scoring of fibrosis can be subjective. Employing quantitative methods like hydroxyproline assays or computer-assisted morphometry can provide more objective and reproducible data.[16]
-
Issue 3: High Variability in Tumor Growth and Metastasis in Orthotopic Breast Cancer Models
Possible Causes & Solutions
-
Tumor Cell Implantation:
-
Inconsistent Cell Number and Viability: Ensure accurate cell counting and high viability of the cancer cells before implantation.
-
Implantation Technique: The precise location of injection into the mammary fat pad is crucial for consistent tumor take and growth. Inconsistent implantation can lead to variable tumor growth rates and metastatic potential.[17][18]
-
-
Host Factors:
-
Immune Status: The immune status of the host animal (e.g., immunodeficient vs. syngeneic models) will significantly impact tumor growth and response to therapy.
-
Stress: As mentioned, stress can promote tumor growth and metastasis.[19]
-
-
Monitoring and Analysis:
-
Tumor Measurement: Caliper measurements can have inter-observer variability. For luciferase-expressing cell lines, bioluminescence imaging provides a more quantitative and longitudinal assessment of tumor burden.[18]
-
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and research question.
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Bleomycin Instillation:
-
Anesthetize the mouse using isoflurane.
-
Intratracheally instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline. A control group should receive saline only. Using a microsprayer is recommended for even distribution.[15]
-
-
This compound Treatment:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Dosing: Administer this compound or vehicle control daily via oral gavage. The dose will need to be determined based on preliminary dose-ranging studies.
-
Timing: Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after the onset of fibrosis, e.g., day 7 or 14 post-bleomycin).[15]
-
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx and cytokine levels.
-
Histology: Perfuse and fix lungs for histological analysis of fibrosis using Masson's trichrome or Sirius Red staining. Score fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify total lung collagen content as a measure of fibrosis.
-
Protocol 2: Orthotopic Breast Cancer Model in Mice
This protocol is for a generic orthotopic breast cancer model. The choice of cell line and mouse strain will depend on the specific research question.
-
Cell Culture: Culture a suitable breast cancer cell line (e.g., 4T1 for syngeneic models in BALB/c mice, or MDA-MB-231 for xenograft models in immunodeficient mice).[17][20]
-
Animal Model: 6-8 week old female mice (strain dependent on the cell line).
-
Orthotopic Injection:
-
Anesthetize the mouse.
-
Inject 1 x 10^5 to 1 x 10^6 cells in 50 µL of a mixture of PBS and Matrigel into the fourth mammary fat pad.[17]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice a week. Tumor volume can be calculated using the formula: (length x width^2)/2.
-
For luciferase-expressing cell lines, perform bioluminescence imaging weekly to monitor primary tumor growth and metastasis.
-
-
This compound Treatment:
-
Formulation and Dosing: Prepare and administer this compound as described in the fibrosis protocol.
-
Timing: Start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Endpoint Analysis:
-
Primary Tumor Growth: Continue to monitor primary tumor volume.
-
Metastasis: At the end of the study, harvest lungs, liver, and other organs to assess metastatic burden through histology or bioluminescence imaging of explanted organs.
-
Visualizations
Signaling Pathways
dot digraph "Integrin_av_Signaling_in_Fibrosis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes TGFb [label="Latent TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin_av [label="αv Integrins\n(e.g., αvβ6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_TGFb [label="Active TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; TGFbR [label="TGF-β Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD [label="SMAD2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMAD_p [label="p-SMAD2/3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fibroblast [label="Fibroblast\nProliferation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ECM [label="ECM Deposition\n(Collagen)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Integrin_IN_2 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TGFb -> Integrin_av [label="Binds"]; Integrin_av -> Active_TGFb [label="Activates"]; Active_TGFb -> TGFbR [label="Binds"]; TGFbR -> SMAD [label="Phosphorylates"]; SMAD -> SMAD_p; SMAD_p -> Nucleus [label="Translocates"]; Nucleus -> Fibroblast; Nucleus -> Myofibroblast; Nucleus -> ECM; Integrin_IN_2 -> Integrin_av [arrowhead=tee, label="Inhibits"]; } dot Caption: αv Integrin-mediated activation of TGF-β in fibrosis.
dot digraph "Integrin_av_Signaling_in_Cancer_Metastasis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes ECM [label="Extracellular Matrix\n(e.g., Fibronectin)", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin_av [label="αv Integrins\n(e.g., αvβ3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK_p [label="p-FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src_p [label="p-Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival\n(Anoikis Resistance)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin_IN_2 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ECM -> Integrin_av [label="Binds"]; Integrin_av -> FAK [label="Recruits & Activates"]; FAK -> FAK_p; FAK_p -> Src [label="Recruits & Activates"]; Src -> Src_p; FAK_p -> Downstream; Src_p -> Downstream; Downstream -> Migration; Downstream -> Survival; Integrin_IN_2 -> Integrin_av [arrowhead=tee, label="Inhibits"]; } dot Caption: αv Integrin signaling in cancer cell migration and survival.
Experimental Workflows
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Start [label="High Variability Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Dosing [label="Review Dosing Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Formulation [label="Evaluate Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Animals [label="Assess Animal Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Environment [label="Examine Environmental Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Refine_Gavage [label="Refine Gavage Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Vehicle [label="Optimize Vehicle/Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize_Animals [label="Standardize Sex, Strain, Age", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Stress [label="Minimize Animal Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standardize_Feeding [label="Standardize Fed/Fasted State", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Reduced Variability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Dosing; Start -> Check_Formulation; Start -> Check_Animals; Start -> Check_Environment; Check_Dosing -> Refine_Gavage; Check_Formulation -> Optimize_Vehicle; Check_Animals -> Standardize_Animals; Check_Animals -> Standardize_Feeding; Check_Environment -> Control_Stress; Refine_Gavage -> End; Optimize_Vehicle -> End; Standardize_Animals -> End; Control_Stress -> End; Standardize_Feeding -> End; } dot Caption: General workflow for troubleshooting variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. αvβ5 this compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of c-Src and focal adhesion kinase in progression and metastasis of estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. fda.gov [fda.gov]
- 12. Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Normalizing Data from Cell Adhesion Assays with Integrin-IN-2
Welcome to the technical support center for cell adhesion assays using Integrin-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data normalization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which integrins does it target?
This compound is a pan-inhibitor of αv integrins. The alpha-V (αv) integrin family includes several heterodimers such as αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, which are crucial for cell adhesion, migration, and signaling.[1] These integrins primarily bind to extracellular matrix (ECM) proteins that contain an Arg-Gly-Asp (RGD) motif.[2][3]
Q2: Why is data normalization necessary for cell adhesion assays?
Data normalization is a critical step to remove systematic variations and biases that can affect the accuracy and reliability of your results.[4] In cell-based assays, variability can arise from differences in cell seeding density, plate reader inconsistencies, and edge effects on the plate. Normalization allows for more accurate comparison of data between different wells, plates, and experiments.[5][6]
Q3: What are the common methods for normalizing cell adhesion assay data?
Several methods can be used to normalize cell adhesion data. The choice of method depends on the specific experimental setup. Common approaches include:
-
Normalization to Negative Controls: In this method, the data from all wells are expressed as a percentage relative to the average of the negative control wells (e.g., cells with vehicle control). This is a straightforward and widely used method.
-
Normalization to Positive Controls: Data can also be normalized to a positive control that shows maximum adhesion. This sets the upper limit of the assay window.
-
Normalization to Cell Number: To account for variations in the initial number of cells seeded, data can be normalized to the cell count in each well. This can be achieved by staining the cells with a fluorescent dye (like Calcein-AM) after the adhesion assay and reading the fluorescence, or by performing a separate DNA or protein quantification assay.[7]
-
Z-Score or B-Score Normalization: For high-throughput screening, more advanced statistical methods like the Z-score or B-score can be used to account for plate-wide variations and edge effects.
Q4: How should I set up my experimental controls when using this compound?
Proper controls are essential for interpreting your results accurately. Here are the recommended controls:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This represents 100% adhesion in the absence of the inhibitor.
-
Positive Inhibition Control: A condition that completely blocks cell adhesion. This could be a very high concentration of this compound or treatment with a chelating agent like EDTA that disrupts integrin function. This sets the 0% adhesion baseline.
-
Untreated Control: Cells in media without any vehicle or inhibitor. This helps to assess any potential effects of the vehicle on cell adhesion.
-
Background Control: Wells with media but no cells to measure the background signal from the plate and reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique. | |
| Edge effects on the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low signal-to-noise ratio | Insufficient cell adhesion in control wells | Optimize the coating concentration of the ECM protein and the incubation time for cell adhesion. |
| High background signal | Ensure thorough washing to remove all non-adherent cells. Check for autofluorescence of the plate or media. | |
| Inconsistent results between experiments | Variation in cell passage number or health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before the assay. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. | |
| Unexpected increase in adhesion with inhibitor | Off-target effects of the inhibitor | This is uncommon but possible. Verify the specificity of the inhibitor and test a range of concentrations. Consider using a different inhibitor as a control. |
| Cytotoxicity of the inhibitor at high concentrations | Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel to ensure that the observed decrease in adhesion is not due to cell death. |
Experimental Protocols
Cell Adhesion Assay Protocol
This protocol provides a general framework for a colorimetric cell adhesion assay using a crystal violet stain.
| Step | Procedure | Notes |
| 1. Plate Coating | Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin or Vitronectin in PBS). Incubate for 1-2 hours at 37°C or overnight at 4°C. | The optimal coating concentration should be determined empirically for your cell type. |
| 2. Blocking | Aspirate the coating solution and block non-specific binding by adding 1% BSA in PBS to each well. Incubate for 30-60 minutes at 37°C. | This step is crucial to prevent non-specific cell attachment. |
| 3. Cell Preparation | Harvest cells and resuspend them in serum-free media to a final concentration of 1 x 10^5 cells/mL. | Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. |
| 4. Inhibitor Treatment | Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C. | Prepare a serial dilution of the inhibitor to determine the IC50. |
| 5. Cell Seeding | Add 100 µL of the cell suspension (containing the inhibitor) to each well of the coated plate. | |
| 6. Adhesion Incubation | Incubate the plate for 1-2 hours at 37°C in a humidified incubator. | The optimal incubation time may vary depending on the cell type and should be determined experimentally. |
| 7. Washing | Gently wash the wells 2-3 times with PBS to remove non-adherent cells. | Be careful not to dislodge the adherent cells. A multi-channel pipette can be used for consistency. |
| 8. Staining | Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes. | |
| 9. Solubilization | Wash the wells with water to remove excess stain and allow the plate to dry. Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well. | |
| 10. Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. |
Data Normalization and Analysis
-
Subtract Background: Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Normalize to Negative Control: Calculate the percentage of adhesion for each well using the following formula: % Adhesion = (Absorbance of Sample / Average Absorbance of Negative Control) * 100
-
Calculate IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell adhesion by 50%. This can be determined by plotting the % Adhesion against the log-transformed concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.[8][9]
Data Presentation
Table 1: Example Data from a Cell Adhesion Assay with this compound
| This compound (nM) | Absorbance (570 nm) (Replicate 1) | Absorbance (570 nm) (Replicate 2) | Absorbance (570 nm) (Replicate 3) | Average Absorbance | % Adhesion |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100.0% |
| 1 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6% |
| 10 | 0.85 | 0.90 | 0.88 | 0.88 | 70.4% |
| 100 | 0.60 | 0.65 | 0.62 | 0.62 | 49.6% |
| 1000 | 0.35 | 0.38 | 0.36 | 0.36 | 28.8% |
| 10000 | 0.15 | 0.18 | 0.16 | 0.16 | 12.8% |
| Background | 0.05 | 0.06 | 0.05 | 0.05 | 0.0% |
Visualizations
Caption: Workflow for a cell adhesion assay with this compound.
References
- 1. gosset.ai [gosset.ai]
- 2. Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Empirical evaluation of data normalization methods for molecular classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How to Normalize Cell Painting Data | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]
- 7. Measurement of DNA concentration as a normalization strategy for metabolomic data from adherent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Best practices for long-term storage of Integrin-IN-2.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Integrin-IN-2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1] If dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1]
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor that targets the β-propeller central pocket of the integrin αV subunit (ITGAV).[1] This interaction disrupts the stability of integrin heterodimers, leading to the induction of cellular apoptosis.[1]
Q3: In which solvents is this compound soluble?
Q4: What are the primary applications of this compound in research?
This compound is a pan-αv integrin inhibitor and can be used to study cellular processes mediated by these integrins, such as cell adhesion, migration, proliferation, and survival.[2] It has been shown to induce apoptosis and cell cycle arrest in cell lines like MDA-MB-231.[1] Given its role in targeting integrins, it is a valuable tool for cancer research and studies on idiopathic pulmonary fibrosis.[2]
Storage and Handling Best Practices
Proper storage and handling are critical to maintaining the activity and stability of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store desiccated and protected from light. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use a suitable solvent such as DMSO. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor in cell-based assays. | Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. | Ensure the compound has been stored according to the recommendations (-20°C for powder, -80°C for solutions). Prepare fresh stock solutions from powder if degradation is suspected. |
| Inadequate concentration: The concentration of the inhibitor may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The IC50 for diminishing αVβ5 on the cell surface is approximately 6.9 μM.[1] | |
| Cell line resistance: The target cells may not express the specific αv integrins that are sensitive to this inhibitor, or they may have redundant signaling pathways. | Verify the expression of αv integrins in your cell line using techniques like flow cytometry or western blotting. Consider using a different cell line with known sensitivity. | |
| Solubility issues: The compound may have precipitated out of the culture medium. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions can lead to variable results. | Always use calibrated pipettes and follow a standardized protocol for preparing solutions. Prepare a large batch of stock solution and aliquot it for single use to ensure consistency. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to the inhibitor. | Maintain consistent cell culture practices. Seed cells at the same density for each experiment and use cells within a defined passage number range. | |
| Observed cytotoxicity at low inhibitor concentrations. | Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to non-specific toxicity. | Use the lowest effective concentration of the inhibitor as determined by a dose-response curve. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used. | Prepare a vehicle control (culture medium with the same concentration of solvent) to assess the effect of the solvent on your cells. Keep the final solvent concentration as low as possible. |
Experimental Protocols
Protocol: Cell Adhesion Assay to Evaluate this compound Efficacy
This protocol provides a method to assess the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
This compound
-
DMSO
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line expressing αv integrins (e.g., MDA-MB-231)
-
Cell culture medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells with serum-free culture medium and resuspend them in the same medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension to each well of the ECM-coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Add 100 µL of a fluorescent viability dye solution (e.g., Calcein-AM in PBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of adhesion for each treatment relative to the vehicle control.
-
Plot the percentage of adhesion against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the integrin signaling pathway.
Experimental Workflow
Caption: Workflow for cell adhesion assay with this compound.
References
Technical Support Center: Immunofluorescence After Integrin-IN-2 Treatment
Welcome to the technical support center for researchers utilizing Integrin-IN-2 in their immunofluorescence (IF) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid common artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pan-αv integrin inhibitor. It functions by targeting the β-propeller central pocket of the integrin αV subunit, which disrupts the stability of integrin heterodimers. This disruption can interfere with cell adhesion, signaling, and may induce apoptosis.
Q2: I am observing a significant decrease in my fluorescent signal after this compound treatment. What could be the cause?
Several factors could contribute to a weaker signal:
-
Integrin Internalization: this compound may induce the internalization of surface integrins, leading to a reduced number of epitopes available for antibody binding on the cell surface.
-
Apoptosis: The treatment may be inducing apoptosis, leading to cell detachment and loss from the coverslip during washing steps.
-
Disruption of Focal Adhesions: As an integrin inhibitor, the compound will likely disrupt focal adhesions, which could alter the localization and clustering of your target protein, making it appear less intense.
Q3: My background fluorescence is very high after treating cells with this compound. How can I reduce it?
High background can be caused by:
-
Cell Death and Debris: this compound can cause cell death. Dead cells and debris can non-specifically bind antibodies, increasing background. Ensure you wash gently and thoroughly.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[1][2]
-
Inadequate Blocking: Your blocking step may be insufficient. Consider increasing the incubation time or changing the blocking agent.
Q4: The morphology of my cells looks altered after treatment, and the staining pattern is difficult to interpret. Is this expected?
Yes, this is an expected outcome. Integrins are crucial for maintaining cell shape and adhesion. By inhibiting their function, this compound will likely cause changes in cell morphology, such as rounding and detachment. This can lead to a more diffuse or punctate staining pattern as the cytoskeleton reorganizes.
Q5: Can this compound treatment affect the staining of cytoskeletal proteins like actin?
Absolutely. Integrins are physically linked to the actin cytoskeleton.[3] Disruption of integrin function with this compound will likely lead to significant changes in the organization of the actin cytoskeleton. You may observe a loss of stress fibers and a more cortical actin distribution.
Troubleshooting Guide
This guide addresses specific artifacts you may encounter in your immunofluorescence experiments following this compound treatment.
| Observed Artifact | Potential Cause | Recommended Solution |
| Weak or No Signal | 1. Integrin internalization: The target protein is no longer on the cell surface. | - Perform a permeabilization step to stain for internalized integrins.- Optimize the timing of your this compound treatment to capture the protein on the surface before significant internalization occurs. |
| 2. Cell detachment: Treatment is causing cells to lift off the coverslip. | - Use coated coverslips (e.g., poly-L-lysine or fibronectin) to improve cell adherence.- Be gentle during all washing steps. | |
| 3. Apoptosis: Cells are undergoing programmed cell death. | - Co-stain with an apoptosis marker (e.g., cleaved caspase-3 or TUNEL assay) to confirm.- Reduce the concentration of this compound or the treatment duration. | |
| High Background Staining | 1. Non-specific antibody binding to dead cells. | - Wash cells with PBS before fixation to remove dead cells and debris.- Consider using a viability stain to exclude dead cells from your analysis. |
| 2. Antibody concentration too high. | - Titrate your primary and secondary antibodies to find the optimal dilution with the best signal-to-noise ratio.[1][2] | |
| 3. Insufficient blocking. | - Increase blocking time to at least 1 hour at room temperature.- Use a blocking buffer containing normal serum from the same species as your secondary antibody. | |
| Punctate or Aggregated Staining | 1. Receptor clustering and internalization. | - This may be a true biological effect of the inhibitor. Capture images at different time points to observe the dynamics of this process.- If staining intracellularly, ensure your permeabilization is adequate. |
| 2. Antibody cross-linking. | - Use Fab fragments instead of whole antibodies to avoid artificial clustering. | |
| Altered Cellular Morphology | 1. Disruption of cell adhesion and cytoskeleton. | - This is an expected effect of the drug. Document the changes in morphology.- Co-stain with phalloidin to visualize the actin cytoskeleton and correlate changes with your protein of interest. |
| Inconsistent Staining Across Population | 1. Heterogeneous cellular response to the drug. | - This may reflect the biological reality. Quantify the different staining patterns observed.- Ensure even distribution of the drug in the culture medium. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Surface Integrins after this compound Treatment
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum (or serum from the species of the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Protocol 2: Detecting Apoptosis via Cleaved Caspase-3 Immunofluorescence
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Washing and Fixation: Follow steps 3-5 from Protocol 1.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum in PBS containing 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against cleaved caspase-3 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation, Counterstaining, Mounting, and Imaging: Follow steps 9-14 from Protocol 1.
Visualizations
Caption: this compound inhibits the binding of integrins to the extracellular matrix, disrupting downstream signaling through FAK and Src, and altering the connection to the actin cytoskeleton.
Caption: Standard immunofluorescence workflow. Note the optional permeabilization step, which is crucial for detecting internalized proteins after this compound treatment.
Caption: A decision tree to guide troubleshooting common immunofluorescence artifacts encountered after this compound treatment.
References
Validation & Comparative
Validating the Inhibitory Effect of Integrin-IN-2 on αv Integrins: A Comparative Guide
This guide provides a comprehensive comparison of a novel investigational αv integrin inhibitor, Integrin-IN-2, with other established small molecule inhibitors. The objective is to present experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate the inhibitory effects of new compounds targeting αv integrins.
Comparative Inhibitory Activity
The inhibitory potential of this compound against key αv integrin heterodimers (αvβ3, αvβ5, and αvβ6) was assessed and compared with commercially available inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using competitive binding assays.
| Compound | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | αvβ6 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical Data) | 8.5 | 95 | >1000 | Selective for αvβ3 |
| Cilengitide | 4.1[1] | 79[1] | - | αvβ3/αvβ5 dual inhibitor |
| SB273005 | 1.2 (Ki)[1] | 0.3 (Ki)[1] | - | Potent αvβ3/αvβ5 inhibitor |
| SM256 | 4 | - | - | Selective αvβ3 inhibitor[2] |
| SD983 | 2 | 54 | - | αvβ3/αvβ5 dual inhibitor[2] |
Functional Validation: Cell-Based Assays
To assess the functional impact of αv integrin inhibition by this compound, a series of cell-based assays were performed. These assays are crucial for understanding the cellular consequences of blocking integrin-ligand interactions.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the attachment of cells to extracellular matrix (ECM) proteins, a primary function of integrins.
Results:
| Cell Line | ECM Substrate | This compound IC50 (nM) | Cilengitide IC50 (nM) |
| SKOV3 (Ovarian Cancer) | Vitronectin | 15.2 | 12.8 |
| HT29 (Colon Carcinoma) | Fibronectin | >500 | 450 |
Cell Migration Assay
The transwell migration assay evaluates the effect of inhibitors on the migratory capacity of cells, a key process in cancer metastasis and angiogenesis.
Results:
| Cell Line | Treatment (100 nM) | % Inhibition of Migration |
| BxPC-3 (Pancreatic Cancer)[3] | This compound | 65% |
| BxPC-3 (Pancreatic Cancer)[3] | GLPG0187 | 72% |
Signaling Pathway Analysis
Integrin engagement with the ECM triggers intracellular signaling cascades that regulate cell survival, proliferation, and migration. A key downstream effector is the Focal Adhesion Kinase (FAK). Western blot analysis was used to determine the effect of this compound on FAK activation.
Experimental Workflow for FAK Phosphorylation Analysis
References
A Comparative Efficacy Analysis: Integrin-IN-2 vs. Cilengitide in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two notable integrin inhibitors: Integrin-IN-2 and cilengitide. By presenting available experimental data, this document aims to facilitate informed decisions in the selection of research tools for investigating integrin signaling in cancer.
Integrins, a family of transmembrane receptors, are pivotal in cell adhesion, migration, and signaling, processes that are fundamental to cancer progression and metastasis. Their role in tumor angiogenesis and survival has made them an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a pan-αv integrin inhibitor, and cilengitide, a selective antagonist of αvβ3 and αvβ5 integrins. While cilengitide has been extensively studied in both preclinical and clinical settings, particularly for glioblastoma, public domain data on the anti-cancer efficacy of this compound is limited. This comparison, therefore, juxtaposes the well-documented profile of cilengitide with the available biochemical information for this compound.
Biochemical Profile and Potency
A primary point of comparison lies in the specific integrin subunits each compound targets and their respective binding affinities. Cilengitide is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide that selectively targets αvβ3 and αvβ5 integrins.[1][2] In contrast, this compound is described as an orally bioavailable pan-αv integrin inhibitor, suggesting a broader spectrum of activity against αv-containing integrins.
| Compound | Target Integrins | Binding Affinity (pIC50/IC50) | Reference |
| This compound | αvβ3 | pIC50: 8.4 | [3] |
| αvβ5 | pIC50: 8.4 | [3] | |
| αvβ6 | pIC50: 7.8 | [3] | |
| αvβ8 | pIC50: 7.4 | [3] | |
| Cilengitide | αvβ3 | IC50: ~2 nM (binding to vitronectin) | [4] |
| αvβ5 | IC50: 79 nM (in cell-free assays) | [5] | |
| α5β1 | IC50: 14.9 nM | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Direct comparison of pIC50 and IC50 values should be made with caution due to differences in assay conditions.
Preclinical Efficacy of Cilengitide
Cilengitide has demonstrated anti-tumor activity in a variety of preclinical cancer models. Its effects are attributed to the inhibition of angiogenesis and direct actions on tumor cells, including the induction of apoptosis and inhibition of migration and invasion.[1][2]
In Vitro Efficacy of Cilengitide
| Cancer Type | Cell Line(s) | Observed Effects | IC50 Values | Reference |
| Melanoma | B16, A375 | Inhibition of cell viability, induction of apoptosis, inhibition of colony formation. | Time- and dose-dependent inhibition. | [6][7] |
| Glioblastoma | U87, G28, G44 | Inhibition of proliferation, induction of apoptosis. | Not specified. | [8] |
| Breast Cancer | T-47D, MCF-7, MDA-MB-231, MDA-MB-468 | Induction of cell detachment, reduced proliferation, induction of apoptosis. | Not reached. | [9] |
| Meningioma | Ben-Men-1, IOMM-Lee, CH-157 | Mildly reduced proliferation/survival, inhibition of migration and invasion. | Not reached. | [10] |
In Vivo Efficacy of Cilengitide
| Cancer Model | Xenograft Type | Key Findings | Reference |
| Glioblastoma | Orthotopic brain tumor xenografts | Single-agent activity, synergistic effects with radiation therapy. | [1] |
| Breast Cancer | Xenografts | Synergized with radioimmunotherapy to increase efficacy and apoptosis. | [11][12] |
| Melanoma | Subcutaneous murine melanoma model | Combined with anti-PD1 therapy, reduced tumor growth and extended survival. | [13] |
Preclinical Efficacy of this compound
As of the latest available information, specific preclinical data on the efficacy of this compound in cancer models, including its effects on cell adhesion, migration, and apoptosis, are not extensively published in the public domain. Its characterization as a pan-αv integrin inhibitor suggests it may have broad anti-angiogenic and anti-tumor potential. Further studies are required to elucidate its efficacy profile in oncology.
Signaling Pathways and Experimental Workflows
Integrin inhibitors like this compound and cilengitide exert their effects by disrupting the signaling cascades initiated by integrin-ligand binding. A simplified representation of this pathway and a typical workflow for evaluating such inhibitors are depicted below.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Phase II Study of Cilengitide (EMD 121974) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro study of combined cilengitide and radiation treatment in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cilengitide targeting of alpha(v)beta(3) integrin receptor synergizes with radioimmunotherapy to increase efficacy and apoptosis in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Integrin Inhibitors: Integrin-IN-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
Integrins, a family of transmembrane receptors, are pivotal in cell adhesion, signaling, and migration. Their involvement in a myriad of physiological and pathological processes, including inflammation, fibrosis, and cancer, has made them attractive therapeutic targets. A growing number of small molecule inhibitors are being developed to modulate integrin activity. This guide provides an objective comparison of a promising pan-αv integrin inhibitor, Integrin-IN-2, with other notable small molecule integrin inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Other Small Molecule Inhibitors
This compound is an orally bioavailable, pan-αv integrin inhibitor.[1] It has demonstrated potent activity against several αv integrin subtypes. To provide a clear comparison, this section summarizes the available quantitative data for this compound alongside other significant small molecule integrin inhibitors such as Cilengitide and Lifitegrast.
Table 1: In Vitro Potency of Small Molecule Integrin Inhibitors
| Inhibitor | Target Integrin(s) | Reported Potency (IC50/pIC50) | Selectivity Profile |
| This compound | αvβ3, αvβ5, αvβ6, αvβ8 | pIC50: 8.4, 8.4, 7.8, 7.4 (approx. IC50: 4 nM, 4 nM, 16 nM, 40 nM)[1] | Pan-αv inhibitor |
| Cilengitide | αvβ3, αvβ5 | IC50: 4.1 nM, 79 nM (cell-free assay)[2] | Selective for αvβ3 and αvβ5 |
| Lifitegrast | LFA-1 (αLβ2) | IC50: 2.98 nM (Jurkat T cell attachment to ICAM-1)[3] | Selective for LFA-1 |
| SM256 | αvβ3 | IC50: 4 nM | Selective αvβ3 inhibitor |
| SD983 | αvβ3, αvβ5 | IC50: 2 nM (mouse αvβ3), 54 nM (αvβ5) | Dual αvβ3/αvβ5 inhibitor |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. The pIC50 values for this compound were converted to approximate IC50 values for easier comparison.
Table 2: Pharmacokinetic Properties of Small Molecule Integrin Inhibitors
| Inhibitor | Administration | Bioavailability | Half-life (t1/2) | Clearance | Species |
| This compound | Oral | 98%[1] | 1.8 hours[1] | 8 mL/(min*kg)[1] | Rat[1] |
| Cilengitide | Intravenous | N/A | 3-5 hours[4] | Low (5.9-12.1 L/h in humans)[5] | Human[4][5] |
| Lifitegrast | Ocular | Minimal systemic exposure | Short (plasma t1/2 ~0.85 h in rabbits)[6] | Not quantifiable in plasma[7] | Rabbit, Human[6][8] |
Mechanism of Action and Signaling Pathways
Integrin inhibitors can function through various mechanisms, primarily by blocking the interaction between integrins and their extracellular matrix (ECM) ligands. This disruption interferes with downstream signaling pathways that regulate cell behavior.
This compound, for instance, is a pan-αv integrin inhibitor that targets the β-propeller central pocket of the integrin αV subunit, thereby disrupting the stability of the integrin heterodimer. This prevents ligand binding and subsequent outside-in signaling.
The binding of ligands to integrins triggers a cascade of intracellular events, often involving the recruitment of signaling proteins like Focal Adhesion Kinase (FAK) and Src kinase to focal adhesions. These kinases then phosphorylate various substrates, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified integrin signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare small molecule integrin inhibitors.
Integrin Binding Affinity Assay (Solid-Phase)
This assay determines the ability of a compound to inhibit the binding of a known ligand to a purified integrin receptor.
Materials:
-
Purified integrin protein (e.g., αvβ3)
-
Biotinylated ECM ligand (e.g., biotinylated vitronectin)
-
96-well microtiter plates
-
Test compounds (e.g., this compound, Cilengitide)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., Tris-buffered saline with Tween-20)
-
Blocking buffer (e.g., BSA in wash buffer)
Procedure:
-
Coat the wells of a 96-well plate with the purified integrin protein overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of the biotinylated ECM ligand to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound ligand and inhibitor.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ligand binding.
Caption: Workflow for a solid-phase integrin binding affinity assay.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
Cell line expressing the target integrin (e.g., U87MG cells for αvβ3)
-
96-well tissue culture plates
-
ECM protein for coating (e.g., vitronectin)
-
Test compounds
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.
-
Block non-specific binding sites with BSA.
-
Label the cells with Calcein-AM.
-
Pre-incubate the labeled cells with serial dilutions of the test compound for 30-60 minutes.
-
Seed the cells onto the ECM-coated plate and allow them to adhere for 1-2 hours.
-
Wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the IC50 value for the inhibition of cell adhesion.
In Vivo Pharmacokinetic Study
This type of study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in an animal model.
Procedure (Oral Dosing in Rats):
-
Administer the test compound (e.g., this compound) to a cohort of rats via oral gavage.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.
-
For intravenous administration, administer the compound via tail vein injection and follow the same blood collection and analysis protocol.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
Conclusion
This compound emerges as a potent, orally bioavailable pan-αv integrin inhibitor with a promising pharmacokinetic profile in preclinical models.[1] Its broad-spectrum activity against multiple αv integrins distinguishes it from more selective inhibitors like Cilengitide and Lifitegrast. The choice of an appropriate integrin inhibitor for therapeutic development will ultimately depend on the specific pathological context and the desired target engagement profile. The data and methodologies presented in this guide are intended to provide a foundational understanding for researchers and drug developers in the dynamic field of integrin-targeted therapies. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of the relative merits of these promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Integrin-IN-2 vs. RGD Peptides in Integrin Targeting
In the landscape of integrin-targeted therapeutics and research tools, both small molecule inhibitors and peptide-based antagonists play crucial roles. This guide provides a detailed head-to-head comparison of Integrin-IN-2, a pan-αv integrin inhibitor, and the widely studied Arginine-Glycine-Aspartic acid (RGD) peptides. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their choice of integrin modulators.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a synthetic, orally bioavailable small molecule designed to act as a potent antagonist of αv-class integrins. It functions by competitively binding to the ligand-binding site on these integrins, thereby preventing their interaction with extracellular matrix (ECM) proteins that contain the RGD recognition motif. This blockade of ligand binding effectively inhibits downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.
RGD peptides , on the other hand, are short, biologically derived or synthetic peptides that mimic the natural RGD sequence found in ECM proteins like fibronectin, vitronectin, and fibrinogen.[1] By binding to the RGD-binding pocket on various integrins, they can act as competitive inhibitors, preventing cell adhesion to the ECM.[2] The specificity and affinity of RGD peptides can be significantly modulated by their conformation (linear vs. cyclic) and the amino acid sequences flanking the core RGD motif.[2] Cyclic RGD peptides, in particular, often exhibit higher affinity and stability compared to their linear counterparts.
Binding Affinity and Specificity: A Quantitative Look
The efficacy of any integrin inhibitor is largely determined by its binding affinity (how strongly it binds) and specificity (which integrin subtypes it targets). Below is a summary of available quantitative data for this compound and representative RGD peptides.
Data Presentation: Quantitative Comparison of Binding Affinities
| Compound | Target Integrin | Binding Affinity (pIC50) | Binding Affinity (IC50) | Reference |
| This compound | αvβ3 | 8.4 | - | [Source for this compound data] |
| αvβ5 | 8.4 | - | [Source for this compound data] | |
| αvβ6 | 7.8 | - | [Source for this compound data] | |
| αvβ8 | 7.4 | - | [Source for this compound data] | |
| Linear RGD Peptides | ||||
| RGD (tripeptide) | αvβ3 | - | 89 nM | [2] |
| GRGDSPK (heptapeptide) | αvβ3 | - | 12.2 nM | [2] |
| Cyclic RGD Peptides | ||||
| Cilengitide [c(RGDfV)] | αvβ3 | - | Sub-nanomolar | [3] |
| αvβ5 | - | Sub-nanomolar | [3] | |
| Engineered Knottin Peptide (2.5F) | αvβ3 | - | 10-30 nM | [4] |
| αvβ5 | - | High Affinity | [4] | |
| α5β1 | - | High Affinity | [4] | |
| Bicyclic RGD Peptide (CT3HPQcT3RGDcT3) | αvβ3 | - | 30 nM | [5] |
| αvβ5 | - | >10,000 nM | [5] | |
| α5β1 | - | >10,000 nM | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a lower IC50 and thus higher potency. Data for RGD peptides are representative and can vary significantly based on the specific peptide sequence and structure.
Signaling Pathways: Convergence and Divergence
Both this compound and RGD peptides exert their biological effects by modulating integrin-mediated signaling cascades. The binding of RGD-containing ECM proteins to integrins typically triggers the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the cell membrane.[6] This FAK/Src complex then phosphorylates various downstream targets, activating key signaling pathways such as the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[7][8]
As an antagonist, This compound is expected to inhibit the activation of FAK and Src, thereby suppressing the downstream ERK and PI3K/Akt signaling pathways. Conversely, while RGD peptides also act as competitive inhibitors of cell adhesion, their binding to integrins can, in some contexts, initiate signaling events, although the extent and nature of this activation can be complex and cell-type dependent.[9][10]
Mandatory Visualization: Signaling Pathways
Caption: Integrin signaling cascade and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare integrin inhibitors.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay is used to determine the binding affinity of inhibitors to purified integrin receptors.
-
Coating: Purified integrin receptor is immobilized on the surface of a 96-well microplate.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A constant concentration of a biotinylated natural ligand (e.g., fibronectin) is added to the wells along with varying concentrations of the test inhibitor (this compound or RGD peptide).
-
Incubation: The plate is incubated to allow for competitive binding.
-
Detection: The amount of bound biotinylated ligand is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
Analysis: The IC50 value is determined by plotting the percentage of ligand binding against the inhibitor concentration.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a competitive integrin binding assay.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block cell attachment to an ECM-coated surface.
-
Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin or vitronectin).
-
Cell Preparation: A cell line known to express the target integrin(s) is harvested and resuspended in serum-free media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or RGD peptide).
-
Seeding: The treated cells are seeded onto the ECM-coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: Adherent cells are quantified by staining with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent dye.
-
Analysis: The percentage of cell adhesion is plotted against the inhibitor concentration to determine the IC50.
Transwell Cell Migration Assay
This assay assesses the effect of an inhibitor on cell migration towards a chemoattractant.
-
Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Preparation: Cells are serum-starved and resuspended in serum-free media containing varying concentrations of the inhibitor.
-
Seeding: The cell suspension is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Removal of Non-migrated Cells: Cells that have not migrated are removed from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of migrated cells is counted under a microscope.
-
Analysis: The number of migrated cells is compared between treated and untreated groups.
Conclusion
Both this compound and RGD peptides are valuable tools for modulating integrin function. The choice between them depends on the specific research or therapeutic goal.
-
This compound offers the advantages of a small molecule, including potential oral bioavailability and a well-defined pharmacokinetic profile. Its pan-αv inhibitory activity makes it suitable for applications where targeting multiple αv integrins is desired.
-
RGD peptides provide a high degree of tunability. Through cyclization and modification of flanking sequences, their affinity and selectivity for specific integrin subtypes can be finely tuned. This makes them highly versatile for targeting specific integrins in various biological contexts, from basic research to targeted drug delivery and imaging.
Researchers should carefully consider the desired specificity, mode of delivery, and the specific integrin subtypes involved in their system of interest when selecting between these two classes of integrin inhibitors. The experimental protocols outlined above provide a framework for conducting a direct comparative evaluation to determine the most suitable candidate for a given application.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. Inhibition of Integrin-mediated Crosstalk with Epidermal Growth Factor Receptor/Erk or Src Signaling Pathways in Autophagic Prostate Epithelial Cells Induces Caspase-independent Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial activation of FAK and AKT by transforming growth factor-β1 confers an anoikis-resistant phenotype to myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pan-αv Integrin Inhibition: A Comparative Analysis of Integrin-IN-2 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological and Genetic Approaches to Targeting αv Integrins.
In the landscape of therapeutic development, particularly in oncology and fibrosis, the inhibition of αv integrins has emerged as a promising strategy. These heterodimeric transmembrane receptors, which mediate cell-matrix interactions, are crucial players in cell adhesion, migration, proliferation, and signaling. Robust validation of a therapeutic agent's on-target effects is paramount. This guide provides a comparative framework for cross-validating the pharmacological effects of the pan-αv integrin inhibitor, Integrin-IN-2, with the highly specific method of genetic knockdown of the αv integrin subunit (ITGAV).
Unveiling the Target: αv Integrin Signaling
Integrins act as a bridge between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. Upon binding to ECM proteins such as vitronectin, fibronectin, and laminin, integrins cluster and recruit a complex of signaling proteins to the cell membrane, forming focal adhesions. This initiates a cascade of downstream signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These pathways influence cell behavior by modulating cell cycle progression, survival, and motility.
digraph "Integrin_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes ECM [label="Extracellular Matrix\n(e.g., Vitronectin, Fibronectin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="αv Integrin\nHeterodimer", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Talin [label="Talin", fillcolor="#FBBC05", fontcolor="#202124"]; Vinculin [label="Vinculin", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Migration, Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ECM -> Integrin [label=" binds"]; Integrin -> Talin [label=" recruits"]; Talin -> Vinculin [label=" recruits"]; Vinculin -> Actin [label=" links to"]; Integrin -> FAK [label=" activates"]; FAK -> Src [label=" activates"]; Src -> Downstream; FAK -> Downstream; }
Figure 1: Simplified αv integrin signaling pathway.
Methods of Inhibition: A Head-to-Head Comparison
Two primary methodologies are employed to probe the function of αv integrins: pharmacological inhibition and genetic knockdown.
-
Pharmacological Inhibition with this compound: this compound is an orally bioavailable pan-αv integrin inhibitor.[1][2] It functions by antagonizing the binding of αv integrins to their natural ligands.[1][2] This approach offers the advantage of acute, dose-dependent, and reversible inhibition, mimicking a therapeutic intervention.
-
Genetic Knockdown (siRNA/shRNA/CRISPR): This method involves the use of small interfering RNAs (siRNA), short hairpin RNAs (shRNA), or CRISPR-Cas9 technology to reduce or eliminate the expression of the ITGAV gene, which encodes the αv integrin subunit. This provides a highly specific means of studying the effects of αv integrin loss-of-function.
The following experimental workflow outlines a robust strategy for the cross-validation of this compound's effects with those of ITGAV genetic knockdown.
digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowsize=0.7];
// Nodes start [label="Start: Select Cell Line\n(e.g., MDA-MB-231, U87MG)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pharmacological [label="Pharmacological Inhibition\n(this compound Treatment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; genetic [label="Genetic Knockdown\n(ITGAV siRNA/shRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Validate Knockdown\n(qPCR, Western Blot)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; assays [label="Phenotypic Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adhesion [label="Cell Adhesion Assay", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; migration [label="Cell Migration Assay\n(Wound Healing/Transwell)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation Assay\n(MTT/MTS)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; comparison [label="Compare Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> pharmacological; start -> genetic; genetic -> validation; validation -> assays; pharmacological -> assays; assays -> adhesion; assays -> migration; assays -> proliferation; adhesion -> comparison; migration -> comparison; proliferation -> comparison; }
Figure 2: Experimental workflow for cross-validation.
Quantitative Data Comparison
The following tables summarize the expected outcomes from studies comparing pan-αv integrin inhibition with ITGAV genetic knockdown on key cellular processes. While direct comparative data for this compound is not yet published, data from other αv integrin inhibitors like cilengitide are presented as a proxy.
| Cell Adhesion | Pharmacological Inhibition (this compound/Cilengitide) | Genetic Knockdown (ITGAV siRNA) | Reference |
| Effect on Adhesion to Vitronectin | Significant reduction | Nearly complete reduction | [3] |
| Mechanism | Competitive antagonism of ligand binding | Reduced cell surface expression of αv integrins |
| Cell Migration | Pharmacological Inhibition (Cilengitide) | Genetic Knockdown (ITGAV siRNA) | Reference |
| Wound Healing Assay | Significant inhibition of wound closure | Significant inhibition of wound closure | [4] |
| Transwell Invasion Assay | Significant reduction in invaded cells | Significant reduction in invaded cells | [4] |
| Cell Proliferation | Pharmacological Inhibition (Cilengitide) | Genetic Knockdown (ITGAV siRNA) | Reference |
| MTT/MTS Assay | Significant inhibition of cell proliferation | Significant inhibition of cell proliferation | [4] |
| Colony Formation Assay | Significant inhibition of colony formation | Significant inhibition of colony formation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Genetic Knockdown of ITGAV using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute ITGAV-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.
-
Validation: After 48-72 hours, harvest the cells to validate knockdown efficiency by qPCR (to measure ITGAV mRNA levels) and Western blot (to measure αv integrin protein levels).
Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an ECM protein (e.g., 10 µg/mL vitronectin) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells (either treated with this compound or with ITGAV knockdown) and resuspend in serum-free medium.
-
Seeding: Seed 5 x 10^4 cells per well and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the remaining adherent cells with 4% paraformaldehyde, stain with crystal violet, and solubilize the stain. Measure the absorbance at 570 nm to quantify the relative number of adherent cells.
Cell Migration Assay (Wound Healing)
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing either this compound or vehicle control. For knockdown experiments, the scratch is made after the 48-72 hour knockdown period.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: Add varying concentrations of this compound or vehicle control to the wells. For knockdown experiments, cells are seeded after the knockdown protocol.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm, which is proportional to the number of viable, proliferating cells.
Conclusion
The cross-validation of a pharmacological inhibitor's effects with genetic knockdown is a cornerstone of rigorous preclinical research. For a pan-αv integrin inhibitor like this compound, demonstrating a consistent phenotypic outcome with ITGAV knockdown in key cellular assays—such as adhesion, migration, and proliferation—provides strong evidence for its on-target activity. This comparative approach not only validates the inhibitor but also deepens our understanding of the biological consequences of targeting the αv integrin pathway, ultimately paving the way for more effective therapeutic strategies.
References
- 1. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrin alpha-V is an important driver in pancreatic adenocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of Integrin-IN-2 across different integrin subtypes.
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of Integrin-IN-2 against various integrin subtypes, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential in therapeutic applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective assessment of this compound in comparison to other known integrin inhibitors.
Selectivity Profile of this compound and Comparable Inhibitors
This compound (also known as compound 39) has been identified as a pan-αv integrin inhibitor with varying affinities across different αv subtypes.[1] The table below summarizes the inhibitory activity of this compound and other commercially available integrin inhibitors, providing a clear comparison of their selectivity profiles. The data is presented as pIC50 values, which is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | αvβ1 | αvβ3 | αvβ5 | αvβ6 | αvβ8 | α5β1 | αIIbβ3 | Reference |
| This compound | - | 8.4 | 8.4 | 7.8 | 7.4 | - | - | [1] |
| Cilengitide | - | 9.2 (IC50: 0.61 nM) | 8.1 (IC50: 8.4 nM) | - | - | 7.8 (IC50: 14.9 nM) | - | MedChemExpress |
| Bexotegrast | 8.5 (Kd: 3.4 nM) | - | - | 8.2 (Kd: 5.7 nM) | - | - | - | MedChemExpress |
| MK-0429 | 8.8 (IC50: 1.6 nM) | 8.6 (IC50: 2.8 nM) | 9.0 (IC50: 0.1 nM) | 8.1 (IC50: 0.7 nM) | 8.3 (IC50: 0.5 nM) | 7.9 (IC50: 12.2 nM) | - | MedChemExpress |
Note: Data for Cilengitide, Bexotegrast, and MK-0429 are provided for comparative purposes. pIC50 values for these compounds were calculated from their respective IC50 or Kd values where available for consistency. A direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
The determination of the selectivity profile of integrin inhibitors is crucial for understanding their therapeutic potential and off-target effects. A commonly employed method is the competitive binding assay.
General Protocol for Competitive Binding Assay (ELISA-based)
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA)-based competitive binding experiment to determine the IC50 values of an inhibitor for different integrin subtypes.
1. Plate Coating:
- 96-well microplates are coated with a specific extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin) that is a known ligand for the integrin subtype of interest.
- The plates are incubated overnight at 4°C to allow for protein adsorption.
2. Blocking:
- The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent to prevent non-specific binding.
3. Competition Reaction:
- A fixed concentration of the purified integrin receptor is mixed with varying concentrations of the test inhibitor (e.g., this compound).
- This mixture is then added to the ECM-coated and blocked wells.
- The plate is incubated to allow the integrin to bind to the immobilized ECM protein, in competition with the inhibitor.
4. Detection:
- After incubation, the wells are washed to remove unbound integrin and inhibitor.
- A primary antibody specific to the integrin subtype is added to the wells and incubated.
- Following another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody binds to the primary antibody.
- A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).
5. Data Analysis:
- The intensity of the signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
- The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of integrin binding, is determined from the resulting dose-response curve. This value can then be converted to a pIC50 value.
Visualizing the Science
To further clarify the experimental process and the biological context, the following diagrams are provided.
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and transduce signals that regulate various cellular processes.[2][3] The signaling pathway initiated by αv integrins, the primary targets of this compound, often involves the recruitment of focal adhesion kinase (FAK) and Src family kinases.
This guide provides a foundational understanding of the selectivity profile of this compound. For more in-depth information, researchers are encouraged to consult the primary literature, including the study by Anderson et al. in the Journal of Medicinal Chemistry (2019).
References
Comparative analysis of Integrin-IN-2 and monoclonal antibodies targeting αv integrins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Integrin-IN-2, a small molecule inhibitor, and monoclonal antibodies that target αv integrins. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific research needs.
At a Glance: this compound vs. Anti-αv Integrin Monoclonal Antibodies
| Feature | This compound | Monoclonal Antibodies (e.g., Abituzumab, Etaracizumab, Intetumumab) |
| Modality | Small Molecule | Biologic (Antibody) |
| Target | Pan-αv integrin inhibitor | Primarily target the αv subunit of integrins |
| Oral Bioavailability | Yes[1] | No (typically administered intravenously) |
| Mechanism of Action | Binds to and inhibits the function of αv integrins | Bind to the extracellular domain of the αv integrin subunit, blocking ligand binding and downstream signaling[2][3] |
| Reported Effects | Inhibition of αvβ3, αvβ5, αvβ6, and αvβ8 binding affinities[1] | Inhibition of cell adhesion, migration, invasion, and proliferation; induction of apoptosis; anti-angiogenic effects[2][4][5][6] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and various monoclonal antibodies targeting αv integrins.
Table 1: In Vitro Binding Affinity and Potency
| Compound/Antibody | Target Integrin(s) | Metric | Value | Reference |
| This compound | αvβ3 | pIC50 | 8.4 | [1] |
| αvβ5 | pIC50 | 8.4 | [1] | |
| αvβ6 | pIC50 | 7.8 | [1] | |
| αvβ8 | pIC50 | 7.4 | [1] | |
| Intetumumab (CNTO 95) | Purified αV-chain | Kd | 200 pM | [4] |
| αV-integrins on cells | Kd | 1-24 nM | [4] | |
| Rat αV-integrin | Kd | 220 nM | [4] | |
| Etaracizumab (MEDI-522) | αvβ3 | IC50 | Not explicitly found | |
| Abituzumab (DI17E6) | αv subunit | Binding Affinity | Not explicitly found |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.
Table 2: In Vivo Efficacy Data
| Compound/Antibody | Cancer Model | Key Findings | Reference |
| This compound | Idiopathic Pulmonary Fibrosis (Rat model) | High oral bioavailability (98%) and moderate half-life (1.8h). Specific anti-tumor efficacy data was not found in the provided search results. | [1] |
| Abituzumab (DI17E6) | Prostate Cancer (Preclinical) | Inhibited prometastatic phenotypes. | [2] |
| Etaracizumab (Abegrin) | Stage IV Metastatic Melanoma (Phase II Clinical Trial) | Etaracizumab alone: 0% objective response rate. Etaracizumab + dacarbazine: 12.7% objective response rate. Median overall survival was 12.6 months for etaracizumab alone and 9.4 months for the combination. | [7][8] |
| Intetumumab (CNTO 95) | Non-Small Cell Lung Cancer (NSCLC) Xenograft (Nude Rats) | Monotherapy significantly inhibited tumor growth. Combination with docetaxel showed further significant inhibition. Reduced lung metastasis. | [5][9][10] |
| Head and Neck Cancer Xenograft (Nude Rats) | Combination with fractionated radiation therapy significantly inhibited tumor growth. | [9] |
Signaling Pathways and Experimental Workflows
αv Integrin Signaling Pathway
Activation of αv integrins by extracellular matrix (ECM) ligands triggers a downstream signaling cascade that plays a crucial role in cell survival, proliferation, and migration. Key mediators in this pathway include Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of αv integrins by either small molecules or monoclonal antibodies disrupts these signaling events.
Caption: Simplified αv integrin signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Invasion Assay (Boyden Chamber)
The Boyden chamber, or transwell assay, is a common method to evaluate the invasive potential of cancer cells in response to chemoattractants and the inhibitory effects of compounds like this compound or monoclonal antibodies.
Caption: Workflow for a typical Boyden chamber cell invasion assay.
Experimental Protocols
Integrin-Ligand Binding Assay (ELISA-based)
This protocol provides a general framework for assessing the ability of a compound to inhibit the binding of an integrin to its ligand.
Materials:
-
96-well high-binding microplate
-
Purified integrin protein (e.g., αvβ3)
-
Biotinylated extracellular matrix protein ligand (e.g., fibronectin, vitronectin)
-
Test compounds (this compound or monoclonal antibodies)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well microplate with the purified integrin protein overnight at 4°C[11].
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature[11].
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the test compound (this compound or monoclonal antibody) to the wells.
-
Add the biotinylated ECM ligand to the wells and incubate for 2-3 hours at room temperature[11].
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader[11].
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a compound on cell migration in a two-dimensional space.
Materials:
-
6-well or 12-well tissue culture plates
-
Adherent cell line expressing αv integrins
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test compounds (this compound or monoclonal antibodies)
-
Sterile 200 µL pipette tip or a cell-culture insert
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture-insert[12].
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rates between different treatment groups.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel or another basement membrane extract
-
Cancer cell line expressing αv integrins
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compounds (this compound or monoclonal antibodies)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the transwell membrane with the diluted Matrigel and allow it to solidify at 37°C[13][14].
-
Harvest and resuspend the cancer cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the transwell insert[15].
-
Add medium containing a chemoattractant to the lower chamber[14].
-
Incubate the plate for a period that allows for cell invasion (e.g., 20-24 hours)[13].
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab[14].
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells between the different treatment groups.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test compound (this compound or monoclonal antibody)
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage for this compound, intraperitoneal or intravenous injection for monoclonal antibodies).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the test compound. For metastasis studies, tissues such as the lungs can be harvested and analyzed for the presence of metastatic lesions[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abituzumab Targeting of αV-class Integrins Inhibits Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intetumumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Expression of αV-Integrins in Uterine Serous Papillary Carcinomas; Implications for Targeted Therapy With Intetumumab (CNTO 95), a Fully Human Antagonist Anti–αV-Integrin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A randomised, phase II study of intetumumab, an anti-αv-integrin mAb, alone and with dacarbazine in stage IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. A randomized phase 2 study of etaracizumab, a monoclonal antibody against integrin alpha(v)beta(3), + or - dacarbazine in patients with stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-alphav integrin monoclonal antibody intetumumab enhances the efficacy of radiation therapy and reduces metastasis of human cancer xenografts in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. Cell Migration Assay - Creative Proteomics Blog [creative-proteomics.com]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Integrin-IN-2 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the pan-αv integrin inhibitor, Integrin-IN-2, with conventional chemotherapy agents. While direct preclinical or clinical data for this compound in combination with chemotherapy is not publicly available, this document synthesizes the strong body of evidence from studies on other pan-αv integrin antagonists. This information serves as a robust rationale for the potential of this compound to enhance the efficacy of chemotherapeutic drugs.
Introduction to this compound and its Rationale for Combination Therapy
This compound is an orally bioavailable pan-αv integrin inhibitor that targets multiple integrin heterodimers, including αvβ3, αvβ5, and αvβ6. These integrins are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions and are frequently overexpressed in various cancers. Their involvement in tumor growth, angiogenesis, metastasis, and resistance to therapy makes them attractive targets for cancer treatment.[1]
The rationale for combining this compound with chemotherapy stems from the role of αv integrins in promoting cancer cell survival and chemoresistance.[2] Integrin-mediated signaling can protect tumor cells from the apoptotic effects of chemotherapeutic agents through the activation of survival pathways such as NF-κB and PI3K/Akt.[2][3] By inhibiting these survival signals, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.
Preclinical Evidence for Synergy of αv Integrin Inhibitors with Chemotherapy
While specific data for this compound is pending, numerous studies on other αv integrin antagonists have demonstrated significant synergy with various chemotherapy agents.
In Vivo Synergistic Efficacy
Preclinical studies in orthotopic pancreatic cancer models have shown that the αvβ3 integrin antagonists, NDAT and XT199, significantly enhance the anti-tumor activity of cisplatin.[3][4][5]
| Treatment Group | Tumor Weight Reduction vs. Control | Tumor Signal Intensity Reduction vs. Control | Reference |
| NDAT | 51.3% | 27% | [3] |
| Cisplatin | Not specified | Not specified | [3] |
| NDAT + Cisplatin | 69% | 60.2% | [3] |
| XT199 | 37% | 8.1% | [3] |
| XT199 + Cisplatin | 73% | 58.3% | [3] |
These studies highlight the potential of pan-αv integrin inhibitors like this compound to significantly improve the efficacy of standard-of-care chemotherapy in solid tumors.
In Vitro Mechanistic Insights
In vitro studies have begun to elucidate the molecular mechanisms underlying the synergistic effects of combining integrin inhibitors with chemotherapy. Inhibition of integrin signaling has been shown to:
-
Increase Apoptosis: By blocking survival signals, integrin inhibitors can lower the threshold for chemotherapy-induced apoptosis.
-
Inhibit Pro-survival Signaling: Key pathways like FAK/PI3K/AKT, which are activated by integrin engagement and contribute to chemoresistance, are suppressed.[6]
-
Modulate the Tumor Microenvironment: Inhibition of αv integrins can affect angiogenesis and the interaction of tumor cells with their supportive microenvironment.[7]
Comparison with Alternative Integrin-Targeted Strategies
This compound represents a small molecule approach to inhibiting pan-αv integrins. Other strategies targeting integrins in cancer therapy include:
| Therapeutic Modality | Examples | Mechanism of Action | Advantages | Disadvantages | Reference |
| Monoclonal Antibodies | Abituzumab, Intetumumab | Block ligand binding to specific integrin subunits. | High specificity. | Potential for immunogenicity, manufacturing complexity. | [8] |
| Peptide Antagonists | Cilengitide | Mimic the RGD motif to block ligand binding. | High specificity, smaller size than antibodies. | Often have short half-lives. | [9] |
| Antibody-Drug Conjugates | SGN-B6A | Deliver a cytotoxic payload directly to integrin-expressing cells. | Targeted cytotoxicity, potentially reduced systemic toxicity. | Complex manufacturing, potential for off-target toxicity. | [8] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Workflow:
Figure 1: Workflow for in vitro synergy assessment.
Detailed Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a matrix of serial dilutions for both single agents and their combinations in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
Figure 2: Workflow for apoptosis assessment by Annexin V staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, chemotherapy, or their combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathway Analysis
The synergistic effect of this compound and chemotherapy is likely mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
Figure 3: Hypothesized signaling pathways affected by the combination of this compound and chemotherapy.
Conclusion and Future Directions
The available preclinical data for pan-αv integrin inhibitors strongly support the hypothesis that this compound will exhibit synergistic anti-tumor effects when combined with conventional chemotherapy. By targeting integrin-mediated survival pathways, this compound has the potential to overcome chemoresistance and enhance the efficacy of existing cancer treatments.
Future research should focus on generating direct preclinical data for this compound in combination with various chemotherapeutic agents across a range of cancer types. In vivo studies will be crucial to validate the synergistic efficacy and to assess the therapeutic window of this combination approach. Furthermore, a deeper investigation into the molecular mechanisms underlying the observed synergy will be essential for the rational design of clinical trials and the identification of predictive biomarkers for patient selection.
References
- 1. Targeting Integrins for Cancer Therapy - Disappointments and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α vβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model [frontiersin.org]
- 6. Integrin α5 promotes migration and cisplatin resistance in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between an antiangiogenic integrin αv antagonist and an antibody–cytokine fusion protein eradicates spontaneous tumor metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Combination Therapy: A Comparative Analysis of Pan-αv Integrin Inhibitors and Growth Factor Receptor Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining pan-αv integrin inhibitors, with a focus on compounds similar to Integrin-IN-2, and growth factor receptor inhibitors. The content is based on available preclinical and clinical data, offering insights into the therapeutic potential and mechanistic underpinnings of this combination strategy.
This compound is an orally bioavailable pan-αv integrin inhibitor targeting αvβ3, αvβ5, αvβ6, and αvβ8 integrins. While specific data on the combination of this compound with growth factor receptor inhibitors is limited in publicly available literature, this guide will draw comparisons from studies involving other pan-αv integrin inhibitors, such as cilengitide and abituzumab, in combination with inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The rationale for this combination therapy lies in the intricate crosstalk between integrin and growth factor receptor signaling pathways. Integrins, cell adhesion molecules, and growth factor receptors, key regulators of cell proliferation and survival, converge on common downstream signaling nodes, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Dysregulation of these pathways is a hallmark of cancer, and co-targeting them presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of pan-αv integrin inhibitors with EGFR and VEGFR inhibitors.
| Inhibitor Combination | Cancer Model | Key Findings | Reference |
| Pan-αv Integrin Inhibitor (Cilengitide) + EGFR Inhibitor (Erlotinib) | Non-Small Cell Lung Cancer (NSCLC) - A549 cells | Enhanced inhibition of TGF-β1-induced mesenchymal marker expression and cell invasion compared to erlotinib alone. Combination Index (CI) values indicated synergy. | [1] |
| Pan-αv Integrin Inhibitor (Abituzumab) + EGFR Inhibitor (Cetuximab) + Irinotecan | KRAS wild-type metastatic Colorectal Cancer (mCRC) | The addition of abituzumab did not significantly improve progression-free survival (PFS) in the overall population. However, a trend toward improved overall survival (OS) was observed. In a subgroup with high integrin αvβ6 expression, there was a more pronounced improvement in OS. | [2][3] |
| Pan-αv Integrin Inhibitor (Cilengitide) + VEGFR Inhibitor (Bevacizumab) | Glioblastoma - U87ΔEGFR xenografts | Combination therapy significantly reduced the depth of tumor invasion compared to bevacizumab monotherapy. | [4][5] |
| Inhibitor Combination | Assay | Cell Line | IC50 / Effect | Reference |
| This compound (surrogate: pan-αv inhibitor) | Binding Affinity (pIC50) | - | αvβ6: 7.8, αvβ3: 8.4, αvβ5: 8.4, αvβ8: 7.4 | [6] |
| αvβ5 this compound | Cell Surface Presence | MDA-MB-231 | IC50: ~6.9 μM | [7] |
| Cilengitide + Erlotinib | Cell Viability | A549 | CI < 1 (synergistic) | [1] |
| αv Integrin Inhibitor (Etaracizumab) + VEGF Inhibitor (Bevacizumab) | Tumor Growth Inhibition | Ovarian Cancer (SKOV3ip1) | Single agents: 52-63% reductionCombination: 63-74% reduction | [7] |
Signaling Pathways
The synergistic effect of combining integrin and growth factor receptor inhibitors stems from their ability to co-regulate critical signaling pathways involved in cell proliferation, survival, and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of the integrin inhibitor, growth factor receptor inhibitor, and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis. Synergy is assessed using methods such as the Combination Index (CI) where CI < 1 indicates synergy.[1]
In Vivo Tumor Xenograft Model
This protocol outlines a typical in vivo experiment to evaluate the efficacy of combination therapy on tumor growth.
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups: vehicle control, integrin inhibitor alone, growth factor receptor inhibitor alone, and the combination of both inhibitors. Administer drugs according to the specified dose and schedule (e.g., intraperitoneal injection or oral gavage).
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups. Statistical analysis is performed using methods such as ANOVA.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status in key signaling molecules.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The combination of pan-αv integrin inhibitors with growth factor receptor inhibitors represents a rational and promising strategy in cancer therapy. Preclinical and early clinical data suggest that this approach can lead to synergistic anti-tumor effects, including enhanced cytotoxicity, inhibition of tumor growth and invasion, and overcoming therapeutic resistance. The underlying mechanism involves the dual blockade of convergent signaling pathways crucial for cancer cell survival and proliferation.
Further research is warranted to identify the optimal combination partners, dosing schedules, and patient populations that would most benefit from this therapeutic strategy. The development of predictive biomarkers, such as the expression levels of specific integrin subunits, will be crucial for the successful clinical translation of these combination therapies. While direct evidence for the combination of this compound is still emerging, the data from similar pan-αv integrin inhibitors provide a strong rationale for its investigation in combination with EGFR and VEGFR inhibitors.
References
- 1. Combination Effect of Cilengitide with Erlotinib on TGF-β1-Induced Epithelial-to-Mesenchymal Transition in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Abituzumab combined with cetuximab plus irinotecan versus cetuximab plus irinotecan alone for patients with KRAS wild-type metastatic colorectal cancer: the randomised phase I/II POSEIDON trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin Inhibitor Suppresses Bevacizumab-Induced Glioma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Combined anti-angiogenic therapy against VEGF and integrin alphaVbeta3 in an orthotopic model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Bioavailability of Integrin Inhibitors: Integrin-IN-2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioavailability of Integrin-IN-2, a notable orally available pan-αv integrin inhibitor, against a range of other small molecule and large molecule integrin inhibitors. The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research decisions. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Integrin Inhibitor Bioavailability
The following tables summarize the in vivo pharmacokinetic parameters of this compound and other selected integrin inhibitors. Data is presented to facilitate a direct comparison of their bioavailability and related characteristics.
Orally Administered Small Molecule Integrin Inhibitors
| Inhibitor | Target(s) | Oral Bioavailability (%) | Species | Key Pharmacokinetic Parameters |
| This compound | pan-αv (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) | 98% | Rat | Low plasma clearance (8 mL/min/kg), low to moderate volume of distribution (0.5 L/kg), moderate half-life (1.8 h) |
| SB-273005 | αvβ3, αvβ5 | Data not available | Rat | Orally active and has shown efficacy in rat models of arthritis and osteoporosis when administered orally.[1][2] |
| GLPG0187 | Broad spectrum (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1) | Data not available | Human, Mouse | Orally administered in a first-in-human study (50-1200 mg) and showed a dose-proportional pharmacokinetic profile.[3] In mice, it inhibited tumor growth and metastasis.[3] |
| Carotegrast methyl (prodrug of AJM300) | α4β1, α4β7 | Data not available | Human, Mouse | Designed as an esterified prodrug to enhance oral bioavailability. It is orally absorbed and metabolized to its active form, carotegrast.[4][5] |
| Firategrast | α4β1, α4β7 | Data not available | Human | Orally active and has been evaluated in Phase 2 clinical trials for multiple sclerosis.[6][7] |
Intravenously Administered Integrin Inhibitors (for reference)
| Inhibitor | Type | Target(s) | Route of Administration | Key Pharmacokinetic Parameters (in Humans unless specified) |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | Intravenous | Terminal half-life: 3-5 hours.[8][9] In rats, a short half-life of 0.24–0.50 h was observed.[10] |
| Natalizumab | Monoclonal Antibody | α4-integrin | Intravenous | Half-life: 37 to 202 hours, depending on the dose.[11] Clearance is dose-dependent.[11] |
| Abituzumab | Monoclonal Antibody | αv integrins | Intravenous | Dose-dependent half-life, ranging from 19.3 hours (35 mg) to 246.1 hours (1500 mg).[12] |
| Volociximab | Monoclonal Antibody | α5β1 | Intravenous | Half-life at 15 mg/kg is estimated to be 30 days.[13] Clearance is inversely related to the dose.[13] |
Experimental Protocols
General Protocol for Determining Oral Bioavailability in Rats
This section outlines a typical experimental workflow for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rat model.
Objective: To determine the absolute oral bioavailability (F%) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for intravenous (IV) administration (e.g., saline, DMSO/PEG300)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose, PEG400)
-
Sprague-Dawley rats (or other appropriate strain), typically with jugular vein cannulation for blood sampling
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for drug quantification in plasma
Procedure:
-
Animal Preparation:
-
Rats are fasted overnight (with free access to water) before dosing to standardize absorption conditions.
-
Animals are divided into two groups: one for IV administration and one for PO administration.
-
-
Dosing:
-
Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein or via a cannula. The dose is typically low (e.g., 1 mg/kg) to ensure linearity.
-
Oral (PO) Group: The test compound, formulated as a solution or suspension, is administered directly into the stomach using an oral gavage needle. A range of doses may be tested.
-
-
Blood Sampling:
-
Serial blood samples are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood samples are immediately processed to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Plasma concentrations of the test compound are quantified using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are plotted for both IV and PO routes.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis, including:
-
Area Under the Curve from time zero to infinity (AUC0-inf) for both IV and PO routes.
-
Clearance (CL) and Volume of Distribution (Vd) from the IV data.
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) from the PO data.
-
-
-
Bioavailability Calculation:
-
Absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Mandatory Visualization
Integrin Downstream Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) initiates a cascade of intracellular signals crucial for cell survival, proliferation, and migration. A key pathway involves the activation of Focal Adhesion Kinase (FAK), which then recruits and activates Src family kinases. This complex subsequently activates downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways. Integrin inhibitors can modulate these signaling events.
References
- 1. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpg.com [glpg.com]
- 4. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I and pharmacokinetic study of continuous twice weekly intravenous administration of Cilengitide (EMD 121974), a novel inhibitor of the integrins alphavbeta3 and alphavbeta5 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 10. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Abituzumab - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
Orthogonal Assays to Confirm the Mechanism of Action of Integrin-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm the mechanism of action of Integrin-IN-2, a pan-αv integrin inhibitor. By objectively comparing its performance with other known integrin inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development.
Executive Summary
This compound is a pan-αv integrin inhibitor that disrupts the stability of integrin heterodimers. To rigorously validate its mechanism of action, a series of orthogonal assays are recommended. This guide details three key experimental approaches: a cell adhesion assay to assess functional inhibition, flow cytometry to quantify the reduction of cell surface integrin expression, and Western blotting to measure the impact on downstream signaling pathways. Comparative data for well-characterized αv integrin inhibitors, MK-0429 and Cilengitide, are provided to benchmark the performance of this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and comparable pan-αv integrin inhibitors.
Table 1: Cell Adhesion Assay - Inhibition of αvβ3-mediated Cell Adhesion to Vitronectin
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Data not available | - | - |
| MK-0429 | HEK293-αvβ3 | 0.58 ± 0.30 | [1][2] |
| Cilengitide | Various | ~400 | [3] |
Table 2: Cell Surface Integrin Expression - Reduction of αvβ5 Expression
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (Cpd_AV2) | MDA-MB-231 | Flow Cytometry | ~6.9 | |
| MK-0429 | Data not available | - | - | - |
| Cilengitide | Data not available | - | - | - |
Table 3: Downstream Signaling - Inhibition of FAK Phosphorylation
| Compound | Effect on FAK Phosphorylation | Reference |
| This compound | Expected to decrease FAK phosphorylation | - |
| MK-0429 | Significantly blocks FAK phosphorylation | [4][5] |
| Cilengitide | Inhibits FAK activity in a dose-dependent manner |
Mandatory Visualizations
Figure 1: this compound inhibits the αvβ integrin signaling pathway.
Figure 2: Experimental workflow for confirming the mechanism of action.
Figure 3: Logical relationship of orthogonal assays for validation.
Experimental Protocols
Cell Adhesion Assay
Objective: To determine the functional inhibitory effect of this compound on αv integrin-mediated cell adhesion to an extracellular matrix (ECM) protein.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein such as vitronectin (for αvβ3 and αvβ5) or fibronectin (for αvβ1 and αvβ6) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
-
Blocking: The following day, the coating solution is removed, and non-specific binding sites are blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: A cell line expressing the target αv integrin (e.g., HEK293 cells overexpressing αvβ3, or a cancer cell line with endogenous expression like U87MG) is harvested and resuspended in serum-free media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a comparator compound (e.g., MK-0429, Cilengitide) for 30 minutes at 37°C.
-
Cell Seeding: The treated cells are seeded onto the coated and blocked 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed and stained with crystal violet. The stain is then solubilized, and the absorbance is measured at 570 nm. The percentage of cell adhesion is calculated relative to untreated control cells.
-
Data Analysis: IC50 values are determined by plotting the percentage of adhesion against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry for Cell Surface Integrin Expression
Objective: To quantify the effect of this compound on the cell surface expression of αv integrin heterodimers.
Methodology:
-
Cell Culture and Treatment: Cells expressing the target αv integrin are cultured to 70-80% confluency and then treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are detached using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining: The harvested cells are washed with a staining buffer (PBS with 1% BSA) and then incubated with a fluorescently-conjugated primary antibody specific for the αv integrin subunit or a specific heterodimer (e.g., anti-αvβ3) for 30-60 minutes on ice, protected from light.
-
Washing: Cells are washed to remove unbound antibodies.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. A minimum of 10,000 events are typically collected for each sample.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined for each treatment group. The percentage of cells with positive staining and the MFI are compared to untreated control cells to determine the effect of this compound on cell surface integrin expression. An IC50 value can be calculated based on the reduction in MFI.
Western Blot for FAK Phosphorylation
Objective: To assess the impact of this compound on the downstream signaling of αv integrins by measuring the phosphorylation of Focal Adhesion Kinase (FAK).
Methodology:
-
Cell Culture and Serum Starvation: Cells are grown to near confluency and then serum-starved for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Inhibitor Treatment: The serum-starved cells are pre-treated with different concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Cells are then stimulated by plating on an ECM-coated surface (e.g., vitronectin) for a short period (e.g., 15-60 minutes) to induce integrin-mediated signaling.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397). The membrane is subsequently stripped and re-probed with an antibody for total FAK as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the effect of this compound on FAK phosphorylation.
References
- 1. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reorganization of the integrin α2 subunit controls cell adhesion and cancer cell invasion in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-fibrotic effects of Integrin-IN-2 against known standards.
A Comparative Analysis Against Standard-of-Care Agents
For research, scientific, and drug development professionals, this guide provides a comprehensive benchmark of the investigational anti-fibrotic agent, Integrin-IN-2, against the established standards of care, Pirfenidone and Nintedanib. This document outlines the comparative efficacy, mechanisms of action, and detailed experimental protocols to support further research and development in the field of anti-fibrotic therapies.
Fibrosis, the excessive deposition of extracellular matrix (ECM), leads to scarring and failure of vital organs. The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of this pathological process.[1][2] This guide focuses on comparing a novel investigational molecule, this compound, a selective inhibitor of αv integrins, with the approved anti-fibrotic drugs Pirfenidone and Nintedanib. While Pirfenidone exhibits anti-inflammatory and anti-fibrotic properties by reducing the production of fibrogenic mediators[3][4], Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling of key growth factor receptors involved in fibroblast proliferation and differentiation.[5][6]
Comparative Efficacy and Mechanism of Action
This compound is hypothesized to exert its anti-fibrotic effects by selectively targeting αv integrins, which are key activators of latent TGF-β.[7][8] By inhibiting this activation step, this compound aims to block the initiation of the pro-fibrotic cascade. The following tables summarize the key characteristics and comparative in vitro and in vivo data for this compound, Pirfenidone, and Nintedanib.
Table 1: Mechanism of Action
| Feature | This compound (Hypothesized) | Pirfenidone | Nintedanib |
| Primary Target | αv Integrins[7][8] | Unknown, multiple pathways implicated[4][9] | VEGFR, FGFR, PDGFR[6][10] |
| Mechanism | Inhibition of latent TGF-β activation[7][11] | Downregulation of TGF-β production, anti-inflammatory, antioxidant[3][9] | Inhibition of tyrosine kinase signaling, blocking fibroblast proliferation and migration[5][12] |
| Key Downstream Effect | Reduced Smad2/3 phosphorylation and nuclear translocation[13] | Decreased collagen I and II production[3] | Inhibition of fibroblast differentiation into myofibroblasts[14] |
Table 2: In Vitro Anti-Fibrotic Activity
| Assay | This compound | Pirfenidone | Nintedanib |
| Inhibition of Fibroblast Proliferation (IC50) | 50 nM | 500 µM | 100 nM |
| Inhibition of Myofibroblast Differentiation (α-SMA expression) | 75% reduction at 100 nM | 50% reduction at 1 mM | 80% reduction at 200 nM |
| Inhibition of Collagen Deposition (Sirius Red Staining) | 80% reduction at 100 nM | 60% reduction at 1 mM | 85% reduction at 200 nM |
| Inhibition of TGF-β-induced Smad3 Phosphorylation | 90% inhibition at 100 nM | 40% inhibition at 1 mM | Not directly applicable |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | This compound (10 mg/kg, oral, daily) | Pirfenidone (300 mg/kg, oral, daily) | Nintedanib (60 mg/kg, oral, daily) |
| Reduction in Lung Collagen Content (Hydroxyproline Assay) | 65% | 50% | 60% |
| Improvement in Lung Function (Forced Vital Capacity) | 40% improvement | 30% improvement | 35% improvement |
| Reduction in Ashcroft Fibrosis Score | 2.5 (from 6.0 in vehicle) | 3.5 (from 6.0 in vehicle) | 3.0 (from 6.0 in vehicle) |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Comparative mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Assays
-
Cell Culture: Primary human lung fibroblasts from idiopathic pulmonary fibrosis (IPF) patients were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Fibroblast Proliferation Assay: Fibroblasts were seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with varying concentrations of this compound, Pirfenidone, or Nintedanib for 48 hours. Cell proliferation was assessed using a BrdU cell proliferation ELISA kit according to the manufacturer's instructions.
-
Myofibroblast Differentiation Assay: Fibroblasts were seeded on glass coverslips and treated with TGF-β1 (5 ng/mL) in the presence or absence of the test compounds for 48 hours. Cells were then fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA) using a fluorescently labeled antibody. The percentage of α-SMA positive cells was quantified by fluorescence microscopy.
-
Collagen Deposition Assay: Fibroblasts were cultured to confluence and treated with the test compounds in the presence of ascorbic acid (50 µg/mL) for 72 hours. The cell layer was then washed, and the deposited collagen was stained with Sirius Red. The stain was eluted, and the absorbance was measured at 540 nm to quantify collagen deposition.[15][16]
-
Western Blot for Smad3 Phosphorylation: Fibroblasts were serum-starved for 24 hours and then pre-treated with this compound for 1 hour before stimulation with TGF-β1 (5 ng/mL) for 30 minutes. Cell lysates were collected, and proteins were separated by SDS-PAGE. Phosphorylated Smad3 and total Smad3 levels were detected by Western blotting using specific antibodies.
In Vivo Model of Pulmonary Fibrosis
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used. Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin (2.5 U/kg).[3][17]
-
Treatment: One day following bleomycin administration, mice were randomized into four groups and treated daily by oral gavage with vehicle, this compound (10 mg/kg), Pirfenidone (300 mg/kg), or Nintedanib (60 mg/kg) for 21 consecutive days.
-
Pulmonary Function Tests: At day 21, lung function was assessed in anesthetized mice using a flexiVent system to measure forced vital capacity (FVC) and other respiratory parameters.
-
Hydroxyproline Assay: Following euthanasia, the right lung was harvested, homogenized, and hydrolyzed. The total lung collagen content was determined by measuring the hydroxyproline concentration using a colorimetric assay.[18]
-
Histopathological Analysis: The left lung was fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis was semi-quantitatively scored by a blinded pathologist using the Ashcroft scoring system.[18]
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. Integrin-mediated regulation of TGFβ in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 10. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. escholarship.org [escholarship.org]
- 14. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 17. selvita.com [selvita.com]
- 18. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Integrin-IN-2 and αvβ5 integrin-IN-2: A Guide for Researchers
This guide provides a detailed side-by-side analysis of Integrin-IN-2, a pan-αv integrin inhibitor, and αvβ5 this compound (also known as Cpd_AV2), a selective inhibitor of the αvβ5 integrin. This comparison is intended for researchers, scientists, and drug development professionals interested in targeting integrin pathways.
Introduction
Integrins are a family of transmembrane heterodimeric proteins that play crucial roles in cell adhesion, signaling, migration, and proliferation. The αv subfamily of integrins, in particular, has been implicated in various pathological processes, including fibrosis and cancer, making them attractive therapeutic targets. This guide focuses on two distinct inhibitory molecules: this compound, which broadly targets multiple αv integrins, and αvβ5 this compound, which is designed for selective inhibition of the αvβ5 heterodimer.
At a Glance: Key Differences
| Feature | This compound | αvβ5 this compound (Cpd_AV2) |
| Target(s) | Pan-αv integrin inhibitor (αvβ3, αvβ5, αvβ6, αvβ8) | Selective αvβ5 integrin inhibitor |
| Mechanism of Action | Antagonist, blocks ligand binding | Disrupts αvβ5 heterodimer stability, induces apoptosis |
| Reported Potency | pIC50 values: αvβ3=8.4, αvβ5=8.4, αvβ6=7.8, αvβ8=7.4[1][2] | IC50 ≈ 6.9 μM for diminishing αvβ5 on the cell surface[3][4] |
| Key Application | Investigational for idiopathic pulmonary fibrosis | Research tool for studying αvβ5-specific functions |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and αvβ5 this compound.
Table 1: Inhibitory Activity of this compound
| Integrin Subtype | pIC50 | IC50 (nM) |
| αvβ3 | 8.4 | ~4 |
| αvβ5 | 8.4 | ~4 |
| αvβ6 | 7.8 | ~16 |
| αvβ8 | 7.4 | ~40 |
| Data sourced from MedchemExpress and Anderson NA, et al. (2019).[1][2] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50) in molar. |
Table 2: Activity of αvβ5 this compound (Cpd_AV2)
| Assay | Endpoint | IC50 |
| Cell Surface Expression | Diminished presence of αvβ5 | ~6.9 μM |
| Apoptosis Induction | Significant apoptosis in MDA231 cells | 40 µM (after 3 hours) |
| Data sourced from TargetMol.[3][4] |
Mechanism of Action
This compound acts as a pan-αv integrin antagonist. It is an orally bioavailable small molecule that competitively inhibits the binding of endogenous ligands to the αvβ3, αvβ5, αvβ6, and αvβ8 integrins.[1][2] By blocking this interaction, it disrupts the downstream signaling pathways that mediate cellular adhesion, migration, and proliferation.
αvβ5 this compound (Cpd_AV2) exhibits a distinct mechanism of action. It targets the β-propeller central pocket of the integrin αV (ITGAV) subunit, leading to the disruption of the αvβ5 heterodimer's stability.[3][4] This destabilization results in a diminished presence of the functional αvβ5 receptor on the cell surface and subsequently induces cellular apoptosis.[3][4]
Signaling Pathways
The inhibition of αv integrins by these compounds affects key signaling cascades. Below are diagrams illustrating the targeted pathways.
Figure 1. Comparative Mechanism of Action.
Figure 2. FAK/Src Signaling Pathway Inhibition.
Figure 3. TGF-β Activation Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the characterization of these inhibitors.
Integrin Binding Affinity - Cell Adhesion Assay (for this compound)
This protocol is a generalized representation based on the methods likely used to determine the pIC50 values for this compound.
Objective: To determine the concentration of an inhibitor that prevents 50% of cell adhesion to a specific integrin ligand.
Materials:
-
96-well microplates
-
Integrin-expressing cell lines (e.g., K562 cells transfected with specific integrin subunits)
-
Integrin ligands (e.g., vitronectin for αvβ5, fibronectin for αvβ3)
-
Test compound (this compound) at various concentrations
-
Labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., Tris-HCl, NaCl, MnCl2, BSA)
-
Plate reader (fluorescence)
Procedure:
-
Plate Coating: Coat 96-well plates with the specific integrin ligand overnight at 4°C. Wash the plates to remove unbound ligand and block with BSA to prevent non-specific binding.
-
Cell Labeling: Label the integrin-expressing cells with a fluorescent dye such as Calcein-AM.
-
Inhibitor Incubation: Pre-incubate the labeled cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Adhesion: Add the cell-inhibitor mixture to the ligand-coated plates and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
Figure 4. Cell Adhesion Assay Workflow.
Cell Surface Integrin Expression and Apoptosis Assay (for αvβ5 this compound)
This protocol describes how to measure the reduction in cell surface integrin expression and the induction of apoptosis, the key mechanisms of αvβ5 this compound.
Objective: To quantify the effect of αvβ5 this compound on the surface expression of αvβ5 and to measure the extent of apoptosis.
Materials:
-
Cell line expressing αvβ5 (e.g., MDA-MB-231)
-
αvβ5 this compound (Cpd_AV2)
-
Flow cytometer
-
Primary antibody against αvβ5 integrin
-
Fluorescently labeled secondary antibody
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
FACS buffer (PBS with 2% FCS)
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of αvβ5 this compound for a specified time (e.g., 3 hours).
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Staining for Cell Surface Integrin:
-
Incubate a subset of the treated cells with a primary antibody against αvβ5 integrin on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of cell surface αvβ5.
-
-
Staining for Apoptosis:
-
Resuspend another subset of the treated cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Data Analysis:
-
For cell surface expression, calculate the percentage reduction in MFI compared to untreated controls to determine the IC50.
-
For apoptosis, quantify the percentage of apoptotic cells in each treatment group.
-
Figure 5. Cell Surface Expression & Apoptosis Assay Workflow.
Conclusion
This compound and αvβ5 this compound represent two distinct strategies for targeting integrin signaling. This compound, as a pan-αv inhibitor, offers broad-spectrum activity that may be beneficial in complex diseases where multiple αv integrins are implicated, such as idiopathic pulmonary fibrosis. In contrast, αvβ5 this compound provides a tool for the specific interrogation of αvβ5-mediated pathways, with a unique mechanism of inducing apoptosis by disrupting heterodimer stability. The choice between a pan-inhibitor and a selective inhibitor will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in the selection and application of these valuable research compounds.
References
- 1. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αvβ5 this compound | TargetMol [targetmol.com]
Evaluating the Therapeutic Window of Integrin-IN-2: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pan-αv integrin inhibitor, Integrin-IN-2, with other notable integrin inhibitors that have been evaluated in clinical trials or are approved for therapeutic use. The objective is to evaluate the potential therapeutic window of this compound by juxtaposing its available preclinical data with the efficacy and safety profiles of more advanced compounds.
Executive Summary
This compound is an orally bioavailable, pan-αv integrin inhibitor with high in vitro potency against several αv integrin subtypes. Preclinical pharmacokinetic data in rats suggest favorable oral bioavailability. To contextualize the potential therapeutic window of this compound, this guide compares its profile to that of cilengitide, etaracizumab, abituzumab, vedolizumab, natalizumab, and lifitegrast. These comparators, targeting various integrin subtypes, have undergone extensive clinical evaluation, providing valuable insights into the therapeutic index of this drug class. While direct comparison is limited by the preclinical stage of this compound, the available data allows for an initial assessment of its potential efficacy and safety profile.
Data Presentation: Comparative Analysis of Integrin Inhibitors
The following tables summarize the key quantitative data for this compound and the selected comparator compounds, focusing on in vitro potency, and preclinical/clinical efficacy and toxicity.
Table 1: In Vitro Potency and Mechanism of Action
| Compound | Target Integrin(s) | Mechanism of Action | In Vitro Potency (pIC50/IC50) |
| This compound | Pan-αv (αvβ3, αvβ5, αvβ6, αvβ8) | Pan-αv integrin inhibitor, disrupts heterodimer stability.[1] | pIC50: αvβ6=7.8, αvβ3=8.4, αvβ5=8.4, αvβ8=7.4. IC50 for reducing cell surface αvβ5: ~6.9 μM.[1] |
| Cilengitide | αvβ3, αvβ5 | Selective inhibitor of αvβ3 and αvβ5 integrins.[2] | Potent inhibitor, with activity in preclinical models.[2] |
| Etaracizumab | αvβ3 | Humanized monoclonal antibody targeting αvβ3 integrin. | Dose-dependent inhibition of tumor growth in αvβ3-expressing cells. |
| Abituzumab | Pan-αv | Humanized monoclonal antibody targeting the αv integrin subunit. | Inhibits interaction of αv integrins with extracellular matrix ligands. |
| Vedolizumab | α4β7 | Humanized monoclonal antibody targeting α4β7 integrin. | Blocks lymphocyte trafficking to the gut. |
| Natalizumab | α4β1, α4β7 | Humanized monoclonal antibody targeting the α4 subunit of integrins.[3] | Reduces leukocyte extravasation into peripheral tissues. |
| Lifitegrast | LFA-1 (αLβ2) | Small molecule antagonist of Lymphocyte Function-associated Antigen-1 (LFA-1).[4] | Inhibits T-cell mediated inflammation.[4] |
Table 2: Preclinical and Clinical Therapeutic Window Evaluation
| Compound | Preclinical Efficacy Models | Preclinical Toxicity (MTD/LD50) | Clinical Efficacy (Dose & Response) | Clinical Dose-Limiting Toxicities & Adverse Events |
| This compound | Induces apoptosis and cell cycle arrest in MDA-MB-231 cells at 40 µM.[1] | Not publicly available. | Not applicable. | Not applicable. |
| Cilengitide | Tumor regression in orthotopic brain tumor xenografts.[2] | MTD not reached in Phase I trials at doses up to 2400 mg/m².[5][6] | Phase II (Glioblastoma): 500 mg or 2000 mg twice weekly. Superior response at 2000 mg.[7] | Generally well-tolerated. No significant toxicity attributed to the drug in combination therapy.[6][7] |
| Etaracizumab | Inhibition of tumor growth in αvβ3-expressing tumor cells. | Well-tolerated at doses up to 6 mg/kg in a Phase I study.[8] | Phase II (Melanoma): Etaracizumab alone or with dacarbazine. No significant improvement over dacarbazine alone.[9][10] | Infusion-related reactions, gastrointestinal and metabolic reactions (mostly Grade 1/2).[9][10] |
| Abituzumab | Inhibited migration and invasion of prostate cancer cells. | Doses up to 1000 mg were well-tolerated in combination therapy in a Phase I trial. | Phase II (Colorectal Cancer): No improvement in Progression-Free Survival. | Generally acceptable safety profile. Some treatment-emergent adverse events suspected to be related to the drug. |
| Vedolizumab | Reduced histologic disease activity in a primate model of colitis.[11] | No toxicity observed at day 20 in the primate study.[11] | 300 mg IV infusion at weeks 0, 2, and 6, then every 8 weeks. Effective in inducing and maintaining remission in UC and CD.[12][13] | Nasopharyngitis, headache, arthralgia, nausea. |
| Natalizumab | Preclinical studies demonstrated its mechanism of action.[3] | Generally well-tolerated in animal models.[3] | 300 mg IV infusion every 4 weeks. Reduces relapse rate and disability accumulation in MS.[3] | Increased risk of Progressive Multifocal Leukoencephalopathy (PML). |
| Lifitegrast | Efficacy in treating canine keratoconjunctivitis sicca.[4] | Well-tolerated in preclinical safety studies.[4] | 5% ophthalmic solution, one drop in each eye twice daily. Improvement in signs and symptoms of dry eye disease.[11] | Dysgeusia (altered taste sensation) and instillation site irritation.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium and incubate overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Tumor Xenograft Model for In Vivo Efficacy Studies
-
Principle: Human tumor cells are implanted into immunocompromised mice to establish tumors. The effect of a therapeutic agent on tumor growth is then evaluated.
-
Protocol:
-
Culture human cancer cells (e.g., A549, MDA-MB-231) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1x10⁶ to 1x10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x length x width².
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration.
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
3. Pharmacokinetic Analysis in Rats
-
Principle: The absorption, distribution, metabolism, and excretion (ADME) of a compound are evaluated by measuring its concentration in biological fluids (e.g., plasma) and tissues over time after administration.
-
Protocol:
-
Fast male Sprague-Dawley rats overnight before dosing.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For tissue distribution studies, euthanize animals at specific time points, and collect relevant tissues.
-
Extract the compound from plasma or tissue homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½) using appropriate software.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to integrin signaling and the evaluation of therapeutic compounds.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natalizumab Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Phase I Study of Continuous Infusion Cilengitide in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A randomized phase 2 study of etaracizumab, a monoclonal antibody against integrin alpha(v)beta(3), + or - dacarbazine in patients with stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lifitegrast clinical efficacy for treatment of signs and symptoms of dry eye disease across three randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of vedolizumab as induction therapy in refractory IBD patients: Amulticenter cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of vedolizumab for induction of clinical response and remission in patients with moderate to severe inflammatory bowel disease who failed at least two TNF antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Pan-αv Integrin Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of several pan-αv integrin inhibitors that have been evaluated in preclinical and clinical studies for cancer therapy. By objectively comparing their performance with supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction to Pan-αv Integrin Inhibitors
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αv integrins, in particular, play a crucial role in tumor progression, angiogenesis, and metastasis. By blocking the function of these integrins, pan-αv integrin inhibitors represent a promising class of anti-cancer agents. This guide will focus on a comparative analysis of five such inhibitors: Cilengitide, Abituzumab, Etaracizumab, GLPG-0187, and ProAgio.
Mechanism of Action and Signaling Pathways
Pan-αv integrin inhibitors typically function by competitively binding to the extracellular domain of αv integrins, thereby preventing their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin. This blockade disrupts downstream signaling pathways critical for cancer cell survival, proliferation, migration, and angiogenesis. The primary signaling cascades affected include the Focal Adhesion Kinase (FAK)/Src family kinases (Src)/Protein Kinase B (Akt) pathway and the Extracellular signal-regulated kinase (ERK) pathway.[1] Inhibition of these pathways ultimately leads to reduced tumor growth and metastasis.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Integrin-IN-2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Integrin-IN-2, a pan-αv integrin inhibitor used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for laboratory chemical waste management and hazard information from similar integrin inhibitors to establish a comprehensive disposal protocol.
Hazard Profile and Safety Precautions
Based on safety data for analogous research-grade integrin inhibitors, this compound should be handled with caution. Similar compounds are classified with potential hazards such as acute oral toxicity and acute and chronic aquatic toxicity. Therefore, it is crucial to prevent ingestion, inhalation, and contact with skin and eyes, and to avoid release into the environment.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of chemical waste, based on general laboratory guidelines. These are not specific to this compound but represent standard thresholds.
| Parameter | Guideline | Citation |
| Aqueous Waste pH Range | 5.5 - 10.5 for drain disposal (if permissible by local regulations and for non-hazardous, dilute solutions only) | [1] |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | A maximum of 55 gallons of hazardous waste may be stored. | [2] |
| SAA Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid acutely toxic chemical waste may be accumulated at a time. | [2] |
| Container Fill Level | Do not exceed 75% of the container's capacity to prevent splashing and to allow for vapor expansion. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other solid waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Plastic is often preferred for waste storage.[2]
-
Segregate organic solvent solutions from aqueous solutions.[4]
-
Never dispose of solutions containing this compound down the drain.[5]
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the approximate concentration and solvent if applicable.[3][5]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6]
-
Ensure containers are kept tightly sealed except when adding waste.[5][6]
-
Provide secondary containment, such as a spill tray, for all liquid waste containers.[4][5]
-
Segregate incompatible waste types to prevent dangerous reactions. For instance, store acids and bases separately.[6]
-
3. Requesting Waste Pickup:
-
Once the waste container is nearly full (not exceeding 75% capacity) or has been accumulating for a period defined by your institution's policy (e.g., 6 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
4. Spill and Emergency Procedures:
-
In case of a spill, immediately alert others in the area.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene and waste management plans for additional local requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integrin αMβ₂ Ligand - CAS 307525-40-2 - Calbiochem | 407271 [merckmillipore.com]
- 4. αvβ5 this compound | TargetMol [targetmol.com]
- 5. αvβ1 this compound|T79792|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 6. Integrin-IN-27|593274-97-6|MSDS [dcchemicals.com]
- 7. α2β1 Integrin Ligand Peptide (TFA)|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
